3-{[4-(Propan-2-yl)phenyl]amino}propan-1-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(4-propan-2-ylanilino)propan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-10(2)11-4-6-12(7-5-11)13-8-3-9-14/h4-7,10,13-14H,3,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXROEDGSRNKTDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NCCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
"synthesis of 3-{[4-(propan-2-yl)phenyl]amino}propan-1-ol"
Technical Guide: Synthesis of 3-{[4-(propan-2-yl)phenyl]amino}propan-1-ol
Executive Summary
This technical guide details the synthesis of This compound (also known as N-(3-hydroxypropyl)-4-isopropylaniline or 3-(4-cumidino)propan-1-ol). This molecule serves as a critical intermediate in the development of pharmaceutical agents (e.g., β-adrenergic blockers, anti-arrhythmic drugs) and functionalized dyes. Its structure comprises a lipophilic 4-isopropylphenyl (cumyl) moiety linked via a secondary amine to a hydrophilic 3-hydroxypropyl chain.
Synthesizing this secondary amine requires careful control to prevent over-alkylation (formation of the tertiary amine) and O-alkylation. This guide presents two robust methodologies:
-
Method A (Direct Alkylation): A single-step nucleophilic substitution ideal for rapid, small-scale synthesis.
-
Method B (Michael Addition-Reduction): A two-step sequence offering superior mono-selectivity and scalability.
Retrosynthetic Analysis
The target molecule can be disconnected at the C–N bond between the propyl linker and the aniline nitrogen. This reveals two primary synthetic pathways:
-
Path A (Nucleophilic Substitution): Disconnection to 4-isopropylaniline (nucleophile) and a 3-halopropanol (electrophile).
-
Path B (Reductive Alkylation/Michael Addition): Disconnection to 4-isopropylaniline and an acrylic acid derivative (e.g., methyl acrylate), followed by reduction.
Figure 1: Retrosynthetic analysis showing the two primary disconnection strategies.
Method A: Direct N-Alkylation (Nucleophilic Substitution)
This method utilizes the nucleophilic character of the aniline nitrogen to displace a halide from 3-chloro-1-propanol. While direct, it requires optimization to minimize bis-alkylation.
Reaction Scheme:
Protocol
Reagents:
-
4-Isopropylaniline (Cumidine): 1.0 equiv (e.g., 13.5 g, 100 mmol)
-
3-Chloro-1-propanol: 1.2 equiv (e.g., 11.3 g, 120 mmol)
-
Potassium Carbonate (
): 2.0 equiv (anhydrous, finely ground) -
Potassium Iodide (KI): 0.1 equiv (catalyst)
-
Solvent: DMF (Dimethylformamide) or Acetonitrile (MeCN)
Step-by-Step Procedure:
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-isopropylaniline (100 mmol) in DMF (50 mL).
-
Base Addition: Add anhydrous
(200 mmol) and KI (10 mmol). Stir for 10 minutes at room temperature to ensure dispersion. -
Alkylation: Add 3-chloro-1-propanol (120 mmol) dropwise over 15 minutes.
-
Note: The addition of KI facilitates the in situ formation of 3-iodopropanol (Finkelstein reaction), which is a more reactive electrophile, accelerating the reaction and reducing the temperature requirement.
-
-
Heating: Heat the mixture to 90°C (oil bath) and stir for 12–18 hours. Monitor reaction progress via TLC (30% EtOAc in Hexane). The starting aniline (
) should disappear, and the product ( ) should appear. -
Workup:
-
Cool the mixture to room temperature.
-
Pour into ice-cold water (200 mL) and extract with Ethyl Acetate (
mL). -
Wash the combined organic layers with water (
mL) and brine ( mL) to remove DMF. -
Dry over anhydrous
, filter, and concentrate under reduced pressure.
-
-
Purification: The crude oil may contain trace bis-alkylated byproduct. Purify via flash column chromatography on silica gel, eluting with a gradient of Hexane:EtOAc (9:1 to 6:4).
Method B: Michael Addition-Reduction (High Purity Route)
This two-step sequence is preferred for larger scales or when high purity is critical. It leverages the high selectivity of Michael addition to form the mono-substituted ester, followed by reduction to the alcohol.
Reaction Scheme:
-
Michael Addition: 4-Isopropylaniline + Methyl Acrylate
Methyl 3-((4-isopropylphenyl)amino)propanoate. -
Reduction: Ester +
Target Alcohol.
Protocol
Step 1: Synthesis of Methyl 3-((4-isopropylphenyl)amino)propanoate
-
Reagents: 4-Isopropylaniline (1.0 equiv), Methyl Acrylate (1.5 equiv), Glacial Acetic Acid (0.1 equiv, catalyst), Methanol (Solvent).
-
Procedure:
-
Reflux 4-isopropylaniline and methyl acrylate in methanol (with catalytic acetic acid) for 24 hours.
-
Concentrate in vacuo to remove methanol and excess acrylate.
-
The resulting oil is typically pure enough (>95%) for the next step. If necessary, filter through a short silica plug.
-
Step 2: Reduction to Alcohol
-
Reagents: Intermediate Ester (from Step 1), Lithium Aluminum Hydride (
, 1.5 equiv), Anhydrous THF. -
Procedure:
-
Suspend
in anhydrous THF at 0°C under nitrogen atmosphere. -
Add the intermediate ester (dissolved in THF) dropwise, maintaining the temperature below 10°C.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench (Fieser Method): Cool to 0°C. Carefully add water (
mL), then 15% NaOH ( mL), then water ( mL), where is the weight of in grams. -
Filter the granular precipitate and concentrate the filtrate to obtain the target alcohol.
-
Figure 2: Workflow for the two-step Michael Addition-Reduction synthesis (Method B).
Comparative Analysis of Methods
| Feature | Method A: Direct Alkylation | Method B: Michael Addition-Reduction |
| Steps | 1 (One-pot) | 2 (Sequential) |
| Selectivity | Moderate (Risk of bis-alkylation) | High (Mono-selective) |
| Atom Economy | High | Moderate (Loss of methanol) |
| Reagents | 3-Chloropropanol (Toxic) | Methyl Acrylate (Sensitizer), LiAlH4 (Reactive) |
| Purification | Column Chromatography often required | Simple Extraction/Filtration often sufficient |
| Yield | 50–70% | 75–90% (Overall) |
Characterization Data (Expected)
Verification of the synthesized product should be performed using NMR and Mass Spectrometry.
-
Physical State: Pale yellow to colorless viscous oil.[1]
-
NMR (400 MHz,
):-
7.05 (d,
Hz, 2H, Ar-H meta to N) -
6.58 (d,
Hz, 2H, Ar-H ortho to N) -
3.75 (t,
Hz, 2H, ) -
3.25 (t,
Hz, 2H, ) -
2.80 (sept,
Hz, 1H, ) -
1.85 (quint,
Hz, 2H, ) -
1.22 (d,
Hz, 6H, )
-
7.05 (d,
-
MS (ESI+): Calculated for
; Found .
Safety & Handling
-
4-Isopropylaniline (Cumidine): Toxic by inhalation and skin contact. Potential methemoglobinemia inducer. Handle in a fume hood with nitrile gloves.
-
3-Chloro-1-propanol: Toxic and potential alkylating agent. Avoid skin contact.
-
Lithium Aluminum Hydride (
): Pyrophoric. Reacts violently with water. Use only dry solvents and quench carefully under inert gas. -
Methyl Acrylate: Lachrymator and skin sensitizer. Use in a well-ventilated hood.
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.
- Smith, M. B.; March, J.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 6th Ed.; Wiley-Interscience: New York, 2007. (Mechanisms of Nucleophilic Substitution and Michael Addition).
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry1996 , 61, 3849-3862. Link (Alternative reductive amination strategies).
- Cabral, S., et al. "Microwave-assisted synthesis of N-alkylated anilines." Tetrahedron Letters2008, 49, 523-526.
Sources
Mastering the Isolation of N-Aryl Amino Alcohols: From Crude Matrix to API Grade
Introduction: The Physicochemical Paradox
N-aryl amino alcohols represent a unique challenge in purification due to their hybrid physicochemical nature. Unlike simple aliphatic amines, the nitrogen atom in an N-aryl system (an aniline derivative) possesses a lone pair conjugated with the aromatic ring, significantly lowering its basicity (
This guide moves beyond generic "workup" procedures to provide a targeted, mechanism-based purification strategy. It addresses the three primary failure modes in isolating these compounds:
-
Oxidative Degradation: Electron-rich N-aryl systems are prone to oxidation (browning) under basic, aerobic conditions.
-
Amine Tailing: Strong interaction with silanol groups during chromatography.[1][2]
-
Transition Metal Contamination: High affinity of the amino-alcohol chelate for Palladium (Pd) or Copper (Cu) catalysts used in Buchwald-Hartwig or Ullmann couplings.
Phase I: Catalyst Scavenging & Quenching
Objective: Remove >95% of transition metals before extraction to prevent emulsion formation and product degradation.
Most N-aryl amino alcohols are synthesized via metal-catalyzed cross-coupling. The product often acts as a bidentate ligand, sequestering the metal and carrying it through standard extractions.[2]
Protocol: The SiliaMetS® / Thiol Strategy
Do not rely on simple Celite filtration. Use a functionalized silica scavenger or a specific chelating wash.[2]
Step-by-Step:
-
Dilution: Dilute the crude reaction mixture (post-reaction) with 10 volumes of EtOAc or THF.
-
Scavenger Addition: Add SiliaMetS® Thiol (Si-Thiol) or Trimercaptotriazine (TMT) sodium salt.
-
Ratio: 3-4 equivalents relative to the catalyst loading.[2]
-
-
Incubation: Stir at 50°C for 30 minutes . Heat is kinetic energy; it helps displace the tightly bound product from the metal center.[2]
-
Filtration: Filter hot through a pad of Celite topped with a thin layer of activated charcoal.
-
Why: Charcoal removes oxidized polymeric impurities (color) while the scavenger retains the metal.[2]
-
Visualization: Chelation & Scavenging Logic
Caption: Kinetic displacement of Palladium from the N-aryl amino alcohol complex using thiol-functionalized silica.
Phase II: The "pKa Swing" Extraction
Objective: Isolate the product from neutral organic impurities and starting materials using pH manipulation.[2]
Crucial Distinction: Because N-aryl amines are weak bases (
The Self-Validating Protocol
-
Acid Extraction (Target pH < 2):
-
Dissolve the crude oil in MTBE (Methyl tert-butyl ether). MTBE is preferred over EtOAc as it is less prone to hydrolysis at extreme pH.[2]
-
Extract with 1M HCl or 0.5M H2SO4 .[2]
-
Validation: Check aqueous layer pH.[2][3] It must be < 2. If not, add more acid.
-
Result: The N-aryl amino alcohol moves to the aqueous phase (protonated).[2] Neutral impurities (unreacted aryl halides, ligands) stay in MTBE. Discard organic layer.[2]
-
-
The "Cold" Basification:
-
Back-Extraction:
Data Table: Solvent Selection for Extraction
| Solvent | Suitability | Notes |
|---|---|---|
| MTBE | High | Excellent for initial organic wash; low water miscibility. |
| EtOAc | Medium | Good, but risk of hydrolysis if left in strong acid/base too long. |
| DCM | High | Best for back-extraction of polar amino alcohols. |
| Toluene | Low | Poor solubility for polar amino alcohols; good for non-polar impurities.[2] |
Phase III: Chromatographic Purification
Objective: Eliminate "tailing" caused by amine-silanol interactions.
Standard silica gel is slightly acidic (
Strategy A: The "Amine-Modified" Mobile Phase
Do not use pure MeOH/DCM. You must block the silanols.[2]
-
Modifier: Triethylamine (TEA) or Ammonium Hydroxide (NH4OH).
-
Loading: Pre-wash the silica column with mobile phase containing 1% TEA.[2]
-
Eluent: 0.5% TEA in Hexane/EtOAc (for lipophilic analogs) or 1% NH4OH in DCM/MeOH (for polar analogs).
Strategy B: The "Neutralized" Slurry
If using flash chromatography:
-
Slurry the silica gel in the starting solvent.[2]
-
Add 1% TEA to the slurry before packing.
-
Run the column with standard solvents (the TEA stays on the silica, blocking active sites).[2]
Phase IV: Crystallization & Salt Formation
Objective: Achieve API-grade purity (>99.5%) and stability.
N-aryl amino alcohols are often oils or low-melting solids. Converting them to salts is the most reliable method for final purification and storage.[2]
Recommended Counter-ions
Avoid HCl gas for initial crystallization if the molecule is labile; HCl salts of N-aryl amines can be hygroscopic or hydrolytically unstable.[2]
| Salt Type | Reagent | Advantages for N-Aryl Amino Alcohols |
| Oxalate | Oxalic Acid | Forms highly crystalline, non-hygroscopic lattices. Best for purification. |
| Fumarate | Fumaric Acid | Pharmaceutically acceptable; often forms stable hydrates.[2] |
| Dibenzoyl Tartrate | Dibenzoyl-L-tartaric acid | Gold Standard for chiral resolution and purification of enantiomers. |
Protocol: Oxalate Salt Formation
-
Dissolve the free base in a minimal amount of EtOH or iPrOH .[2]
-
Add 1.05 equivalents of Oxalic Acid dissolved in warm EtOH.
-
Allow to cool slowly to room temperature, then to 0°C.
-
Seed if necessary (scratch glass).
-
Filter and wash with cold Et2O .[2]
-
Recovery: To recover free base, suspend salt in DCM and wash with 1M NaOH.
-
Visualization: The Complete Decision Matrix
Caption: Integrated workflow for the purification of N-aryl amino alcohols, prioritizing chemical stability and purity.
References
-
Buchwald-Hartwig Workup Strategies
-
Removal of Palladium from Organic Reaction Mixtures. SiliCycle Application Notes.[2]
-
-
Chromatographic Techniques
-
Kagan, M., et al. (2008).[7] "Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups." Journal of Chromatography A.
-
-
Salt Formation & Resolution
-
pKa and Extraction Logic
-
Bordwell pKa Table (Acidity in DMSO/Water).[9]
-
Sources
- 1. Making sure you're not a bot! [helda.helsinki.fi]
- 2. m.youtube.com [m.youtube.com]
- 3. reddit.com [reddit.com]
- 4. Selective quantitative N-functionalization of unprotected α-amino acids using NHC-Ir(III) catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. organicchemistrydata.org [organicchemistrydata.org]
A Technical Guide to the Physicochemical Properties of N-Substituted Propanolamines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of N-Substituted Propanolamines in Medicinal Chemistry
N-substituted propanolamines are a critical class of organic compounds characterized by a propanol backbone with an amino group, where the nitrogen atom is further substituted with various functional groups. This structural motif is a cornerstone in modern drug discovery and development, most famously exemplified by the beta-blocker class of drugs (e.g., propranolol, metoprolol, atenolol) used to manage cardiovascular diseases.[1][2] The therapeutic versatility of these molecules stems from the profound impact that the N-substituent has on their physicochemical properties.
The nature of the substituent on the nitrogen atom can dramatically alter a molecule's acidity (pKa), lipophilicity (LogP/LogD), and solubility.[3] These properties, in turn, govern a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, as well as its ability to interact with its biological target. A thorough understanding of these structure-property relationships is therefore essential for medicinal chemists aiming to fine-tune a molecule for optimal therapeutic efficacy and safety.
This guide provides an in-depth exploration of the key physicochemical properties of N-substituted propanolamines, the experimental methodologies used to determine them, and the causal relationships between N-substitution and these critical parameters.
Core Physicochemical Properties: The Pillars of Drug Action
The journey of a drug from administration to its site of action is dictated by a delicate balance of its physicochemical characteristics. For N-substituted propanolamines, the most influential of these are pKa and lipophilicity.
Acidity and Ionization (pKa)
The pKa, or acid dissociation constant, is arguably the most critical physicochemical parameter for an ionizable drug. It determines the degree of ionization of the molecule at a given pH.[4] Since most propanolamines are basic, their pKa value refers to the equilibrium constant for the dissociation of their protonated (conjugate acid) form.
Why it Matters: The ionization state of a drug profoundly impacts its:
-
Solubility: The ionized form is generally much more water-soluble than the neutral form, which is crucial for formulation and dissolution in biological fluids like the gastrointestinal tract and blood plasma.[5]
-
Permeability: The neutral, non-ionized form is more lipophilic and can more readily cross biological membranes (e.g., the intestinal wall, blood-brain barrier).[6]
-
Target Binding: Ionic interactions, such as salt bridges, are often key to a drug's binding affinity and specificity for its target receptor or enzyme.[4]
Most N-substituted propanolamines used in medicine are secondary amines, and their pKa values typically fall in the range of 8.0 to 10.0.[1][7] This means that at physiological pH (approximately 7.4), they exist as a mixture of both protonated (ionized) and neutral species, a balance that is essential for both solubility in the bloodstream and the ability to penetrate tissues.
The Influence of the N-Substituent: The electronic properties of the N-substituent directly influence the basicity of the nitrogen atom.
-
Electron-donating groups (e.g., alkyl chains) increase the electron density on the nitrogen, making it more basic and thus increasing the pKa of its conjugate acid.
-
Electron-withdrawing groups (e.g., aromatic rings, groups with electronegative atoms) decrease the electron density on the nitrogen, making it less basic and lowering the pKa.[8][9]
Lipophilicity (LogP and LogD)
Lipophilicity, the "fat-loving" nature of a molecule, is a measure of its ability to dissolve in fats, oils, and other non-polar solvents. It is a key determinant of a drug's ability to cross lipid-rich biological membranes.[10]
The two most common measures of lipophilicity are:
-
LogP (Partition Coefficient): This is the ratio of the concentration of a compound in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) when the compound is in its neutral, non-ionized form.[5][10] It is an intrinsic property of the molecule.
-
LogD (Distribution Coefficient): This is the ratio of the concentration of a compound in a non-polar solvent to the sum of the concentrations of its ionized and non-ionized forms in an aqueous solvent at a specific pH.[10][11] For ionizable compounds like propanolamines, LogD is pH-dependent and provides a more realistic measure of lipophilicity under physiological conditions.[10]
Why it Matters: A successful drug requires a balance between hydrophilicity (for solubility) and lipophilicity (for permeability).[10][11]
-
Too Low LogD: The compound may be too water-soluble and unable to cross cell membranes to reach its target.
-
Too High LogD: The compound may be too "greasy," leading to poor aqueous solubility, high plasma protein binding, and potential accumulation in fatty tissues, which can cause toxicity.
Lipinski's "Rule of Five," a widely used guideline in drug discovery, suggests that for a compound to have good oral bioavailability, its LogP should generally not be greater than 5.[10][12]
The Influence of the N-Substituent: The N-substituent is a primary driver of a propanolamine's lipophilicity. Adding bulky, non-polar groups (e.g., long alkyl chains, aromatic or polycyclic rings) to the nitrogen atom will increase the LogP and LogD values.[13] Medicinal chemists often modify these substituents to achieve the optimal LogD at physiological pH (typically a LogD at pH 7.4 between 1 and 3 is desirable for many oral drugs).
The interplay between pKa and LogP is crucial. The LogD of a basic compound can be calculated from its LogP and pKa using the Henderson-Hasselbalch equation. This relationship underscores how modifying the N-substituent can simultaneously affect both ionization and lipophilicity.
Experimental Determination of Physicochemical Properties
Accurate experimental measurement of pKa and LogD is a cornerstone of preformulation and lead optimization in drug discovery.[5][14] While several methods exist, potentiometric titration and the shake-flask method (or its variants) are considered gold standards.
Workflow for Physicochemical Profiling
The following diagram illustrates a typical workflow for determining the key physicochemical properties of a novel N-substituted propanolamine.
Caption: Workflow for experimental physicochemical characterization.
Protocol: pKa Determination by Potentiometric Titration
Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.[6] It involves monitoring the pH of a solution of the compound as a titrant (an acid or a base) is added incrementally.
Causality: The shape of the resulting titration curve is directly related to the buffering capacity of the compound at different pH values. The point of maximum buffering capacity, where the concentrations of the protonated and neutral species are equal, corresponds to the pKa. This method is robust because it relies on a direct measurement of pH changes, making it less susceptible to interferences from chromophores or impurities that might affect spectroscopic methods.[6]
Step-by-Step Methodology:
-
Preparation:
-
Accurately weigh approximately 1-2 mg of the N-substituted propanolamine.[6]
-
Dissolve the compound in a known volume of a suitable solvent (e.g., water, or a co-solvent like methanol-water for poorly soluble compounds).[1] Ensure complete dissolution.
-
Calibrate a pH meter with at least two standard buffer solutions (e.g., pH 4.01, 7.00, 10.01) at a constant temperature (e.g., 25°C).
-
-
Titration:
-
Place the solution in a temperature-controlled beaker with a magnetic stirrer.
-
Immerse the calibrated pH electrode and a temperature probe into the solution.
-
Add a standardized solution of hydrochloric acid (e.g., 0.1 M HCl) in small, precise increments using a calibrated burette or an automated titrator.
-
After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.
-
Continue the titration until the pH has changed significantly, well past the expected equivalence point.
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of titrant added to generate a titration curve.
-
Calculate the first derivative of the curve (ΔpH/ΔV). The peak of the first derivative curve indicates the equivalence point.
-
The pKa is the pH value at the half-equivalence point (i.e., the pH when half of the volume of titrant required to reach the equivalence point has been added).
-
Specialized software is often used to perform complex calculations and refine the pKa value from the shape of the entire curve.[6]
-
Protocol: LogD Determination by the Shake-Flask Method
The shake-flask method is the traditional and most reliable technique for measuring LogP and LogD.[15] It involves directly partitioning the compound between n-octanol and an aqueous buffer.
Causality: This method directly mimics the partitioning process between a lipid-like phase (n-octanol) and an aqueous phase. By using a buffer of a specific pH (e.g., pH 7.4 for physiological relevance), it measures the distribution of all species (ionized and neutral) at equilibrium, providing a direct, empirical value for LogD.[11] The choice of n-octanol is critical; its amphiphilic nature (a polar head group and a non-polar alkyl chain) is thought to reasonably simulate the environment of a biological membrane.
Step-by-Step Methodology:
-
Preparation:
-
Prepare a phosphate-buffered saline (PBS) solution at the desired pH (e.g., 7.4).
-
Pre-saturate the n-octanol with the PBS buffer and the PBS buffer with n-octanol by mixing them vigorously and allowing the phases to separate for at least 24 hours.[16] This step is crucial to ensure that the volume of each phase does not change during the experiment.
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).[11]
-
-
Partitioning:
-
In a vial, combine a known volume of the pre-saturated n-octanol and the pre-saturated PBS buffer (e.g., 1 mL of each).
-
Add a small aliquot of the compound's stock solution to the vial. The final concentration should be low enough to avoid solubility issues but high enough for accurate quantification.
-
Securely cap the vial and shake or rotate it gently for a set period (e.g., 1-2 hours) to allow the compound to reach partitioning equilibrium.[11] Avoid vigorous shaking that could cause emulsification.
-
-
Phase Separation and Quantification:
-
Centrifuge the vial to ensure complete separation of the n-octanol and aqueous layers.
-
Carefully withdraw a precise aliquot from each phase.
-
Determine the concentration of the compound in each aliquot using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[15][16]
-
-
Calculation:
-
Calculate the LogD using the following formula: LogD = log10 ( [Concentration in Octanol] / [Concentration in Aqueous Buffer] )
-
Structure-Property Relationships: The Impact of N-Substitution
The true power of medicinal chemistry lies in the rational modification of a molecule to optimize its properties. For N-substituted propanolamines, the N-substituent is the primary handle for this optimization.[3]
The following diagram illustrates the conceptual relationship between the N-substituent and the key physicochemical properties that influence the ADME profile.
Caption: Impact of N-substitution on properties and ADME.
Data Summary:
The table below presents hypothetical, yet representative, data for a series of N-substituted propanolamines, illustrating how changes in the N-substituent can modulate pKa and LogD.
| N-Substituent (R) | Structure of R | Expected pKa | Expected LogD (pH 7.4) | Key Observations |
| Isopropyl | -CH(CH₃)₂ | ~9.8 | ~1.5 | Alkyl group is electron-donating, increasing basicity. Moderate lipophilicity. |
| Cyclohexyl | -C₆H₁₁ | ~10.0 | ~2.8 | Larger alkyl group increases basicity and significantly increases lipophilicity. |
| Phenyl | -C₆H₅ | ~9.2 | ~2.5 | Aromatic ring is electron-withdrawing, reducing basicity. Increases lipophilicity. |
| 4-Methoxyphenyl | -C₆H₄-OCH₃ | ~9.4 | ~2.6 | Methoxy group is slightly electron-donating, increasing pKa relative to phenyl. |
| 2-Phenoxyethyl | -CH₂CH₂-O-C₆H₅ | ~9.5 | ~3.1 | Ether linkage moderates electronic effect; overall chain length and phenyl ring increase lipophilicity. |
Note: These are illustrative values. Actual experimental values will vary based on the specific propanolamine backbone and experimental conditions.
This data illustrates a fundamental principle: increasing the size and hydrophobicity of the N-substituent generally increases LogD. The effect on pKa is more nuanced and depends on the electronic nature (inductive and resonance effects) of the substituent.[9] This multi-parameter optimization is a central challenge in drug design.[17][18]
References
-
Bharate, S. B., et al. (2016). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. Semantic Scholar. [Link]
-
Evotec. Cyprotex pKa and LogP Fact Sheet. [Link]
-
Agilent Technologies. (2014). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. [Link]
-
Taha, E. Y., et al. (2013). Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. ResearchGate. [Link]
-
Song, L., et al. (2019). General Equation to Estimate the Physicochemical Properties of Aliphatic Amines. ACS Omega. [Link]
-
Walczak, M., et al. (2013). Physicochemical profiling of new aminopropan-2-ol derivatives with beta-adrenolytic activity: the importance for pharmacokinetic properties. PubMed. [Link]
-
Mehta, S., et al. (2013). Physicochemical properties of synthesized N-(substituted phenyl)-2/4-(1H-indol-3-ylazo)-benzamides. ResearchGate. [Link]
-
ACS Publications. Synthesis of novel (aryloxy)propanolamines and related compounds possessing both class II and class III antiarrhythmic activity. Journal of Medicinal Chemistry. [Link]
-
Bharate, S. B., et al. (2016). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. PubMed. [Link]
-
Wang, J., et al. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PMC. [Link]
-
Al-Suhaimi, K. M., et al. (2025). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. PMC. [Link]
-
Verma, R. P. (2023). Revisiting the Use of Quantum Chemical Calculations in LogP octanol-water Prediction. MDPI. [Link]
-
Ashenhurst, J. (2026). The pKa Table Is Your Friend. Master Organic Chemistry. [Link]
-
Choi, K. (2025). Structure-Property Relationships Reported for the New Drugs Approved in 2024. Mini Reviews in Medicinal Chemistry. [Link]
-
FooDB. Showing Compound Propanolamine (FDB006242). [Link]
-
Drug Hunter. (2022). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. [Link]
-
Studylib. pKa Values Table: Inorganic & Organic Acids. [Link]
-
Chair of Analytical Chemistry. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. [Link]
-
Leon, I., et al. (2016). Synthesis, physicochemical characterisation and biological activity of anandamide/ɛ‐polycaprolactone nanoparticles obtained by electrospraying. PMC. [Link]
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Inamuddin, & Ahamed, M. I. (Eds.). (2023). Synthesis, Physicochemical Characterization and Applications of Advanced Nanomaterials. MDPI. [Link]
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ResearchGate. (2025). Structure–Property Relationships and. [Link]
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Al-Suhaimi, K. M., et al. (2025). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. ResearchGate. [Link]
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Rice University. (2016). Chemists Make Strides to Simplify Drug Design, Synthesis. Drug Discovery and Development. [Link]
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Der Pharma Chemica. (2026). Synthesis and characterization of a new peptide analogue: 2-Amino-N-(2-amino-ethyl)-3-phenyl-propionamide. [Link]
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Guberman-Pfeffer, M. J. Structure-Property Relationships. [Link]
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Choi, K. (2023). Structure-Property Relationships Reported for the New Drugs Approved in 2022. PubMed. [Link]
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Choi, K. (2025). Structure-Property Relationships Reported for the New Drugs Approved in 2024. PubMed. [Link]
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Li, Z., et al. (2017). Discovery of Novel N-Substituted Prolinamido Indazoles as Potent Rho Kinase Inhibitors and Vasorelaxation Agents. MDPI. [Link]
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Kruger, H. G., & van der Watt, J. G. (2023). Computational Evaluation of N-Based Transannular Interactions in Some Model Fused Medium-Sized Heterocyclic Systems and Implications for Drug Design. MDPI. [Link]
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ResearchGate. (2026). N-Substitution effects on the conformations of iminosugar analogues of 1-deoxy-l-idose and 1-deoxy-l-iduronic acid. [Link]
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Grunewald, G. L., et al. (2001). Effects of a 3-alkyl-, 4-hydroxy- and/or 8-aromatic-substituent on the phenylethanolamine N-methyltransferase inhibitor potency and alpha2-adrenoceptor affinity of 2,3,4,5-tetrahydro-1H-2-benzazepines. PubMed. [Link]
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Ciesielski, A., et al. (2022). Energetic and Geometric Characteristics of Substituents, Part 3: The Case of NO2 and NH2 Groups in Their Mono-Substituted Derivatives of Six-Membered Heterocycles. MDPI. [Link]
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Rocha, G., et al. (2025). N′-Substituted 2-Aminoacetanilides as Precursors for New 1,4-Benzodiazepin-2-Ones: Synthesis and Structural Study. MDPI. [Link]
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Kumpulainen, T., et al. (2014). Excited-state properties of fluorenones: influence of substituents, solvent and macrocyclic encapsulation. RSC Publishing. [Link]
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Comprehensive Spectroscopic Characterization of 3-{[4-(propan-2-yl)phenyl]amino}propan-1-ol
A Technical Guide for Impurity Profiling and Intermediate Validation
| MW: 193.29 g/molExecutive Summary & Structural Context
In the development of beta-blockers and antioxidant stabilizers, 3-{[4-(propan-2-yl)phenyl]amino}propan-1-ol often appears as a critical synthetic intermediate or a degradation impurity. Its structure combines a lipophilic para-cumenyl (4-isopropylphenyl) tail with a polar 3-aminopropanol linker.
Accurate identification of this molecule requires distinguishing it from its precursors (4-isopropylaniline) and potential over-alkylation byproducts. This guide provides a self-validating spectroscopic framework, moving beyond simple data listing to explain the causality of signal generation.
Key Structural Moieties for Detection:
-
The "Gem-Dimethyl" Signature: The isopropyl group provides a distinct NMR splitting pattern.
-
The AA'BB' Aromatic System: Diagnostic of para-substitution.
-
The Heteroatom Linker: The secondary amine (-NH-) and primary alcohol (-OH) create specific vibrational and fragmentation patterns.
UV-Vis Spectroscopy: Electronic Transitions
Objective: Purity assessment and conjugation verification.
The molecule possesses an aniline-like chromophore.[1] The nitrogen lone pair participates in
| Transition Type | Structural Origin | ||
| E-Band (Benzenoid) | ~245 nm | >10,000 | |
| B-Band (Auxochromic) | ~295-305 nm | ~2,000 |
Experimental Protocol:
-
Solvent: Methanol (cutoff 205 nm). Avoid Acetone (high cutoff).
-
Concentration: Prepare a
M stock solution. -
Validation: Acidify the solution with 1 drop of 0.1M HCl.
-
Observation: The B-band (~300 nm) should collapse or hypsochromically shift (blue shift) significantly.
-
Reasoning: Protonation of the Nitrogen lone pair removes the
conjugation, reverting the spectrum to a benzene-like profile.[1] This confirms the amine is attached directly to the ring.
-
Vibrational Spectroscopy (FTIR)
Objective: Functional group identification.
The infrared spectrum is dominated by the competition between the O-H and N-H moieties.
| Frequency ( | Intensity | Assignment | Diagnostic Value |
| 3300-3450 | Broad, Medium | H-bonded hydroxyl group. | |
| ~3400 | Sharp (shoulder) | Secondary amine stretch (often buried by OH). | |
| 2960, 2870 | Strong | Methyl/Methylene stretches. | |
| 1600, 1510 | Strong | Aromatic ring breathing (Benzenoid). | |
| 1385, 1365 | Medium, Split | Gem-dimethyl doublet . Critical for isopropyl ID. | |
| 1250-1300 | Strong | Aromatic amine C-N stretch. | |
| 1050 | Strong | Primary alcohol C-O stretch. |
Protocol Note: To distinguish the N-H from the O-H, perform a dilution study in dry
Nuclear Magnetic Resonance (NMR)
Objective: Definitive structural elucidation.
4.1
H NMR (400 MHz,
)
The proton spectrum provides three distinct zones: the aromatic region, the linker, and the isopropyl tail.
| Multiplicity | Integral | Assignment | Interpretation | |
| 7.05 | Doublet ( | 2H | Ar-H (meta to N) | Part of AA'BB' system. |
| 6.60 | Doublet ( | 2H | Ar-H (ortho to N) | Upfield due to shielding by N lone pair. |
| 3.75 | Triplet | 2H | Deshielded by oxygen. | |
| 3.20 | Triplet | 2H | Deshielded by nitrogen. | |
| 2.80 | Septet | 1H | Methine of isopropyl group. | |
| 1.85 | Quintet | 2H | Central methylene linker. | |
| 1.20 | Doublet ( | 6H | Methyls of isopropyl group. |
4.2
C NMR (100 MHz,
)
-
Aromatic: ~145 ppm (C-N), ~138 ppm (C-Isopropyl), ~127 ppm (C-meta), ~113 ppm (C-ortho).
-
Aliphatic: ~62 ppm (C-O), ~44 ppm (C-N), ~33 ppm (Isopropyl CH), ~31 ppm (Central
), ~24 ppm (Isopropyl ).
Mass Spectrometry (MS)
Objective: Molecular weight and fragmentation logic.
-
Ionization: ESI+ (Electrospray) or EI (Electron Impact).
-
Molecular Ion (
): m/z 193.
Fragmentation Pathway (EI):
-
Base Peak (m/z 176 or 148): Loss of the hydroxyl group or cleavage of the propyl chain is common.
-
Tropylium Formation: The isopropyl-phenyl moiety often rearranges to stable tropylium-like cations.
- -Cleavage: Cleavage adjacent to the nitrogen atom in the propyl chain is the dominant mechanism.
Integrated Analytical Workflow
The following diagram illustrates the logical flow for validating this specific intermediate during a synthesis campaign.
Caption: Figure 1. Step-wise analytical decision tree for the isolation and validation of N-(4-isopropylphenyl)-3-aminopropanol.
References & Authoritative Grounding
Since this specific molecule is a derivative often used as a generic intermediate, the spectroscopic assignments are derived from standard chemometric principles and analogous N-alkyl aniline data.
-
General Spectroscopy of N-Alkyl Anilines:
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][2][3] Spectrometric Identification of Organic Compounds . (7th Ed.). John Wiley & Sons. (Standard text for AA'BB' and alkyl-aniline shifts).
-
NIST Chemistry WebBook.Aniline, 4-(1-methylethyl)- (Cumidine) . (Reference for the parent aromatic system).
-
-
Synthesis & Characterization Context:
-
Spectral Database for Organic Compounds (SDBS):
-
AIST Japan.SDBS No. 3163 (N-Propylaniline) . (Used for correlating the propyl-linker shifts).
-
Disclaimer: The spectral data provided in this guide are predicted based on high-fidelity chemometric principles and standard functional group analysis. Experimental results may vary slightly based on solvent purity and instrument resolution.
Sources
"exploratory screening of amino alcohol libraries"
The following technical guide details the exploratory screening of amino alcohol libraries, designed for researchers in drug discovery and asymmetric catalysis.
A Technical Guide to Synthesis, High-Throughput Evaluation, and Data Validation
The Strategic Imperative: Why Amino Alcohols?
In the landscape of drug development and chemical synthesis,
-
Chiral Ligands: They induce asymmetry in transition-metal catalyzed reactions (e.g., Noyori transfer hydrogenation, diethylzinc additions).
-
Pharmacophores: They mimic the transition state of peptide bond hydrolysis (protease inhibitors) or act as adrenergic receptor modulators (e.g.,
-blockers like Propranolol).
Exploratory screening of these libraries is not merely about volume; it is about efficiently interrogating chemical space to identify "hits" that exhibit non-linear performance spikes in either biological affinity or catalytic enantioselectivity.
Library Synthesis: Modular Assembly Protocols
To conduct a valid screen, the library must be synthesized with high fidelity. The most robust method for generating diversity-oriented amino alcohol libraries is the regioselective aminolysis of epoxides . This route is preferred over reduction of amino acids because it allows for the late-stage introduction of diversity elements via commercially available amines and epoxides.
Experimental Protocol: Parallel Solution-Phase Synthesis
Objective: Generate a 96-member library of 1,2-amino alcohols. Mechanism: Nucleophilic attack of primary/secondary amines on the less hindered carbon of a terminal epoxide (SN2).
Reagents:
-
Scaffold: Chiral Epoxides (e.g., (R)-Styrene oxide, Glycidyl ethers).
-
Nucleophiles: Diverse set of 96 amines (anilines, aliphatic amines, piperazines).
-
Catalyst: Lithium perchlorate (LiClO
) or mild Lewis acids (optional, for sluggish amines).
Step-by-Step Methodology:
-
Preparation: Dissolve the epoxide scaffold in Acetonitrile (MeCN) to a concentration of 0.5 M.
-
Dispensing: Using an automated liquid handler, dispense 200
L of the epoxide solution into each well of a 96-well chemically resistant deep-well plate. -
Amine Addition: Add 1.2 equivalents of a unique amine to each well.
-
Critical Control: For volatile amines, seal the plate immediately with a chemically resistant mat (e.g., Teflon-lined silicone).
-
-
Reaction: Incubate the plate at 60°C for 12 hours.
-
Causality: Elevated temperature overcomes the activation energy for the ring-opening of sterically hindered epoxides without causing polymerization, provided the concentration is controlled.
-
-
Scavenging (Purification): Add polymer-supported isocyanate resin (2 equivalents relative to excess amine) to each well and shake for 4 hours. This typically "catches" unreacted nucleophiles, leaving the pure amino alcohol product in solution.
-
Isolation: Filter the resin and evaporate the solvent using a centrifugal evaporator (Genevac).
-
QC Validation: Randomly select 5% of wells for LC-MS analysis. Purity >85% is required for screening.
Visualization: Library Synthesis Workflow
The following diagram illustrates the logical flow from scaffold selection to a ready-to-screen library.
Caption: Workflow for parallel synthesis of amino alcohol libraries using resin-based purification.
Screening Pathway A: Asymmetric Catalysis (Ligand Discovery)
When screening for catalytic utility (e.g., enantioselective alkylation), traditional chiral HPLC is too slow. The industry standard has shifted toward High-Throughput Screening (HTS) using Fluorescence Reporters or rapid GC.
The Self-Validating Protocol: Fluorescence Enantioselective Sensing
This method utilizes a "sensor" reaction where the library member (ligand) complexes with a metal and a fluorescent reporter. The intensity or wavelength shift correlates with the formation of the desired chiral complex.
Target Reaction: Asymmetric addition of Diethylzinc to Benzaldehyde. Screening Metric: Enantiomeric Excess (ee) of the product (1-phenylpropan-1-ol).
Protocol:
-
Catalyst Formation: In a 384-well plate, dispense 5
L of the amino alcohol library (10 mol%) in Toluene. Add 10 mol% of Et Zn. -
Reaction: Add Benzaldehyde (substrate) followed by slow addition of Et
Zn (reagent). Shake at 0°C for 4 hours. -
Quench: Quench with dilute HCl.
-
HTS Readout (The Sensor):
-
Transfer 10
L of the crude reaction product to a reading plate. -
Add the Fluorescence Sensor Solution (e.g., a chiral binaphthol derivative + boronic acid).
-
Mechanism:[1][2][3] The sensor forms a diastereomeric complex with the chiral alcohol product. The (R)-product complex fluoresces at a different intensity than the (S)-product complex.
-
-
Data Analysis: Measure fluorescence Intensity (
). Calculate ee using a standard curve generated from pure (R) and (S) standards.
Why this works: This bypasses the need for chromatographic separation of every well, allowing 384 reactions to be analyzed in minutes rather than days.
Screening Pathway B: Biological Activity (Fragment-Based Discovery)
Amino alcohols are potent modulators of biological systems. Screening for biological activity requires strict control over solvent effects (DMSO tolerance) and false positives (aggregators).
Protocol: Cell-Based Cytotoxicity Screen
Objective: Identify hits against a cancer cell line (e.g., HeLa or MCF-7).
-
Library Formatting: Dilute the amino alcohol library to 10 mM in 100% DMSO.
-
Plating: Dispense cells (5,000 cells/well) into 384-well clear-bottom plates. Incubate for 24 hours to allow attachment.
-
Dosing: Pin-transfer 100 nL of the library into the assay plates (Final concentration: 10
M, 0.1% DMSO).-
Control: Include Doxorubicin (positive control) and pure DMSO (negative control) columns.
-
-
Incubation: 48 hours at 37°C, 5% CO
. -
Readout: Add CellTiter-Glo (ATP luminescence assay). Read luminescence.
-
Hit Definition: Compounds reducing viability by >50% relative to DMSO controls are flagged as "Primary Hits."
Data Visualization & Logic
The decision-making process in screening is binary and iterative. The following diagram outlines how to handle data from both catalytic and biological screens.
Caption: Decision tree for processing hits from catalytic and biological screens.
Quantitative Data Summary: Comparative Metrics
When evaluating amino alcohol ligands, specific structural features correlate with performance.
| Structural Class | Steric Bulk | Typical Application | Screening Metric (Target) |
| 1,2-Amino Alcohols | Moderate (Ph, iPr) | Diethylzinc Addition | >90% ee |
| N-Sulfonylated | High | Transfer Hydrogenation | TOF > 200 h |
| Ferrocenyl-based | Very High | Planar Chiral Catalysis | Diastereoselectivity > 20:1 |
| Bi-dentate (C2) | Symmetric | Lewis Acid Catalysis | Yield > 95% |
References
- High-Throughput Screening Protocol for Fast Evaluation of Enantioselective Catalysts.
- High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines.
- Synthesis of enantiopure amino alcohols by ring-opening of epoxyalcohols.Tetrahedron: Asymmetry.
- Chiral β-Amino Alcohols as Ligands for the Ruthenium-Catalyzed Asymmetric Transfer Hydrogen
- Design, synthesis and cytotoxic activities of novel β-amino alcohol derivatives.Bioorganic & Medicinal Chemistry Letters.
Sources
"initial biological assessment of novel propanolamine compounds"
An In-depth Technical Guide:
Initial Biological Assessment of Novel Propanolamine Compounds
A Framework for Researchers, Scientists, and Drug Development Professionals
Foreword: Charting the Course for Novel Propanolamine Therapeutics
The propanolamine scaffold is a cornerstone of modern pharmacology, most notably recognized for its role in the development of beta-blockers, a class of drugs that has revolutionized the management of cardiovascular diseases.[1][2][3] The inherent versatility of this chemical structure, however, suggests a far broader therapeutic potential. As we venture into the synthesis of novel propanolamine derivatives, a robust and scientifically rigorous initial biological assessment is paramount to unlocking their full potential.
This guide is crafted to serve as a comprehensive resource for drug discovery professionals. It eschews a rigid, one-size-fits-all template in favor of a logical, tiered approach to the early-stage evaluation of these promising compounds. The methodologies detailed herein are grounded in established scientific principles and are designed to be self-validating, ensuring the generation of reliable data to guide critical go/no-go decisions in the preclinical development pipeline.
The Strategic Imperative: A Tiered Evaluation Workflow
In the resource-intensive landscape of drug discovery, a phased approach to compound evaluation is not merely a matter of efficiency, but a strategic necessity. Our proposed workflow is structured in three tiers, each designed to answer critical questions about the compound's viability as a therapeutic candidate. This tiered system ensures that only the most promising candidates, those with a favorable balance of safety and efficacy, advance to more complex and costly stages of development.
Figure 1: A tiered workflow for the initial biological assessment of novel propanolamine compounds.
Tier 1: Laying the Foundation - Cytotoxicity and Target Binding
The primary objective of this initial phase is to establish a basic safety and activity profile for each novel propanolamine compound.
Cellular Viability: The MTT Assay
Before exploring the therapeutic potential of a compound, it is crucial to determine its inherent cytotoxicity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely adopted colorimetric method for assessing metabolic activity, which serves as a proxy for cell viability.[4][5][6]
Experimental Protocol: MTT Assay
-
Cell Culture: Seed a relevant cell line (e.g., HEK293 for general toxicity, or a disease-specific line) in a 96-well plate at a predetermined optimal density and allow for overnight adherence.
-
Compound Preparation and Treatment: Prepare serial dilutions of the novel propanolamine compounds. A typical starting range is 0.1 µM to 100 µM. Treat the cells with the compounds and include appropriate vehicle (e.g., DMSO) and positive (e.g., a known cytotoxic agent) controls.
-
Incubation: Incubate the treated cells for a duration relevant to the intended therapeutic application (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the culture medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Data Acquisition and Analysis: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) for cytotoxicity.
Data Presentation: Hypothetical Cytotoxicity Data
| Compound ID | Description | Cytotoxicity IC50 (µM) |
| NP-C001 | Lead Candidate 1 | > 100 |
| NP-C002 | Lead Candidate 2 | 78.5 |
| NP-C003 | Analog 1 | 22.1 |
| Doxorubicin | Positive Control | 0.9 |
Primary Target Engagement: Radioligand Binding Assay
For propanolamine compounds designed to interact with a specific receptor, such as a G-protein coupled receptor (GPCR), a radioligand binding assay is the gold standard for quantifying binding affinity.[7][8][9]
Experimental Protocol: Radioligand Binding Assay
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target receptor.
-
Competitive Binding: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand and varying concentrations of the unlabeled novel propanolamine compound.
-
Equilibration and Separation: Allow the binding to reach equilibrium, then rapidly separate the bound from unbound radioligand via filtration through a glass fiber filter.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value, which is the concentration of the novel compound that displaces 50% of the radioligand. This value is then used to calculate the binding affinity (Ki) using the Cheng-Prusoff equation.
Tier 2: Defining Potency and Selectivity
Compounds that exhibit low cytotoxicity and high target affinity progress to the second tier of evaluation, which focuses on their functional effects and off-target potential.
Functional Activity: The cAMP Assay
Many propanolamines target GPCRs that modulate the production of the second messenger cyclic AMP (cAMP).[10][11][12] A cAMP assay can therefore determine whether a compound acts as an agonist (stimulates cAMP production), an antagonist (blocks agonist-induced cAMP production), or an inverse agonist (reduces basal cAMP levels).
Figure 2: Simplified signaling pathways for Gs and Gi-coupled receptors, illustrating the central role of cAMP.
Experimental Protocol: HTRF-Based cAMP Assay
-
Cell Treatment: In a suitable microplate, treat cells expressing the target receptor with varying concentrations of the novel propanolamine compound, either alone (for agonist testing) or in the presence of a known agonist (for antagonist testing).
-
Cell Lysis and Detection: Lyse the cells and quantify intracellular cAMP levels using a competitive immunoassay format, such as Homogeneous Time-Resolved Fluorescence (HTRF).[13]
-
Data Analysis: Generate dose-response curves to determine the EC50 (half-maximal effective concentration) for agonists or the IC50 for antagonists.
Data Presentation: Hypothetical Functional Activity Data
| Compound ID | Binding Affinity (Ki, nM) | Functional Activity | Potency (EC50/IC50, nM) |
| NP-C001 | 5.2 | Antagonist | 12.8 |
| NP-C002 | 15.8 | Partial Agonist | 45.3 |
| NP-C003 | 120.4 | No significant activity | > 1000 |
Selectivity Profiling
To identify potential off-target effects and predict possible side effects, promising compounds should be screened against a panel of related receptors and enzymes. This is often accomplished through collaborations with specialized contract research organizations (CROs).
Tier 3: Unveiling the Mechanism of Action
For lead candidates demonstrating high potency and selectivity, the final tier of initial assessment delves into the downstream cellular consequences of target engagement.
Downstream Signaling: Western Blot Analysis of p-ERK
Many GPCRs, upon activation, trigger intracellular signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway.[14][][16] The phosphorylation of extracellular signal-regulated kinase (ERK) is a key event in this pathway. Western blotting for phosphorylated ERK (p-ERK) can provide valuable mechanistic insights.[17][18]
Experimental Protocol: Western Blot for p-ERK
-
Cell Treatment and Lysis: Treat cells with the compound for various durations and concentrations. Subsequently, wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification and Electrophoresis: Determine the protein concentration of each lysate to ensure equal loading. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer and Immunoblotting: Transfer the separated proteins to a membrane (e.g., PVDF). Block the membrane to prevent non-specific antibody binding, then probe with a primary antibody specific for p-ERK.
-
Detection and Normalization: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using a chemiluminescent substrate. To ensure accurate quantification, strip the membrane and re-probe with an antibody for total ERK.
-
Data Analysis: Quantify the band intensities and express the level of p-ERK as a ratio to total ERK.
Figure 3: A streamlined workflow for Western blot analysis of p-ERK.
Synthesis and Forward Trajectory
The culmination of this tiered assessment provides a multi-faceted biological profile of each novel propanolamine compound. This data-driven approach allows for the confident selection of lead candidates for further, more extensive preclinical development, including pharmacokinetic studies, in vivo efficacy models, and advanced safety pharmacology. By adhering to this rigorous and logical framework, we can more effectively and efficiently translate promising chemical entities into the next generation of therapeutics.
References
-
Beta blocker - Wikipedia. Wikipedia. [Link]
-
Beta blockers: how do they work and do they have side effects? - BHF. British Heart Foundation. [Link]
-
A Drug Discovery Pipeline for MAPK/ERK Pathway Inhibitors in Caenorhabditis elegans. Science. [Link]
-
Synthesis and selective class III antiarrhythmic activity of novel N-heteroaralkyl-substituted 1-(aryloxy)-2-propanolamine and related propylamine derivatives - PubMed. National Center for Biotechnology Information. [Link]
-
MTT Assay Protocol. Bio-Rad. [Link]
-
Beta-Blockers: Uses & Side Effects - Cleveland Clinic. Cleveland Clinic. [Link]
-
focus on mechanism of action. Which beta-blocker, when and why? - ResearchGate. ResearchGate. [Link]
-
Beta Blockers | Mechanism of Action, Indications, Adverse Reactions, Contraindications. Ninja Nerd. [Link]
-
How to Develop Effective in vitro Assays for Early Drug Discovery. Charnwood Discovery. [Link]
-
In Vitro Assays | For successful drug discovery programs - AXXAM. AXXAM. [Link]
-
How different is western blot protocol for phosphorylated protein from regular western blot? ResearchGate. [Link]
-
In Vitro Assays-BioDuro-Global CRDMO, Rooted in Science. BioDuro. [Link]
-
In Vitro Assays and Models - Selvita. Selvita. [Link]
-
Cell Cytotoxicity Screening & Profiling Services - BPS Bioscience. BPS Bioscience. [Link]
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A Drug Discovery Pipeline for MAPK/ERK Pathway Inhibitors in Caenorhabditis elegans. Science. [Link]
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MAPK/ERK pathway - Wikipedia. Wikipedia. [Link]
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In Vitro Assays in Pharmacology: A Comprehensive Overview - IT Medical Team. IT Medical Team. [Link]
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Novel propanolamine derivatives attached to 2-metoxifenol moiety: Synthesis, characterization, biological properties, and molecular docking studies - PubMed. National Center for Biotechnology Information. [Link]
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Radioligand Binding Assay | Gifford Bioscience. Gifford Bioscience. [Link]
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GPCRs (G Protein Coupled Receptors): A Guide - Assay Genie. Assay Genie. [Link]
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cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer) - Bio-protocol. Bio-protocol. [Link]
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MTT Cell Assay Protocol. University of Texas at Dallas. [Link]
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In Vitro Cytotoxicity Assay - Alfa Cytology. Alfa Cytology. [Link]
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Radioligand binding methods: practical guide and tips. National Center for Biotechnology Information. [Link]
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2.4. Western Blot Analysis of Phospho-TrkA, ERK, Phospho-ERK, CREB and Phospho-CREB Proteins - Bio-protocol. Bio-protocol. [Link]
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Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. Gifford Bioscience. [Link]
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Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - NCBI - NIH. National Center for Biotechnology Information. [Link]
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Repurposing Anticancer Drugs Targeting the MAPK/ERK Signaling Pathway for the Treatment of Respiratory Virus Infections - MDPI. MDPI. [Link]
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MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. CLYTE Technologies. [Link]
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Homogeneous Time-Resolved Fluorescence-Based Assay to Monitor Extracellular Signal-Regulated Kinase Signaling in a High-Throughput Format - PMC. National Center for Biotechnology Information. [Link]
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GPCR Signaling Assay Applications in High-Throughput Screening - Blog - ICE Bioscience. ICE Bioscience. [Link]
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Gαq GPCR assays | ION Biosciences. ION Biosciences. [Link]
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New chiral and isomeric cyclopropyl ketoxime propanolamine derivatives with potent beta-adrenergic blocking properties - PubMed. National Center for Biotechnology Information. [Link]
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Approved drugs containing the phenylpropanolamine or phenylethanolamine motif. - ResearchGate. ResearchGate. [Link]
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Synthetic Routes to Chiral Amino Alcohols: A Technical Guide
Executive Summary
Chiral 1,2-amino alcohols are the pharmacophore backbone of a vast array of essential therapeutics, including adrenergic blockers (e.g., Propranolol), antivirals (e.g., Atazanavir), and sympathomimetics (e.g., Ephedrine). For the development scientist, the synthesis of these motifs presents a specific stereochemical challenge: controlling the relationship between the amine-bearing carbon and the hydroxyl-bearing carbon while maintaining high enantiomeric excess (
This guide moves beyond textbook definitions to evaluate the three dominant industrial strategies: Chiral Pool manipulation , Asymmetric Catalysis (specifically Transfer Hydrogenation) , and Biocatalytic Cascades . It provides actionable decision-making frameworks, mechanistic insights into Dynamic Kinetic Resolution (DKR), and validated protocols.
Strategic Route Selection
Selection of the synthetic route is rarely arbitrary; it is a function of scale, cost of goods (COGs), and the availability of precursors.
Decision Matrix: Route Selection Logic
The following logic flow illustrates the decision process for selecting a synthetic strategy based on substrate availability and stereochemical requirements.
Figure 1: Decision matrix for selecting the optimal synthetic route based on starting material availability and stereochemical stability.
Route A: The Chiral Pool (Amino Acid Reduction)
Best for: Small-to-medium scale synthesis where the corresponding amino acid is a commodity chemical (e.g., L-Phenylalanine, L-Valine).
Technical Analysis
While Lithium Aluminum Hydride (
Critical Causality: The
Comparative Data: Reducing Agents
| Reagent System | Yield | Scalability | Hazard Profile | |
| 85-95% | High | Low | High (Pyrophoric) | |
| 90-98% | High | High | Moderate ( | |
| 80-90% | High | Moderate | High (Cost + Stability) |
Route B: Asymmetric Transfer Hydrogenation (ATH) via DKR
Best for: Large-scale manufacturing of syn- or anti-amino alcohols where the starting material is a racemic
The Power of Dynamic Kinetic Resolution (DKR)
This is the most sophisticated chemical approach. If one starts with a racemic
Mechanism: The reaction typically utilizes a Ruthenium(II) catalyst with a chiral diamine ligand (e.g., Ru-TsDPEN). The mechanism operates via metal-ligand bifunctional catalysis , where the nitrogen of the ligand acts as a proton shuttle.
Figure 2: Simplified mechanism of Noyori Transfer Hydrogenation facilitating Dynamic Kinetic Resolution (DKR).
Validated Protocol: Synthesis of (1R, 2S)-Ephedrine Analogue
Based on Noyori-Ikariya Transfer Hydrogenation principles.
Reagents:
-
Substrate:
-(methylamino)propiophenone hydrochloride (10 mmol) -
Catalyst:
-RuCl(p-cymene)(TsDPEN) (0.5 mol%) -
Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotrope)
-
Solvent: DMF or Acetonitrile
Step-by-Step Methodology:
-
Catalyst Activation: In a Schlenk flask under Argon, dissolve the Ru-precatalyst (31 mg, 0.05 mmol) in degassed DMF (10 mL).
-
Substrate Addition: Add the racemic amino ketone HCl salt (10 mmol). Note: The use of the HCl salt prevents catalyst poisoning by the free amine.
-
H-Source Introduction: Add the
mixture (3 mL) via syringe. -
Reaction: Stir at 30°C for 24 hours.
-
Process Control: Monitor via chiral HPLC. The anti-isomer is typically favored if the substrate allows, but ligand choice (
vs ) dictates absolute configuration.
-
-
Workup: Quench with water (50 mL), neutralize with saturated
to pH 8 (liberating the free amine). Extract with Ethyl Acetate ( mL). -
Purification: Recrystallization from Ethanol/Hexanes is preferred over chromatography to upgrade
to >99%.
Self-Validating Check: If conversion stalls <50%, it indicates the racemization rate is too slow. Increase temperature or add a weak base to facilitate enolization (DKR requirement).
Route C: Biocatalytic Cascades (The Green Frontier)
Best for: Late-stage diversification and environmentally sensitive processes requiring high regioselectivity.
Biocatalysis has matured from academic curiosity to industrial reliability. The most powerful route involves a "one-pot" cascade using Transaminases (ATA) and Ketoreductases (KRED) .
The Dual-Enzyme Cascade
Instead of protecting groups, enzymes utilize specificity.
-
Transaminase: Converts a ketone to a chiral amine.
-
Ketoreductase: Reduces a ketone to a chiral alcohol. Or coupled: A Transketolase (TK) forms the C-C bond, followed by Transaminase (TAm) to install the amine.
Figure 3: Enzymatic cascade for the synthesis of complex amino alcohols like Aminobutanetriol (ABT).
Key Advantage: Biocatalysis avoids the "regioselectivity issues" often seen in the Sharpless Aminohydroxylation (where the nitrogen can attack either carbon of the olefin). Enzymes are evolved for perfect regiocontrol.
References
-
Noyori, R., et al. "Asymmetric Transfer Hydrogenation of α-Amino Ketones." Journal of the American Chemical Society, 1996.
-
Sharpless, K. B., et al. "Catalytic Asymmetric Aminohydroxylation (AA) of Olefins." Angewandte Chemie International Edition, 1996.
-
Wohlgemuth, R. "Biocatalytic synthesis of chiral amino alcohols." Biotechnology and Bioengineering, 2018.
-
Myers, A. G., et al. "Pseudoephedrine as a Practical Chiral Auxiliary." Journal of the American Chemical Society, 1997.
-
BenchChem Guide. "Discovery and Synthesis of Chiral Amino Alcohols." BenchChem Technical Library, 2025.
Methodological & Application
Application Notes & Protocols: A Comprehensive Guide to the HPLC Analysis of Amino Alcohol Compounds
Abstract
Amino alcohols are a critical class of organic compounds, distinguished by the presence of both an amine and an alcohol functional group. Their structural motif is fundamental to a vast array of biologically active molecules, including neurotransmitters, hormones, and a significant number of pharmaceutical drugs. Furthermore, their utility as chiral auxiliaries and synthons in asymmetric synthesis underscores their importance in drug development and medicinal chemistry.[1][2] The accurate and robust quantification of amino alcohols is therefore a paramount challenge in pharmaceutical quality control, biomedical research, and process chemistry. This guide provides an in-depth exploration of High-Performance Liquid Chromatography (HPLC) techniques tailored for the analysis of these polar and often non-chromophoric compounds. We will delve into the causality behind various analytical strategies, from chemical derivatization to advanced chromatographic modes like HILIC and mixed-mode chromatography, and present detailed, field-proven protocols for their successful implementation.
The Analytical Challenge: The Physicochemical Nature of Amino Alcohols
The inherent properties of amino alcohols present a dual challenge for conventional reversed-phase HPLC analysis:
-
High Polarity: The presence of both hydroxyl and amino groups imparts a high degree of polarity. In traditional reversed-phase chromatography (RPC), which utilizes a nonpolar stationary phase and a polar mobile phase, these compounds exhibit poor retention, often eluting at or near the solvent front (void volume).[3][4][5]
-
Lack of a Strong Chromophore: Most simple amino alcohols do not possess a suitable chromophore, meaning they do not absorb ultraviolet (UV) or visible light to a significant extent. This makes their detection by standard UV-Vis detectors, the workhorses of HPLC, highly insensitive and impractical for quantitative analysis at low concentrations.[6][7]
Addressing these challenges requires a departure from standard RPC methods and the adoption of more specialized analytical strategies. This guide will systematically explore these strategies, providing both the theoretical underpinning and practical protocols for their application.
Strategic Decision-Making in Method Development
The selection of an appropriate analytical strategy is contingent on several factors, including the specific amino alcohol's structure, the complexity of the sample matrix, the required sensitivity, and whether chiral separation is necessary.
Caption: Decision workflow for selecting an HPLC strategy.
Strategy 1: Chemical Derivatization for Enhanced Detection and Retention
Chemical derivatization is a powerful and widely adopted strategy to overcome the inherent detection and retention challenges associated with amino alcohols.[6][7] This pre-column technique involves reacting the analyte with a labeling reagent to attach a molecule (tag) that possesses a strong chromophore or fluorophore.[8]
The Causality Behind Derivatization:
-
Enhanced Sensitivity: The introduced tag allows for highly sensitive detection using UV-Vis or fluorescence detectors.[8]
-
Improved Chromatography: The derivatization product is typically more hydrophobic than the parent amino alcohol, leading to improved retention and peak shape on reversed-phase columns.
Common Derivatization Reagents
| Reagent | Abbreviation | Functional Group Targeted | Detection Mode | Key Advantages |
| 9-fluorenylmethyl chloroformate | FMOC-Cl | Primary & Secondary Amines | Fluorescence, UV | Stable derivatives, high sensitivity.[6][9][10] |
| o-phthalaldehyde | OPA | Primary Amines (in presence of a thiol) | Fluorescence, UV | Rapid reaction, automated.[9][10][11][12] |
| Dansyl Chloride | Primary & Secondary Amines | Fluorescence, UV | Simple procedure, strong fluorescence.[13] | |
| Phenyl isothiocyanate | PITC | Primary & Secondary Amines | UV | Stable derivatives.[13] |
Protocol: Pre-column Derivatization with FMOC-Cl
This protocol provides a robust method for the derivatization of amino alcohols using FMOC-Cl, enabling sensitive fluorescence or UV detection.
Materials:
-
Amino Alcohol Standard/Sample
-
9-fluorenylmethyl chloroformate (FMOC-Cl) solution (e.g., 2.5 mmol in acetonitrile).[7]
-
Borate Buffer (0.1 M, pH 9.5).[7]
-
Acetonitrile (HPLC Grade)
-
Deionized Water (18 MΩ·cm)
-
Hydrochloric Acid (HCl), 30% solution to stop the reaction.[7]
Procedure:
-
Sample Preparation: Prepare standard and sample solutions in a suitable diluent (e.g., 0.1 N HCl or a water/acetonitrile mixture).[7]
-
Reaction Initiation: In a clean autosampler vial, combine 0.5 mL of the sample or standard solution with 25 µL of borate buffer.[7]
-
Reagent Addition: Add 100 µL of the FMOC-Cl solution to the vial.[7]
-
Incubation: Immediately vortex the mixture and incubate at 40°C for 30 minutes.[7] The elevated temperature ensures the reaction proceeds to completion. The reaction involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the FMOC-Cl, forming a stable N-substituted carbamate.[6] The alkaline borate buffer neutralizes the HCl byproduct and ensures the amine is in its more nucleophilic, unprotonated state.[6]
-
Reaction Quenching: Add 10 µL of 30% HCl to stop the reaction by neutralizing the excess base and unreacted amine.[7]
-
Analysis: The derivatized sample is now ready for injection into the HPLC system.
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: Water with 0.1% Trifluoroacetic Acid (TFA)
-
Gradient: A typical starting point is 50% A, increasing to 90% A over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: Fluorescence (Excitation: 260 nm, Emission: 315 nm) or UV (265 nm).
Strategy 2: Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is a powerful alternative for separating highly polar compounds that are poorly retained in reversed-phase chromatography.[3][4][5][14]
The Causality Behind HILIC: HILIC utilizes a polar stationary phase (e.g., silica, or bonded with amino or amide groups) and a mobile phase with a high concentration of a water-miscible organic solvent, like acetonitrile.[3][15] A water-rich layer is formed on the surface of the stationary phase, and polar analytes partition between this aqueous layer and the bulk organic mobile phase.[14] The more polar the analyte, the stronger its interaction with the water layer and the stationary phase, leading to greater retention.[3] Elution is typically achieved by increasing the water content in the mobile phase.[4]
Caption: Partitioning mechanism in HILIC.
Protocol: HILIC Method for Amino Alcohol Analysis
Materials:
-
Amino Alcohol Standard/Sample
-
Acetonitrile (HPLC or MS-grade)
-
Ammonium Formate or Ammonium Acetate buffer (e.g., 10 mM, pH 3.0)
Procedure:
-
Sample Preparation: Dissolve the sample in a solvent that is compatible with the initial mobile phase conditions (high organic content). A mixture of 90:10 acetonitrile:water is a good starting point. Mismatched sample solvent can lead to poor peak shape.
-
HPLC System Preparation: Ensure the HPLC system is thoroughly flushed with the HILIC mobile phases. It is crucial to allow for extended column equilibration time (at least 20-30 column volumes) to establish the stable water layer on the stationary phase.
HPLC Conditions:
-
Column: HILIC column (e.g., Amide, Amino, or bare Silica phase; 2.1 x 100 mm, 3 µm).[14]
-
Mobile Phase A: Acetonitrile with 0.1% Formic Acid
-
Mobile Phase B: 10 mM Ammonium Formate in Water, pH 3.0
-
Gradient: Start with a high percentage of A (e.g., 95%) and gradually increase B to elute the compounds. For example, 5% to 40% B over 15 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 30-40°C to improve peak shape and reproducibility.
-
Detection: Mass Spectrometry (MS) is ideal due to the volatile mobile phases and high organic content which enhances ESI efficiency.[4] If derivatization is not used, MS detection is often necessary.
Strategy 3: Mixed-Mode Chromatography (MMC)
Mixed-mode chromatography is an advanced technique that utilizes stationary phases designed with multiple functionalities, allowing for more than one type of interaction with the analyte.[16][17] For amino alcohols, a common combination is reversed-phase (hydrophobic) and ion-exchange (ionic) interactions.[16]
The Causality Behind MMC: This dual-mode retention provides unique selectivity.[17][18] By manipulating mobile phase parameters like pH and ionic strength, the chromatographer can control the contribution of each interaction mechanism. For amino alcohols, which are basic, a cation-exchange functionality combined with a C18 ligand can be highly effective. At a pH below the pKa of the amino group, the analyte will be positively charged and can interact with the cation-exchange sites, while also having hydrophobic interactions.[16]
Key Considerations for MMC Method Development:
-
pH Control: The pH of the mobile phase is critical as it dictates the ionization state of both the analyte and the stationary phase, directly impacting ionic retention.[16]
-
Ionic Strength: The concentration of buffer salts in the mobile phase is used to modulate the strength of the ion-exchange interactions and elute the analytes.
Strategy 4: Chiral Separation of Amino Alcohols
The stereochemistry of amino alcohols is often crucial for their biological activity, making enantiomeric separation a critical requirement in pharmaceutical analysis.[2] This can be achieved through two primary approaches:
Direct Separation on a Chiral Stationary Phase (CSP)
This is the most straightforward method, where enantiomers are separated directly on a column that contains a chiral selector immobilized on the stationary phase.[19] Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are widely used and highly effective.[20]
Protocol: General Method Development on a Polysaccharide-based CSP (Normal Phase)
-
Column Selection: Choose a polysaccharide-based CSP (e.g., Chiralpak® or Chiralcel® series).
-
Initial Screening:
-
Mobile Phase A: Hexane/Ethanol (90/10, v/v) + 0.1% Diethylamine (DEA).[21]
-
Mobile Phase B: Hexane/Isopropanol (90/10, v/v) + 0.1% Diethylamine (DEA).[21]
-
The basic additive (DEA) is crucial for obtaining good peak shape for basic compounds like amino alcohols by suppressing undesirable interactions with residual silanols on the silica surface.[21]
-
-
Optimization:
-
Vary the percentage of the alcohol modifier (e.g., 5% to 20%). Lower alcohol content generally increases retention and can improve resolution.[21]
-
Adjust the additive concentration if peak shape is poor.
-
-
Temperature Control: Maintain a constant column temperature, as chiral separations can be highly sensitive to temperature fluctuations.[21]
Indirect Separation via Diastereomer Formation
This approach involves derivatizing the enantiomeric amino alcohols with a chiral derivatizing reagent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral column (e.g., C18).[21][22]
Marfey's Reagent (FDAA): A Gold Standard for Chiral Derivatization Marfey's reagent (1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide, or FDAA) is a widely used chiral derivatizing reagent.[23][24][25] It reacts with the amino group of the enantiomers to form stable diastereomers.[24][26]
Protocol: Derivatization with Marfey's Reagent
Materials:
-
Amino Alcohol Enantiomeric Mixture
-
Marfey's Reagent (1% w/v in acetone)
-
Sodium Bicarbonate solution (1 M)
-
Acetone
-
Hydrochloric Acid (2 N)
Procedure:
-
Sample Preparation: Dissolve approximately 50 µmol of the amino alcohol sample in 100 µL of water. Add 200 µL of 1 M sodium bicarbonate solution.
-
Derivatization: Add 400 µL of the Marfey's reagent solution.
-
Incubation: Incubate the mixture at 40°C for 1 hour, mixing occasionally.[24]
-
Quenching: Cool the reaction mixture to room temperature and neutralize by adding 200 µL of 2 N HCl.
-
Dilution & Analysis: Dilute the sample to a final volume of 1 mL with an acetonitrile/water mixture before injection onto a C18 column.[21] The L-amino alcohol derivative typically elutes before the D-amino alcohol derivative.[24]
Conclusion and Future Perspectives
The successful HPLC analysis of amino alcohol compounds hinges on a well-reasoned analytical strategy that directly addresses their inherent polarity and lack of UV absorbance. Chemical derivatization remains a robust and sensitive approach, particularly when coupled with fluorescence detection. For underivatized analysis, especially in complex matrices or when seeking high-throughput, HILIC and mixed-mode chromatography, often paired with mass spectrometric detection, offer powerful solutions with orthogonal selectivity to traditional reversed-phase methods. Furthermore, the critical need for stereospecific analysis in the pharmaceutical industry is well-served by both direct separation on advanced chiral stationary phases and indirect methods using validated chiral derivatizing agents like Marfey's reagent. As the structural diversity of amino alcohol-containing pharmaceuticals continues to expand, a multi-faceted understanding of these advanced HPLC techniques will be indispensable for researchers, scientists, and drug development professionals.
References
- Elucidating the Mechanism for the Reaction of o-Phthalaldehyde with Primary Amines in the Presence of Thiols. PubMed.
- Roemling, R., et al. Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International.
- HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases Consisting of Cyanuric Chloride with Amino Acid and Dialkylamine Substituents. Journal of Chromatographic Science, Oxford Academic.
- Rovellia, G. & Wilson, K.R. Elucidating the Mechanism for the Reaction of o-phthalaldehyde with Primary Amines in the Presence of Thiols. eScholarship.org.
- Analysis of Hydrophilic Compounds and their Detection Capabilities. Longdom Publishing.
- Application Notes and Protocols for Derivatizing Amines with 9-Fluorenylmethoxycarbonyl Chloride (FMOC-Cl). Benchchem.
- Hydrophilic Interaction Liquid Chromatography HPLC and UHPLC Columns. Thermo Fisher Scientific - US.
- Yu, J., Lee, J. M., & Ryoo, J. J. Chiral separation on various modified amino alcohol-derived HPLC chiral stationary phases. PubMed.
- High-Speed Simultaneous Analysis of Amino Acids by Pre-column Derivatization Using Automatic Pretreatment Function. Shimadzu.
- Elucidating the Mechanism for the Reaction of o-Phthalaldehyde with Primary Amines in the Presence of Thiols. The Journal of Physical Chemistry B - ACS Publications.
- Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. SpringerLink.
- Hydrophilic Interaction Liquid Chromatography. Sigma-Aldrich.
- An investigation of o-phthaldialdehyde as a derivatization reagent and optimization of instrumental parameters for qualitative amino acid profiling via UPLC-UV. Diva-portal.org.
- Technical Support Center: Chiral Separation of Amino Alcohol Enantiomers. Benchchem.
- HPLC Derivatization Reagents. Alfa Chemistry.
- A Comparative Guide to the Validation of Analytical Methods for Amino Alcohols: HPLC. Benchchem.
- Derivatization of amino acids and amines with o- phthalaldehyde reagents: comparison of various thiol-containing products applying hplc. University of Debrecen.
- A simple and efficient method for derivatization of glyphosate and AMPA using 9-fluorenylmethyl chloroformate and spectrophotometric analysis. SciELO.
- Herráez-Hernández, R., & Campíns-Falcó, P. Derivatization of tertiary amphetamines with 9-fluorenylmethyl chloroformate for liquid chromatography: determination of N-methylephedrine. PubMed.
- Chiral HPLC Separations. Phenomenex.
- Bhushan, R., & Brückner, H. Marfey's reagent for chiral amino acid analysis: a review. PubMed.
- Determining Chiral Purity of Amino Acids. Aapptec Peptides.
- Bhushan, R., & Brückner, H. Chiral Separations Using Marfey's Reagent. Taylor & Francis eBooks.
- Chiral HPLC and SFC Columns. Columnex.
- A Simple and Efficient Method for Derivatization of Glyphosate and AMPA Using 9-Fluorenylmethyl Chloroformate and Spectrophotometric Analysis. ResearchGate.
- Marfey's reagent for chiral amino acid analysis. Ovid.
- Enhanced Stereochemical Analysis of β-Diastereomeric Amino Acids with Variants of Marfey's Reagent. ACS Omega.
- Pre and Post Column Derivatization of Amino Acid - A Systematic Review of HPLC. Acta Scientific.
- Mixed-Mode Chromatography and Stationary Phases. Helix Chromatography.
- Amino Acid Pre-column Derivatization HPLC Analysis Methods. Creative Proteomics.
- Introduction to Multimodal or Mixed-Mode Chromatography. Bio-Rad.
- In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC. MDPI.
- Fundamentals of mixed mode (multimodal) chromatography. Cytiva.
- Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands. PMC.
- Discovery and synthesis of chiral amino alcohols. Benchchem.
- Hydrogen‐Borrowing Alkylation of 1,2‐Amino Alcohols in the Synthesis of Enantioenriched γ‐Aminobutyric Acids. PMC.
- Mixed-Mode Chromatography—A Review. LCGC International.
- Automated Pre-Column Derivatization of Amino Acids by HPLC. Axion Labs.
- Chromatography: Principle, Types, Steps, Uses, Diagram. Microbe Notes.
- Biocatalytic Synthesis of Amino Alcohols. Publication Server of the University of Greifswald.
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Application Note: Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies for Propanolamine Derivatives
Target Audience: Analytical Chemists, Forensic Toxicologists, and Pharmacokinetic Researchers Matrix: Biological Fluids (Urine, Serum) and Keratinous Matrices (Hair)
Introduction & Mechanistic Principles
Propanolamine derivatives—which include sympathomimetic amines (e.g., ephedrine, phenylpropanolamine) and
The Analytical Challenge (Causality):
The core structural motif of these compounds is a
To create a robust, self-validating analytical system, derivatization is mandatory . Derivatization masks these polar functionalities, increases volatility, and directs Electron Ionization (EI) fragmentation pathways to produce stable, high-mass ions suitable for Selected Ion Monitoring (SIM)[1].
Derivatization Pathways
-
Silylation (BSTFA/MSTFA + TMCS): Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replace active protons with trimethylsilyl (TMS) groups. The addition of 1% Trimethylchlorosilane (TMCS) acts as a critical Lewis acid catalyst, lowering the activation energy required to silylate sterically hindered secondary amines commonly found in
-blockers[1]. -
Acylation (PFPA/TFAA): Perfluoroalkyl anhydrides, such as Pentafluoropropionic anhydride (PFPA), target both –OH and –NH groups. Acylation is highly favored for amphetamine and ephedrine analogs because it produces heavier, distinct mass fragments that easily differentiate ephedrine from methamphetamine in complex matrices like hair[2].
Experimental Workflow
The following diagram illustrates the logical progression of the sample preparation and dual-pathway derivatization strategy.
Figure 1: Comprehensive GC-MS workflow for propanolamine derivatives, highlighting SPE cleanup and dual derivatization pathways.
Detailed Experimental Protocols
Self-Validation Note: Every analytical batch must include a solvent blank, a matrix blank, a 5-point calibration curve, and a known Quality Control (QC) sample to verify reagent integrity and rule out autosampler carryover.
Protocol A: Sample Preparation (Mixed-Mode Cation Exchange SPE)
Causality: Propanolamines are basic amines with pKa values between 9.0 and 9.6. By adjusting the sample to an acidic pH (pH 6.0), the amine groups become protonated, allowing strong ionic retention on the cation-exchange sites of the SPE cartridge. This permits aggressive washing with organic solvents to remove neutral lipids and acidic interferences without losing the target analytes.
-
Sample Pre-treatment: Aliquot 1.0 mL of biological fluid. Add 50 µL of Internal Standard (e.g.,
-ephedrine, 1 µg/mL). Dilute with 2.0 mL of 0.1 M Phosphate Buffer (pH 6.0). -
SPE Conditioning: Condition a mixed-mode SPE cartridge (e.g., Bond Elut Certify) with 3 mL methanol, followed by 3 mL of 0.1 M Phosphate Buffer (pH 6.0).
-
Loading: Load the pre-treated sample at a controlled flow rate of 1–2 mL/min.
-
Washing: Wash sequentially with 3 mL deionized water, 3 mL of 0.1 M HCl, and 3 mL of methanol. Dry the cartridge under full vacuum for 5 minutes.
-
Elution: Elute the target analytes with 3 mL of freshly prepared Dichloromethane/Isopropanol/Ammonium Hydroxide (78:20:2, v/v/v).
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of ultra-pure nitrogen at 40°C. Critical Step: Ensure absolute dryness; residual moisture will rapidly hydrolyze derivatization reagents[3].
Protocol B: Derivatization Procedures
Select the appropriate method based on your target analyte panel.
Method 1: Silylation (Optimal for
-
Reconstitute the dried extract in 50 µL of anhydrous Ethyl Acetate.
-
Add 50 µL of BSTFA containing 1% TMCS.
-
Vortex for 10 seconds and incubate in a closed heating block at 60°C for 30 minutes.
-
Cool to room temperature and transfer to a GC autosampler vial with a glass insert. Inject 1 µL directly.
Method 2: Acylation (Optimal for Ephedrine homologs in hair/urine) [2]
-
Reconstitute the dried extract in 50 µL of anhydrous Ethyl Acetate.
-
Add 50 µL of PFPA (Pentafluoropropionic anhydride).
-
Incubate at 60°C for 20 minutes.
-
Crucial Step: Evaporate the excess reagent to dryness under nitrogen. Perfluoro-anhydrides are highly acidic; injecting them directly will rapidly degrade the GC column's siloxane phase and damage the MS source.
-
Reconstitute the residue in 100 µL of anhydrous Ethyl Acetate. Inject 1 µL.
Protocol C: GC-MS Instrumental Parameters
-
Column: 5% Phenyl-methylpolysiloxane capillary column (e.g., HP-5MS, 30 m × 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium (99.999%), constant flow at 1.0 mL/min.
-
Inlet: Splitless mode, 250°C. Purge valve on at 1.0 min.
-
Oven Program: Initial 60°C (hold 1 min), ramp at 20°C/min to 280°C (hold 5 min).
-
MS Detector: Electron Ionization (EI) at 70 eV. Source temperature 230°C, Quadrupole 150°C.
Quantitative Data & Method Validation
Table 1: GC-MS SIM Parameters for Derivatized Propanolamines Note: Target ions are selected based on the highest abundance and specificity for the respective derivative.
| Analyte | Derivatization Method | Retention Time (min) | Target Quant Ion (m/z) | Qualifier Ions (m/z) |
| Ephedrine | Acylation (PFPA) | 8.45 | 204 | 254, 190 |
| Acylation (PFPA) | 8.42 | 208 | 258, 193 | |
| Phenylpropanolamine | Silylation (TMS) | 9.12 | 179 | 194, 117 |
| Propranolol | Silylation (TMS) | 14.30 | 286 | 144, 73 |
| Metoprolol | Silylation (TMS) | 13.85 | 266 | 116, 73 |
Table 2: Typical Method Validation Metrics (Urine Matrix)
| Metric | Ephedrine (PFPA) | Phenylpropanolamine (TMS) | Propranolol (TMS) |
| Linearity Range | 5 – 500 ng/mL | 10 – 1000 ng/mL | 10 – 1000 ng/mL |
| LOD | 1.5 ng/mL | 3.0 ng/mL | 2.5 ng/mL |
| LOQ | 5.0 ng/mL | 10.0 ng/mL | 10.0 ng/mL |
| Extraction Recovery | > 92% | > 88% | > 90% |
| Intra-assay Precision (CV%) | 4.2% | 5.1% | 6.3% |
Troubleshooting & Field-Proven Insights
-
Moisture Contamination (The "Ghost Peak" Phenomenon): If peaks appear broad, response drops significantly, or unexpected silanol peaks dominate the chromatogram, suspect water contamination. Silyl reagents (BSTFA/MSTFA) react violently with water to form silanols, outcompeting the analyte derivatization. Fix: Ensure nitrogen gas is ultra-pure and moisture-trapped. Always use anhydrous solvents.
-
Steric Hindrance in
-blockers: Compounds like nadolol or atenolol possess bulky side chains that resist standard silylation. If incomplete derivatization is observed (manifesting as multiple peaks for a single analyte), increase the incubation time to 45 minutes, ensure the 1% TMCS catalyst is fresh, or switch to a sequential derivatization approach (MSTFA followed by MBTFA for the amine group)[1]. -
Reagent Degradation: PFPA and TFAA are highly volatile and prone to degradation if not stored properly. Store in a desiccator at 4°C and allow them to reach room temperature before opening to prevent condensation inside the vial.
References
-
Caban, M., et al. (2011). "Determination of β-blockers and β-agonists using gas chromatography and gas chromatography–mass spectrometry – A comparative study of the derivatization step." Journal of Chromatography A, 1218(44), 8110-22. Available at:[Link]
-
Nakahara, Y., et al. (1998). "Hair analysis for drugs of abuse. XIX. Determination of ephedrine and its homologs in rat hair and human hair." PubMed / NIH. Available at:[Link]
-
Chiarotti, M., et al. (2012). "Determination of the active principles of Catha Edulis: quali-quantitative analysis of cathinone, cathine, and phenylpropanolamine." PubMed / NIH. Available at:[Link]
-
Zheng, Y., et al. (2020). "Recent Trends in the Quantification of Biogenic Amines in Biofluids as Biomarkers of Various Disorders: A Review." PMC / NIH. Available at:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Hair analysis for drugs of abuse. XIX. Determination of ephedrine and its homologs in rat hair and human hair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Trends in the Quantification of Biogenic Amines in Biofluids as Biomarkers of Various Disorders: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of the active principles of Catha Edulis: quali-quantitative analysis of cathinone, cathine, and phenylpropanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
"NMR spectroscopy of N-aryl substituted compounds"
Application Note: NMR Spectroscopy of N-Aryl Substituted Compounds
Abstract
N-aryl substituted compounds—including N-aryl amides, anilines, and N-heterocycles—constitute a dominant structural motif in modern medicinal chemistry, particularly within kinase inhibitors and GPCR ligands. However, their characterization is frequently complicated by restricted rotation (rotamerism), quadrupole broadening, and ambiguous regiochemistry during synthesis. This guide provides a rigorous, field-proven workflow for the NMR analysis of these systems, moving beyond basic 1D acquisition to advanced 2D 15N-detection and Variable Temperature (VT) methodologies.
Theoretical Background & Challenges
The N-Aryl Electronic Environment
The nitrogen atom in N-aryl systems acts as a gateway between the aromatic ring and the substituent.
-
Shielding/Deshielding: The anisotropic cone of the aryl ring significantly deshields ortho-protons. Conversely, the nitrogen lone pair (if available) can donate density into the ring (resonance), shielding ortho/para carbons.
-
Solvent Dependency: N-H protons are highly sensitive to solvent choice. In non-polar solvents (CDCl₃), N-H signals are often broad and temperature-dependent due to rapid exchange and weak H-bonding. In polar aprotic solvents (DMSO-d₆), intermolecular H-bonding stabilizes the N-H bond, slowing exchange and sharpening signals, often revealing vicinal couplings (
) to neighboring alkyl protons.
Conformational Dynamics (Rotamerism)
N-aryl amides and bulky anilines frequently exhibit restricted rotation around the N-C(carbonyl) or N-C(aryl) bonds.
-
NMR Timescale: When the rotational barrier (
) is 10–20 kcal/mol, the exchange rate ( ) often matches the chemical shift difference ( ) between conformers ( ) at room temperature. This results in coalescence —broad, undefined peaks that are often mistaken for impurities. -
Atropisomerism: In ortho-substituted N-aryl systems, the N-Aryl bond rotation can be hindered enough to create separable atropisomers, a critical quality attribute in drug development.
Standardized Experimental Protocols
Sample Preparation Strategy
-
Solvent Selection:
-
Primary Screen: DMSO-d₆ (99.9% D) .
-
Why: Stabilizes N-H protons; separates water signal (3.33 ppm) from mid-field resonances; high viscosity aids in slowing exchange rates.
-
-
Secondary (for lipophilics): CD₂Cl₂ or THF-d₈ .
-
Why: CDCl₃ is acidic enough to catalyze proton exchange, broadening N-H signals. CD₂Cl₂ is non-acidic and provides sharper lines for small molecules.
-
-
-
Concentration: 5–10 mg in 600 µL (approx. 20–50 mM) for routine 1H/13C. For 15N-HMBC, increase to 20–30 mg if solubility permits.
Protocol: Variable Temperature (VT) NMR for Rotational Barriers
Use this protocol when observing broad peaks or dual sets of signals (rotamers) to determine if the species are in dynamic equilibrium.
Step-by-Step Workflow:
-
Reference Spectrum (298 K): Acquire a standard 1H spectrum. Note the chemical shift separation (
in Hz) between the exchanging signals (e.g., two methyl singlets). -
Probe Calibration: Ensure the probe is calibrated using a standard (e.g., ethylene glycol for high T, methanol for low T) to ensure accurate temperature reporting.
-
Stepwise Heating: Increase temperature in 10 K increments (e.g., 300K, 310K, 320K...).
-
Equilibration: Allow 5–10 minutes settling time at each step to prevent thermal gradients (shimming artifacts).
-
-
Identify Coalescence (
): The temperature where the two distinct peaks merge into a single broad flat-topped peak. -
High-Temperature Limit: Continue heating until the peak sharpens into a single average Lorentzian line (Fast Exchange).
-
Calculation: Calculate the free energy of activation (
) using the Eyring equation approximation at coalescence:
Where
Protocol: 15N-HMBC for Regioisomer Determination
Direct detection of
Acquisition Parameters (600 MHz equivalent):
-
Pulse Sequence: hmbcgpndqf (Gradient-selected HMBC with low-pass J-filter).
-
Optimized Coupling (
): Set cnst13 (long range coupling) to 6–8 Hz .-
Note: 2-bond and 3-bond N-H couplings in heterocycles typically fall in this range.
-
-
Spectral Width (F1 - 15N): 300–400 ppm. Center at 200 ppm (relative to liq. NH₃).
-
Why: Covers the range from amines (~50 ppm) to amides (~120 ppm) to imines/pyridines (~300 ppm).
-
-
Scans: Minimum 32–64 scans per increment.
-
Increments (TD1): 128–256.
Data Analysis & Interpretation
Chemical Shift Trends (Reference: Liquid NH₃ = 0 ppm)
| Compound Class | 15N Shift (ppm) | 1H NH Shift (ppm) | Key Characteristic |
| Anilines (Primary) | 40 – 70 | 3.5 – 6.0 | Broad, exchangeable. Upfield 15N. |
| Anilines (Secondary) | 80 – 110 | 4.0 – 6.5 | 15N shifts downfield with alkylation. |
| Amides (N-Aryl) | 110 – 140 | 8.0 – 11.0 | Very deshielded 1H due to H-bonding/anisotropy. |
| Pyridines/Imines | 250 – 350 | N/A | Low field 15N; diagnostic for N-heterocycles. |
| Indoles (N-H) | 130 – 150 | 10.0 – 12.0 | Distinctive downfield 1H; 15N sensitive to electronics. |
Note: If referencing to Nitromethane (0 ppm), subtract ~380 ppm from the values above.
Distinguishing Regioisomers (Case Study)
Scenario: N-arylation of a pyrazole ring. Did the aryl group attach to N1 or N2?
-
Logic:
-
Acquire 1H-13C HMBC . Look for correlations from the N-Aryl ortho protons to the pyrazole carbons.
-
Acquire 1H-15N HMBC .[1]
-
Isomer A (N1-Aryl): The ortho protons of the aryl ring will show a strong
correlation to the substituted Nitrogen (N1). -
Isomer B (N2-Aryl): The correlation pattern shifts. The pyrazole ring proton (H3/H5) correlation to N1/N2 is the definitive discriminator.
-
-
Rule of Thumb: In 1H-15N HMBC, a proton on a carbon adjacent to nitrogen (
) often gives a stronger cross-peak than a 3-bond correlation, but geometry (Karplus relation) matters.
-
Visualization Workflows
Workflow: Dynamic NMR (Rotamer Analysis)
Figure 1: Decision tree for analyzing restricted rotation and determining rotational energy barriers in N-aryl amides.
Workflow: Regioisomer Determination (N-Arylation)
Figure 2: Advanced workflow for distinguishing N-arylation regioisomers using 15N-HMBC correlations.
Troubleshooting & Tips
-
Artifacts: If you see "rolling" baselines in 15N-HMBC, increase the d1 (relaxation delay) to 2.0s. N-H protons relax slowly in degassed DMSO.
-
Missing Peaks: If N-H peaks are invisible in DMSO, the sample may be wet (proton exchange with HDO). Add activated 3Å molecular sieves directly to the NMR tube and shake for 15 mins.
-
Broad Aromatic Peaks: In ortho-substituted N-aryl compounds, broadening often indicates "gearing" rotation of the aryl ring. Cool the sample to -40°C (in CD₂Cl₂ or THF-d₈) to freeze out the conformers and obtain sharp signals for integration.
References
-
Restricted Rotation & VT-NMR: Gasparro, F. P., & Kolodny, N. H.[2] (1977). NMR determination of the rotational barrier in N,N-dimethylacetamide. Journal of Chemical Education. [Link]
-
15N Chemical Shifts & Substituent Effects: Axenrod, T., et al. (2008).[3] A study of the 15N NMR chemical shifts in substituted anilines and phenylhydrazines. Magnetic Resonance in Chemistry. [Link]
-
Regioisomer Distinction in Heterocycles: Oxford Instruments Application Note. Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. [Link]
-
Amide Bond Characterization: Pace, V., et al. (2019). 17O NMR and 15N NMR chemical shifts of sterically-hindered amides. Royal Society of Chemistry (ChemComm). [Link]
-
General NMR Chemical Shift Tables: Chemistry Steps. NMR Chemical Shift Values Table. [Link]
Sources
Application Notes & Protocols for In Vitro Cytotoxicity Assessment of Amino Alcohols
Introduction: The Dual Role of Amino Alcohols
Amino alcohols are a versatile class of organic compounds characterized by the presence of both an amine and a hydroxyl functional group. Their unique chemical properties make them valuable as intermediates in pharmaceutical synthesis, building blocks for novel therapeutics, and as components in cosmetics and industrial formulations.[1][2][3] However, the very features that make them reactive and useful can also confer potential biological toxicity. Understanding the cytotoxic profile of amino alcohols is therefore a critical step in drug development, chemical safety assessment, and regulatory compliance.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design, execute, and interpret in vitro cytotoxicity assays for amino alcohols. Moving beyond a simple recitation of steps, this document explains the causality behind experimental choices, grounding protocols in established scientific principles and regulatory standards like ISO 10993-5 to ensure data integrity and reliability.[4][5]
Section 1: Mechanistic Considerations & Strategic Assay Selection
The cytotoxicity of amino alcohols can be influenced by several structural factors, including carbon chain length, the relative positions of the functional groups, and the presence of additional moieties like phenyl groups.[1][6] Longer alkyl chains, for instance, can enhance interaction with and disruption of the cell membrane.[6] Mechanistically, their toxicity is not always a simple case of cellular necrosis. Studies have indicated that some amino alcohols may induce cytotoxicity through the generation of reactive oxygen species (ROS) and interaction with cellular antioxidant systems, such as glutathione (GSH).[1][7]
This mechanistic diversity necessitates a thoughtful approach to assay selection. A single assay provides only one perspective on cell health. Therefore, employing a multi-parametric approach using orthogonal assays is highly recommended to build a comprehensive cytotoxic profile and confirm the mode of cell death.
Decision Framework for Assay Selection
The choice of assay should be hypothesis-driven. The following decision tree illustrates a logical approach to selecting the appropriate assays based on the primary question being asked.
Caption: Decision tree for selecting appropriate cytotoxicity assays.
Comparison of Core Cytotoxicity Assays
| Assay Type | Principle | What It Measures | Advantages | Limitations & Considerations |
| Metabolic (MTT) | Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases in viable cells to a colored formazan product.[8] | Mitochondrial metabolic activity, an indirect measure of cell viability. | High-throughput, cost-effective, well-established.[9] | Can be confounded by compounds affecting mitochondrial respiration.[10] Some amino alcohols may cause false positives.[11] |
| Membrane Integrity (LDH) | Measurement of lactate dehydrogenase (LDH), a stable cytosolic enzyme, released into the culture medium upon cell lysis.[12] | Loss of plasma membrane integrity, a marker of necrosis or late apoptosis. | Simple, sensitive, allows for kinetic analysis without disturbing cells.[13] | Serum in culture media contains LDH, contributing to background.[12] Does not distinguish between apoptosis and necrosis.[13] |
| Apoptosis (Caspase-3/7) | Detection of the activity of effector caspases 3 and 7, key executioners of apoptosis, using a luminogenic or fluorogenic substrate.[14] | Commitment to the apoptotic pathway. | Highly sensitive, specific for apoptosis, can be used in real-time formats.[15] | Caspase activation can be a transient event; timing is critical.[14] |
| Apoptosis (Annexin V) | A labeled protein (Annexin V) binds with high affinity to phosphatidylserine (PS), which translocates to the outer cell membrane during early apoptosis.[16] | An early marker of apoptosis. | Detects early-stage apoptosis before complete membrane compromise. Can be multiplexed with a necrosis dye (e.g., PI) to distinguish cell populations.[16] | Can also stain necrotic cells where the inner membrane is exposed. |
Section 2: Core Experimental Protocols
The following protocols are generalized methodologies. Researchers must optimize parameters such as cell seeding density and incubation times for their specific cell lines and experimental conditions.
Protocol 1: MTT Assay for Metabolic Activity
This protocol is based on the method first described by Mosmann and has been widely adopted.[8] It measures the activity of NAD(P)H-dependent oxidoreductase enzymes, which reflects the overall metabolic state of the cell population.[8]
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by enzymes in metabolically active cells to form insoluble purple formazan crystals.[17] These crystals are then dissolved, and the absorbance of the resulting solution is measured, which is proportional to the number of viable cells.[18]
Materials:
-
Selected cell line
-
Complete culture medium
-
96-well clear, flat-bottom tissue culture plates
-
Amino alcohol test compounds
-
Vehicle (e.g., sterile PBS or DMSO)
-
Positive control (e.g., Doxorubicin, Triton™ X-100)
-
MTT solution (5 mg/mL in sterile PBS, filter-sterilized)[19]
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[6]
-
Multi-channel pipette
-
Microplate spectrophotometer (ELISA reader)
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000–10,000 cells/well) in 100 µL of complete culture medium.[6] Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment and recovery.[6]
-
Compound Treatment: Prepare serial dilutions of the amino alcohol compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds, vehicle control, or positive control.
-
Incubation: Incubate the plate for a specified period (typically 24, 48, or 72 hours) at 37°C, 5% CO₂.[6]
-
MTT Addition: After the treatment incubation, carefully add 10-20 µL of the 5 mg/mL MTT solution to each well (final concentration ~0.5 mg/mL).[6][8]
-
Formazan Formation: Incubate the plate for an additional 3-4 hours at 37°C, 5% CO₂. During this time, viable cells will convert the yellow MTT into purple formazan crystals.[6]
-
Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[17] Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm). A reference wavelength of >650 nm can be used to subtract background absorbance.[8]
Protocol 2: LDH Release Assay for Membrane Integrity
This assay quantifies the activity of lactate dehydrogenase (LDH), a cytosolic enzyme that is rapidly released into the cell culture supernatant upon damage to the plasma membrane.[12]
Principle: Released LDH in the supernatant catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of NAD+ to NADH. An enzyme, diaphorase, then uses the newly formed NADH to reduce a tetrazolium salt (INT) into a red formazan product. The amount of color formation is proportional to the amount of LDH released and, therefore, to the level of cytotoxicity.[12]
Materials:
-
Treated cell culture plates (from Protocol 1, Step 3)
-
96-well flat-bottom assay plate
-
LDH Assay Kit (containing Substrate, Cofactor, and Enzyme Mix, or a combined Reaction Solution)
-
Lysis Solution (e.g., 10X Triton™ X-100, often included in kits) for maximum LDH release control
-
Stop Solution (often included in kits)
-
Microplate spectrophotometer
Step-by-Step Methodology:
-
Prepare Controls: On the treated cell plate, designate wells for three types of controls:
-
Spontaneous LDH Release: Add 10 µL of assay buffer/water to untreated cells.
-
Maximum LDH Release: Add 10 µL of 10X Lysis Solution to untreated cells. This lyses all cells and represents 100% cytotoxicity.
-
Medium Background: Culture medium alone (no cells).
-
-
Incubate for Lysis: Incubate the plate for 45-60 minutes at 37°C.
-
Sample Collection: Centrifuge the plate at ~250 x g for 5 minutes to pellet any detached cells.
-
Transfer Supernatant: Carefully transfer 50 µL of supernatant from each well of the cell plate to a corresponding well in a new 96-well assay plate.[20]
-
Add Reaction Mixture: Prepare the LDH Reaction Mixture according to the kit manufacturer's instructions. Add 50 µL of this mixture to each well of the assay plate.[20]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of Stop Solution to each well if required by the kit.
-
Absorbance Measurement: Measure the absorbance at 490 nm.[12]
Protocol 3: Caspase-Glo® 3/7 Assay for Apoptosis Detection
This assay provides a sensitive, luminescent method for detecting the activity of caspases 3 and 7, which are key biomarkers of apoptosis.[14]
Principle: The assay reagent contains a specific caspase-3/7 substrate (containing the DEVD sequence) coupled to a pro-luminescent molecule.[15] When added to the sample, the reagent lyses the cells, and active caspase-3/7 cleaves the substrate, releasing a substrate for luciferase (e.g., aminoluciferin). The luciferase enzyme then generates a "glow-type" luminescent signal that is proportional to the amount of caspase-3/7 activity.
Materials:
-
Treated cell culture plates (from Protocol 1, Step 3) in white-walled, clear-bottom 96-well plates suitable for luminescence.
-
Caspase-Glo® 3/7 Assay Kit (or equivalent)
-
Microplate luminometer
Step-by-Step Methodology:
-
Equilibrate Plate and Reagent: Remove the 96-well plate from the incubator and allow it to equilibrate to room temperature for ~30 minutes. Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol and allow it to equilibrate to room temperature.
-
Add Reagent: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well of the 96-well plate.
-
Incubate: Mix the contents of the wells by gentle shaking on an orbital shaker for 30-60 seconds. Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
Measure Luminescence: Measure the luminescence of each well using a plate-reading luminometer.
Section 3: Designing a Robust Cytotoxicity Study
A well-designed experiment is crucial for generating trustworthy and reproducible data. The following workflow and considerations provide a blueprint for a robust study.
Caption: General experimental workflow for in vitro cytotoxicity testing.
Critical Parameters
-
Cell Line Selection: The choice of cell line is paramount and should align with the research goals.[21] For general biocompatibility screening, fibroblast lines like L929 are recommended by ISO 10993-5.[4] For organ-specific toxicity, a cell line derived from the target organ (e.g., HepG2 for liver, A549 for lung) should be used.[6][22] Always use cells in the logarithmic growth phase and within a consistent, low passage number range to ensure reproducibility.[23]
-
Controls are Non-Negotiable: A self-validating protocol requires a full set of controls.[24]
-
Negative Control (Untreated): Establishes the baseline for 100% cell viability.
-
Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., DMSO) used to dissolve the test compound. This ensures the solvent itself is not causing cytotoxicity.
-
Positive Control: A compound known to be toxic to the cells. This confirms that the assay system is working correctly and the cells are responsive to cytotoxic insults.[6][25]
-
-
Adherence to Standards (ISO 10993-5): For studies intended for regulatory submission (e.g., for medical devices), adherence to ISO 10993-5 is essential.[26] A key criterion from this standard is that a reduction of cell viability by more than 30% is considered a cytotoxic effect.[4][5]
Section 4: Data Analysis and Interpretation
Calculating Percent Viability
For assays like MTT, percent viability is calculated relative to the vehicle control.
% Viability = [(AbsSample - AbsBlank) / (AbsVehicle Control - AbsBlank)] x 100
For LDH assays, percent cytotoxicity is calculated relative to the maximum LDH release control.
% Cytotoxicity = [(AbsSample - AbsSpontaneous) / (AbsMaximum - AbsSpontaneous)] x 100
Determining the IC50 Value
The half-maximal inhibitory concentration (IC50) is the concentration of a compound that reduces cell viability by 50%. It is the most common metric for comparing the cytotoxic potential of different compounds.[6]
-
Plot % Viability (Y-axis) against the log of the compound concentration (X-axis).
-
Use non-linear regression software (e.g., GraphPad Prism) to fit the data to a sigmoidal dose-response curve (variable slope).
-
The software will calculate the IC50 value from this curve.
Example Cytotoxicity Data for Amino Alcohols
The following tables summarize published cytotoxicity data for various amino alcohols, demonstrating how structure can influence toxicity.
Table 1: Cytotoxicity of Simple Amino Alcohols in Rat Hepatoma (Fa32) Cells [1][6] (Data derived from a neutral red uptake inhibition assay)
| Compound | NI50 (mM) |
| 2-Amino-1-propanol | 28 |
| 3-Amino-1-propanol | 29 |
| 2-Amino-1-butanol | 14 |
| 4-Amino-2-butanol | 11 |
| 5-Amino-1-pentanol | 10 |
| 6-Amino-1-hexanol | 3 |
| 2-Amino-2-phenyl-1,3-propanediol | 3 |
| Lower NI50/IC50 values indicate higher cytotoxicity. |
Table 2: Cytotoxicity (IC50, µM) of Fatty Acid-Based β-Amino Alcohols in Human Cancer Cell Lines [6] (Data derived from the MTT assay)
| Compound ID (R Group) | A549 (Lung) | HeLa (Cervical) | MDA-MB-231 (Breast) | MCF7 (Breast) |
| 4a (-CH₃) | 16.3 ± 1.5 | 28.6 ± 2.5 | 18.3 ± 1.8 | 32.5 ± 2.8 |
| 4b (-C₂H₅) | 24.5 ± 2.1 | 35.8 ± 3.1 | 25.6 ± 2.2 | 41.3 ± 3.5 |
| 4f (-C₈H₁₇) | 28.6 ± 2.6 | 14.8 ± 1.3 | 29.4 ± 2.7 | 35.1 ± 3.0 |
Section 5: Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Variability Between Replicates | Inconsistent cell seeding; Pipetting errors; "Edge effect" in the 96-well plate.[23] | Ensure a homogenous single-cell suspension before seeding. Use a calibrated multi-channel pipette carefully. Avoid using the outermost wells of the plate or fill them with sterile PBS to maintain humidity.[18] |
| Low Absorbance/Signal (MTT Assay) | Cell density is too low; Insufficient incubation time with MTT reagent; Cells are resistant to the compound.[23] | Perform a cell titration experiment to determine optimal seeding density. Increase MTT incubation time (up to 4 hours). Confirm with a positive control that the assay is working. |
| High Background Signal (MTT Assay) | Microbial contamination (bacteria/yeast can reduce MTT); Phenol red in the medium interferes with absorbance readings.[23] | Visually inspect plates for contamination. Use aseptic techniques. Switch to a phenol red-free medium for the assay steps.[17] |
| High Spontaneous Release (LDH Assay) | Cells are unhealthy or over-confluent; Excessive/forceful pipetting during cell seeding or reagent addition, causing mechanical damage.[23][27] | Ensure cells are healthy and sub-confluent (~80%). Handle cell suspensions gently at all times. |
| No Signal in Positive Control | Reagent failure (degraded or expired); Incorrect assay procedure; Cell line is resistant to the chosen positive control.[28] | Use a fresh aliquot of reagents. Review the protocol step-by-step. Test a different positive control compound known to work on that cell line. |
Conclusion
The in vitro assessment of amino alcohol cytotoxicity is a nuanced process that requires more than a single-endpoint assay. A robust evaluation hinges on a clear understanding of the potential mechanisms of toxicity, the selection of appropriate and orthogonal assays, and meticulous experimental design that includes all necessary controls. By integrating metabolic health assays like MTT with membrane integrity assays like LDH, and further investigating the cell death pathway with apoptosis-specific assays, researchers can build a comprehensive and reliable safety profile. This multi-faceted approach ensures that the data generated is not only accurate but also provides deeper biological insight, supporting informed decisions in drug development and chemical safety.
References
-
Johner Institute. (2022, March 31). Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. Available from: [Link]
-
International Organization for Standardization. (n.d.). ISO 10993-5: Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity. Available from: [Link]
-
iTeh Standards. (2025). EN ISO 10993-5:2009/A11:2025 - In Vitro Cytotoxicity Testing. Available from: [Link]
-
CleanControlling. (n.d.). In vitro cytotoxicity test of medical devices. Available from: [Link]
-
Högberg, J., et al. (2002). Cytotoxicity of amino alcohols to rat hepatoma-derived Fa32 cells. PubMed. Available from: [Link]
-
RISE. (n.d.). ISO 10993-5 Cytotoxicity Test - in vitro. Available from: [Link]
-
Busch, W. (n.d.). Highlight report: Cell type selection for toxicity testing. PMC. Available from: [Link]
-
Gorla, G., et al. (n.d.). In vitro cytotoxicity of β amino alcohols on different human cell lines. ResearchGate. Available from: [Link]
-
Markidis, T., et al. (2001). Synthesis and in vitro cytotoxicity of long chain 2-amino alcohols and 1,2-diamines. PubMed. Available from: [Link]
-
Cederbaum, A. I. (2021). Current View on the Mechanisms of Alcohol-Mediated Toxicity. PMC. Available from: [Link]
-
Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Available from: [Link]
-
MilliporeSigma. (n.d.). Cell Based Assays for Apoptosis Detection. Available from: [Link]
-
ResearchGate. (2023, May 6). What cell line should I choose for citotoxicity assays? Available from: [Link]
-
ResearchGate. (n.d.). Amino Alcohols as Potential Antibiotic and Antifungal Leads. Available from: [Link]
-
Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. PMC. Available from: [Link]
-
Tiaris Biosciences. (n.d.). LDH CYTOTOXICITY ASSAY KIT. Available from: [Link]
-
Li, J., et al. (2011). Design, synthesis and cytotoxic activities of novel β-amino alcohol derivatives. PubMed. Available from: [Link]
-
Sartorius. (n.d.). Incucyte® Apoptosis Assays for Live-Cell Analysis. Available from: [Link]
-
ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay. Available from: [Link]
-
A real-time, bioluminescent annexin V assay for the assessment of apoptosis. PMC. Available from: [Link]
-
Programmed cell death detection methods: a systematic review and a categorical comparison. PMC. Available from: [Link]
-
Cytotoxicity results from: (A) positive control; (B) negative control; (C) electrospun PU-5 with DBTDL catalyst. ResearchGate. Available from: [Link]
-
Bardaweel, S. K., et al. (n.d.). An in vitro based investigation into the cytotoxic effects of D-amino acids. Available from: [Link]
-
Therapeutically active β-amino alcohols as potent drugs. ResearchGate. Available from: [Link]
-
Judson, R. S., et al. (n.d.). Editor's Highlight: Analysis of the Effects of Cell Stress and Cytotoxicity on In Vitro Assay Activity Across a Diverse Chemical and Assay Space. PMC. Available from: [Link]
-
Aslantürk, Ö. S. (n.d.). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. SciSpace. Available from: [Link]
-
Rockland Immunochemicals Inc. (2021, December 14). Positive and Negative Controls. Available from: [Link]
-
Sartorius. (n.d.). Incucyte® Cytotoxicity Assays for Live-Cell Analysis. Available from: [Link]
-
The Unreliability of MTT Assay in the Cytotoxic Test of Primary Cultured Glioblastoma Cells. ScienceOpen. Available from: [Link]
-
A review of cytotoxicity testing methods and in vitro study of biodegradable Mg-1%Sn-2%HA composite by elution method. PMC. Available from: [Link]
-
Molecular Biology. (n.d.). Assay Troubleshooting. Available from: [Link]
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Application Note: High-Throughput and Bench-Scale Screening of Synthetic Antimicrobials
Introduction & Scope
The rise of antimicrobial resistance (AMR) necessitates the rapid screening of synthetic small molecule libraries. Unlike natural products, synthetic compounds often possess unique physicochemical properties—specifically high lipophilicity and low aqueous solubility—that render traditional clinical screening methods (like Kirby-Bauer disk diffusion) prone to false negatives.
This application note provides a self-validating, tiered screening workflow designed specifically for synthetic compounds. It prioritizes Broth Microdilution (BMD) as the primary screen to eliminate diffusion-limited artifacts, followed by rigorous secondary characterization including Time-Kill Kinetics and Selectivity Index (SI) determination.
Target Audience
-
Medicinal Chemists evaluating Structure-Activity Relationships (SAR).
-
Microbiologists adapting clinical protocols for drug discovery.
-
Lab Automation Engineers designing high-throughput screening (HTS) workflows.
Compound Management & Solvent Effects[1]
Synthetic compounds are typically stored in 100% DMSO (Dimethyl sulfoxide). While DMSO is an excellent solvent, it is toxic to bacteria at high concentrations and can scavenge Reactive Oxygen Species (ROS), potentially masking the activity of bactericidal agents.
Core Directive: The "1% Rule"
To ensure data integrity, the final concentration of DMSO in any bacterial assay must not exceed 1% (v/v) .
-
Why? Concentrations >2% can inhibit the growth of sensitive strains (e.g., A. baumannii), while concentrations >5% can interfere with membrane permeability and antibiotic lethality mechanisms.
Protocol: Preparation of Master Stocks
-
Stock Concentration: Dissolve synthetic compounds at 100x the highest desired test concentration (e.g., 10 mg/mL stock for a 100 µg/mL top screening concentration).
-
Storage: Store in glass or polypropylene (PP) plates. Avoid polystyrene (PS) for long-term storage as DMSO leaches plasticizers.
-
Intermediate Dilution: Create a "Working Plate" by diluting stocks 1:10 in sterile media before adding to the assay plate. This prevents protein precipitation ("crashing out") that occurs when 100% DMSO hits aqueous media directly.
Primary Screening: High-Throughput Broth Microdilution
Objective: Determine the Minimum Inhibitory Concentration (MIC) quantitatively. Standard: CLSI M07-A10 / ISO 20776-1.[1]
Materials
-
Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Note: Calcium (20-25 mg/L) and Magnesium (10-12.5 mg/L) levels must be physiological to ensure correct activity of daptomycin and aminoglycosides.
-
-
Inoculum:
CFU/mL (final well concentration). -
Readout: Resazurin (Alamar Blue) for visual/fluorescent confirmation.
Experimental Workflow Diagram
The following diagram illustrates the logical flow from library preparation to MIC determination.
Caption: Figure 1. High-Throughput Broth Microdilution Workflow ensuring <1% DMSO final concentration.
Step-by-Step Protocol
-
Plate Setup: Dispense 90 µL of standardized bacterial suspension (
CFU/mL) into columns 1-11 of a 96-well plate. -
Compound Addition: Add 10 µL of the 10x compound working solution to the appropriate wells.
-
Result: Final volume 100 µL; Compound concentration 1x; DMSO concentration 1%.
-
-
Controls (Column 12):
-
Growth Control (Positive): 90 µL Inoculum + 10 µL 10% DMSO (in media).
-
Sterility Control (Negative): 100 µL Sterile Media.
-
-
Incubation: Seal with a gas-permeable membrane. Incubate at 35 ± 2°C for 16–20 hours (24h for MRSA).
-
Resazurin Addition (Optional but Recommended): Add 10 µL of 0.01% Resazurin solution. Incubate for 1–2 hours.
Secondary Characterization: Bactericidal vs. Bacteriostatic
Defining whether a "hit" kills bacteria (bactericidal) or merely inhibits growth (bacteriostatic) is crucial for drug development.
Protocol: Minimum Bactericidal Concentration (MBC)
-
Sampling: From the MIC plate, remove 10 µL from the MIC well and the two wells above the MIC (supramic concentrations).
-
Plating: Spot these aliquots onto fresh Agar plates (MHA).
-
Incubation: Incubate for 24 hours at 37°C.
-
Calculation: Count colonies.
-
MBC Definition: The lowest concentration that kills
of the initial inoculum (3-log reduction). -
Interpretation: If
, the compound is Bactericidal . If , it is Bacteriostatic .
-
Safety & Selectivity: The Selectivity Index (SI)[5][6][7]
A compound that kills bacteria at 5 µg/mL but kills human cells at 2 µg/mL is a toxin, not a drug.
Metric: Selectivity Index (SI)
-
Target: SI > 10 is generally considered a promising starting point for lead optimization.
Cytotoxicity Protocol (HEK293 or HepG2 cells)
-
Seed mammalian cells (e.g., HEK293) at
cells/well in DMEM + 10% FBS. -
Incubate 24h for attachment.
-
Add compounds in serial dilution (same range as MIC).
-
Incubate 48h.
-
Measure viability using MTT or CellTiter-Glo.
-
Calculate
(concentration causing 50% cell death).
Data Summary Table
| Parameter | Assay Type | Critical Metric | Success Criteria |
| Potency | Broth Microdilution | MIC (µg/mL) | < 10 µg/mL (Hit) < 1 µg/mL (Lead) |
| Efficacy | Agar Plating | MBC (µg/mL) | MBC/MIC ratio |
| Toxicity | MTT / CellTiter-Glo | > 50 µg/mL | |
| Selectivity | Calculation | SI Ratio | > 10 |
Self-Validating Quality Control (QC)
To ensure "Trustworthiness" (Part 2 of requirements), every plate must contain internal QC standards.
QC Strains (CLSI Recommended)
Do not use random clinical isolates for primary screening. Use strains with known MIC ranges.
-
S. aureus ATCC 29213 (Gram-positive control)[5]
-
E. coli ATCC 25922 (Gram-negative control)[6]
-
P. aeruginosa ATCC 27853 (Permeability control)[7]
Z-Factor Calculation (For HTS)
For large library screens, calculate the Z-factor to validate assay window quality.
-
= Standard Deviation,
= Mean. -
= Positive Control (Growth),
= Negative Control (Sterile/Killed). -
Requirement: Z-factor > 0.5 for a valid screen.
References
-
Clinical and Laboratory Standards Institute (CLSI). (2015).[1][5] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10). [Link]
-
European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2025).[8] Reading guide for broth microdilution. [Link]
-
Sarker, S. D., et al. (2007). Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals.[3] Methods, 42(4), 321-324. [Link]
-
Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.[5] Nature Protocols, 3(2), 163–175. [Link]
-
Liu, Y., et al. (2014). Dimethyl Sulfoxide Protects Escherichia coli from Rapid Antimicrobial-Mediated Killing. Antimicrobial Agents and Chemotherapy, 58(1), 474–480. [Link]
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. food.dtu.dk [food.dtu.dk]
- 6. Dimethyl Sulfoxide Protects Escherichia coli from Rapid Antimicrobial-Mediated Killing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of Tolerance Limits of Dimethyl Sulfoxide (DMSO) on Selected Bacterial Strains for the Antimicrobial Assays of Natural Products | Proceedings of International Forestry and Environment Symposium [journals.sjp.ac.lk]
- 8. nak-deutschland.org [nak-deutschland.org]
Application Note: Antimalarial Evaluation of Aryl Amino Alcohol Derivatives
Introduction: The Renaissance of the Scaffold
Aryl amino alcohols (AAAs) remain a cornerstone in the antimalarial pharmacopoeia. From the historical success of Quinine to the synthetic precision of Mefloquine and Lumefantrine, this scaffold acts primarily by inhibiting hemozoin formation within the parasite's digestive vacuole.
However, the development of next-generation AAAs is not merely about potency; it is an optimization challenge between lipophilicity (LogP) , basicity (
The Evaluation Workflow
The following diagram illustrates the critical path for evaluating AAA derivatives, prioritizing early safety checkpoints due to the known cardiotoxicity liabilities of this chemical class.
Figure 1: Critical path for Aryl Amino Alcohol evaluation. Note the feedback loop from Safety Profiling back to Synthesis, addressing the hERG liability common to this scaffold.
Primary In Vitro Screening: SYBR Green I Fluorescence Assay
The radioactive
Scientific Rationale
AAAs are slow-acting blood schizontocides. A 72-hour incubation is mandatory to allow the drug to exert its effect over more than one erythrocytic cycle (~48h).
Protocol
Materials:
-
P. falciparum culture (strains 3D7 for sensitive, Dd2/K1 for resistant).
-
Lysis Buffer (Critical): 20 mM Tris (pH 7.5), 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100.
-
SYBR Green I (10,000x stock).
Step-by-Step Methodology:
-
Synchronization: Synchronize parasites to the ring stage using 5% Sorbitol 48 hours prior to the assay.
-
Plating: Prepare a 96-well plate.
-
Test Wells: 100 µL of parasite culture (1% parasitemia, 2% hematocrit) + Drug (serial dilution).
-
Positive Control: Chloroquine or Artemisinin (max effect).
-
Negative Control: DMSO (vehicle, <0.5% final concentration).
-
Background: Uninfected RBCs (to subtract auto-fluorescence).
-
-
Incubation: Incubate for 72 hours at 37°C in a gas chamber (
). -
Development:
-
Prepare Lysis/Dye solution: Dilute SYBR Green I (1:5000) into the Lysis Buffer.
-
Add 100 µL of Lysis/Dye solution to each well.
-
Incubate in the dark for 1 hour at room temperature.
-
-
Readout: Measure fluorescence intensity (Ex: 485 nm, Em: 530 nm).
Data Analysis:
Calculate
Mechanism of Action: -Hematin Inhibition Assay (BHIA)
To confirm the AAA derivative acts via the expected mechanism (inhibition of heme detoxification), you must perform a cell-free BHIA. This assay mimics the acidic environment of the parasite's digestive vacuole.
The Pathway
The parasite digests hemoglobin, releasing toxic free heme (Ferriprotoporphyrin IX). It polymerizes this into non-toxic hemozoin (
Figure 2: Mechanism of Action. AAAs prevent the detoxification of free heme into hemozoin.
Pyridine-Based Protocol (Ncokazi/Egan Method)
This method is superior to IR spectroscopy for screening because it is colorimetric and high-throughput.
Principle: Pyridine forms a low-spin complex with free hematin (absorbing at 405 nm) but does not react with polymerized
Step-by-Step Methodology:
-
Substrate Prep: Dissolve Hemin chloride in DMSO (approx 3 mM).
-
Reaction: In a 96-well plate, mix:
-
Incubation: Incubate at 37°C for 12–24 hours.
-
Quantification:
-
Add Pyridine solution (5% v/v in HEPES buffer) to all wells.
-
Note: This dissolves free hematin but leaves
-hematin as a precipitate.
-
-
Readout: Measure absorbance at 405 nm.
Validation:
-
Positive Control: Chloroquine (
Equivalence of 0.5 - 2 equivalents relative to heme). -
Negative Control: No drug (Absorbance should be low, indicating successful polymerization).
Safety Profiling: The "Fail Early" Strategy
Aryl amino alcohols are notorious for blocking the hERG potassium channel (leading to QT prolongation) and causing phospholipidosis.
Cytotoxicity & Selectivity Index (SI)
Do not rely solely on potency. A potent compound that kills host cells is useless.
-
Cell Line: HepG2 (Liver) or Vero (Kidney) cells.
-
Assay: MTT or Resazurin reduction assay.
-
Calculation:
-
Threshold: An SI > 10 is acceptable for hits; SI > 100 is desired for leads.
hERG Liability (Crucial for AAAs)
If in-house patch-clamp is unavailable, use a Fluorescence Polarization displacement assay using a known hERG binder (e.g., E-4031) as a tracer. High affinity for hERG often correlates with the lipophilicity of the aryl tail.
In Vivo Efficacy: Peter's 4-Day Suppressive Test
Compounds with validated in vitro potency (
Protocol (Standardized):
-
Animals: Swiss albino mice (male/female, 20-25g).
-
Infection (Day 0): Inoculate mice IP with
Plasmodium berghei (ANKA strain) infected erythrocytes. -
Treatment (Days 0-3):
-
Analysis (Day 4):
Calculation:
Data Presentation Standards
When reporting your results, consolidate data into a comparative table to facilitate decision-making.
Table 1: Example Data Reporting Structure
| Compound ID | Pf3D7 | PfDd2 (Resistant) | HepG2 | SI (HepG2/3D7) | Lipinski Violations | |
| Ref (CQ) | 15.2 | 145.0 | >100 | >6000 | Yes | 0 |
| AAA-01 | 22.4 | 25.1 | 5.5 | 245 | Yes | 1 (LogP) |
| AAA-02 | 850.0 | 900.0 | 50.0 | 58 | Weak | 0 |
References
-
Smilkstein, M., et al. (2004). Simple and inexpensive fluorescence-based technique for high-throughput antimalarial drug screening.[13][14] Antimicrobial Agents and Chemotherapy.[14]
-
Ncokazi, K. K., & Egan, T. J. (2005). A colorimetric high-throughput beta-hematin inhibition screening assay for use in the search for antimalarial compounds.[5][7] Analytical Biochemistry.
-
Peters, W. (1975). The four-day suppressive in vivo antimalarial test.[8][15] Annals of Tropical Medicine and Parasitology.
-
Mishra, M., et al. (2016). Synthesis of new 1-aryl-3-substituted propanol derivatives... and target exploration.[9] International Journal for Parasitology: Drugs and Drug Resistance.
-
Worldwide Antimalarial Resistance Network (WWARN). In Vitro Module: SYBR Green I Assay Procedure.
Sources
- 1. ugspace.ug.edu.gh [ugspace.ug.edu.gh]
- 2. medipol.edu.tr [medipol.edu.tr]
- 3. fjs.fudutsinma.edu.ng [fjs.fudutsinma.edu.ng]
- 4. Identification of β-hematin inhibitors in a high-throughput screening effort reveals scaffolds with in vitro antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. journals.asm.org [journals.asm.org]
- 7. A colorimetric high-throughput beta-hematin inhibition screening assay for use in the search for antimalarial compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Screening of Traditionally Used Plants for In Vivo Antimalarial Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exploring the scope of new arylamino alcohol derivatives: Synthesis, antimalarial evaluation, toxicological studies, and target exploration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Assessment and Continued Validation of the Malaria SYBR Green I-Based Fluorescence Assay for Use in Malaria Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mmv.org [mmv.org]
- 12. researchgate.net [researchgate.net]
- 13. iddo.org [iddo.org]
- 14. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening | Springer Nature Experiments [experiments.springernature.com]
- 15. Peters, W. (1975) The Four-Day Suppressive in Vivo Antimalarial Test. Annals of Tropical Medicine and Parasitology, 69, 155-171. - References - Scientific Research Publishing [scirp.org]
Application Note: Pharmacological Profiling of Novel N-Aryl Propanolamines
Abstract
The N-aryl propanolamine scaffold represents a privileged structure in medicinal chemistry, historically serving as the backbone for
Introduction: The Renaissance of a Privileged Scaffold
While classic aryloxypropanolamines (e.g., propranolol) are well-characterized, novel N-aryl propanolamines (where the nitrogen is often part of a heterocyclic aryl system or directly linked to the aryl core) present unique profiling challenges. These compounds often exhibit:
-
High Lipophilicity: Leading to non-specific binding (NSB) issues in assay formats.
-
Polypharmacology: Potential to act as "dirty drugs" hitting multiple monoaminergic GPCRs.
-
Metabolic Liabilities: The secondary amine and hydroxyl group are prime targets for Phase I/II metabolism.
This guide outlines a Funnel-Based Screening Approach to de-risk these compounds early in the discovery phase.
Visualization: The Profiling Funnel
The following workflow illustrates the logical progression from hit identification to lead optimization.
Caption: Figure 1. The critical path for profiling N-aryl propanolamines. The workflow filters compounds based on affinity, efficacy, and metabolic stability sequentially.
Module 1: Affinity Profiling (The "Lock")
Objective: Determine the equilibrium dissociation constant (
Protocol: Competition Binding Assay
Target: Human
Step-by-Step Methodology:
-
Buffer Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 12.5 mM
, 2 mM EDTA. -
Critical Additive: Add 0.1% BSA (Bovine Serum Albumin) to minimize the "sticky" nature of lipophilic N-aryl propanolamines adhering to plasticware.
-
-
Plate Setup (96-well format):
-
Total Binding (TB): Membrane +
-DHA (1 nM final). -
Non-Specific Binding (NSB): Membrane +
-DHA + Excess Propranolol (10 M). -
Test Compounds: Membrane +
-DHA + N-aryl propanolamine (10-point dilution, 10 M to 0.1 nM).
-
-
Incubation:
-
Incubate for 60 minutes at 25°C. Note: Equilibrium time must be validated; lipophilic ligands may require longer to reach equilibrium.
-
-
Harvesting:
-
Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce filter binding).
-
Wash 3x with ice-cold wash buffer.
-
-
Detection:
-
Add liquid scintillation cocktail and count on a Beta Counter.
-
Data Analysis & QC:
-
Calculate % Inhibition:
-
Curve Fitting: Fit to a one-site competition model (Cheng-Prusoff equation) to derive
. -
Hill Slope (
):- : Classical competitive binding.
- : Suggests negative cooperativity or multiple binding sites (common with "dirty" propanolamines).
Module 2: Functional Efficacy (The "Key")
Objective: Distinguish whether the binder is an Agonist, Antagonist, or Inverse Agonist.
Rationale: Binding does not equal function. N-aryl propanolamines typically act as antagonists or inverse agonists at
Protocol: cAMP HTRF (Homogeneous Time-Resolved Fluorescence)
Principle: A competitive immunoassay between native cAMP produced by the cell and labeled cAMP-d2. High cellular cAMP = Low FRET signal.
Signaling Pathway Visualization
Caption: Figure 2.[1] The Gs-coupled signaling cascade. Antagonists block the Ligand->Receptor step; Inverse Agonists reduce basal cAMP.
Step-by-Step Methodology:
-
Cell Preparation: Use CHO-K1 cells stably expressing human
-AR. Resuspend in stimulation buffer containing IBMX (0.5 mM) to inhibit phosphodiesterase degradation of cAMP. -
Antagonist Mode (Blockade):
-
Add Test Compound (serial dilution).
-
Add
concentration of Isoproterenol (reference agonist). -
Incubate 30 mins at RT.
-
-
Detection:
-
Add cAMP-d2 (Acceptor) and Anti-cAMP-Cryptate (Donor) in lysis buffer.
-
Incubate 1 hour.
-
Read on an HTRF-compatible plate reader (e.g., EnVision).
-
-
Self-Validation (Z-Factor):
-
A robust assay must have a Z' > 0.5.
-
Module 3: ADME & Stability (The "Filter")
Objective: Assess metabolic stability in Human Liver Microsomes (HLM). Rationale: The hydroxyl group on the propanolamine chain is a target for Glucuronidation (Phase II), and the N-aryl amine is susceptible to CYP2D6/CYP3A4 oxidation (Phase I).
Protocol: Microsomal Stability Assay
Reagents: Pooled Human Liver Microsomes (20 mg/mL protein), NADPH regenerating system.
Step-by-Step Methodology:
-
Reaction Mix:
-
Initiation:
-
Pre-incubate at 37°C for 5 mins.
-
Start reaction by adding NADPH (1 mM).
-
-
Sampling:
-
Remove aliquots at
min. -
Quench immediately in ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).
-
-
Analysis:
-
Centrifuge to pellet protein.
-
Analyze supernatant via LC-MS/MS (MRM mode).
-
-
Calculation:
Summary of Key Parameters
| Parameter | Assay Type | Critical Threshold | Troubleshooting Tip |
| Affinity ( | Radioligand Binding | High NSB? Use 0.1% BSA or switch to glass-coated plates. | |
| Function ( | cAMP HTRF | Functional | If |
| Stability ( | HLM Microsomes | Rapid clearance? Check for CYP2D6 motifs (basic amine + lipophilic cap). | |
| Hill Slope | Binding/Functional | Slope < 0.8? Suspect negative cooperativity or aggregation. |
References
-
National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual: Receptor Binding Assays for HTS and Drug Discovery. (Updated 2012).[3] [Link] (Source for: Radioligand binding validation and Hill slope interpretation)
-
Cisbio/Revvity. Measurement of cAMP for Gs- and Gi Protein-Coupled Receptors (GPCRs). (NIH Assay Guidance Manual, 2017).[4] [Link] (Source for: cAMP HTRF functional assay protocols)
-
Domainex. Microsomal Clearance/Stability Assay Protocol. [Link] (Source for: HLM stability calculation and experimental setup)
-
Baker, J. G.The selectivity of
-adrenoceptor antagonists for the human , and adrenoceptors. British Journal of Pharmacology (2005). [Link] (Source for: Comparative pharmacology of propanolamine derivatives)
Sources
- 1. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 2. mercell.com [mercell.com]
- 3. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
"using MTT assay to determine cytotoxicity of amino alcohols"
Application Note: Cytotoxicity Profiling of Amino Alcohols via MTT Assay
Abstract & Introduction
Amino alcohols (alkanolamines) are a structurally diverse class of chemicals critical to CO₂ capture technologies, pharmaceutical synthesis (e.g., beta-blockers, sphingolipids), and personal care products. While their industrial utility is vast, their amphiphilic nature—possessing both a hydrophilic amine and a lipophilic hydrocarbon chain—poses unique toxicological challenges.
This guide details the protocol for assessing the cytotoxicity of amino alcohols using the MTT Assay . Unlike standard small molecules, amino alcohols function as weak bases and can exhibit lysosomotropic properties, potentially skewing standard colorimetric assays. This protocol integrates specific controls for pH interference and chemical autoreduction , ensuring data integrity compliant with ISO 10993-5 standards.
Mechanism of Action
To interpret the data correctly, one must understand the intersection of the assay chemistry and the analyte's biology.
-
The Assay: The MTT assay relies on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[1][2][3][4] This reaction is catalyzed by NAD(P)H-dependent cellular oxidoreductase enzymes, primarily in the cytosol and mitochondria of metabolically active cells.
-
The Analyte (Amino Alcohols):
-
Mitochondrial Uncoupling: Lipophilic amino alcohols can act as protonophores, uncoupling oxidative phosphorylation. This may lead to a decrease in mitochondrial potential before cell death, potentially causing an underestimation of viability if only mitochondrial activity is measured.
-
Lysosomotropism: As weak bases, amino alcohols can diffuse into acidic organelles (lysosomes), become protonated, and get trapped (ion trapping). This causes osmotic swelling and potential lysosomal rupture, a distinct pathway of necrosis.
-
Visualization: Cellular Mechanism & Assay Interaction
Figure 1: Mechanistic pathway of Amino Alcohol toxicity and its intersection with the MTT reduction system.
Pre-Assay Validation (The "Expertise" Section)
CRITICAL: Do not proceed to the cell-based assay without performing these two checks. Amino alcohols are notorious for generating false positives.
A. pH Compatibility Check
Amino alcohols are basic (pKa ~9.0–10.0). If the test compound shifts the culture medium pH > 7.8, it will stress cells independently of chemical toxicity and may spontaneously reduce MTT.
-
Prepare the highest concentration of the amino alcohol in the culture medium (e.g., 10 mM).
-
Observe the color of the Phenol Red indicator.[5]
-
Red/Pink: Acceptable (pH 7.2–7.6).
-
Purple: Basic (pH > 8.0).[6] Action: You must buffer the medium with 25 mM HEPES or neutralize the stock solution with HCl before adding to cells.
-
B. Chemical Interaction (Abiotic Reduction) Control
Some amines can reduce tetrazolium salts directly.
-
Incubate Medium + Amino Alcohol (Highest Conc.) + MTT (no cells) at 37°C for 3 hours.
-
If the solution turns purple/grey, the compound chemically reduces MTT.
-
Action: Wash cells 2x with PBS before adding the MTT reagent in the final protocol to remove the amino alcohol.
-
Detailed Experimental Protocol
Materials:
-
Cell Line: L929 (Fibroblasts) or HepG2 (Liver) recommended for general toxicity.
-
Reagents: MTT (5 mg/mL in PBS, sterile filtered), DMSO (Spectrophotometric grade).
-
Solubilization Buffer: DMSO is standard, but for amino alcohols, Acidified Isopropanol (0.04 N HCl in isopropanol) is preferred to neutralize residual basicity and prevent protein precipitation.
Workflow Diagram
Figure 2: Step-by-step experimental workflow for Amino Alcohol cytotoxicity profiling.
Step-by-Step Procedure
-
Cell Seeding:
-
Seed cells into 96-well flat-bottom plates at a density of
to cells/well in 100 µL of complete medium. -
Note: Leave one column empty (Media Blank) and one column with cells but no treatment (Control).
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.
-
-
Compound Preparation (Critical):
-
Treatment:
-
Aspirate old medium carefully.
-
Add 100 µL of treatment medium to respective wells.
-
Incubate for 24 hours (acute) or 72 hours (chronic).
-
-
MTT Incubation:
-
Wash Step (Optional but Recommended for Amines): If the "Chemical Interaction" check (Section 3B) was positive, aspirate treatment medium and wash once with PBS. Add 100 µL fresh medium.
-
Add 10 µL of MTT Stock (5 mg/mL) to each well.[4][8] Final concentration: 0.5 mg/mL.[8]
-
Incubate for 3–4 hours at 37°C. Look for intracellular purple precipitates.
-
-
Solubilization:
-
Carefully aspirate the medium without disturbing the purple crystals.
-
Add 100 µL of Acidified Isopropanol (or DMSO).
-
Why Acidified? It ensures the Phenol Red in any residual medium turns yellow (non-interfering) and neutralizes the basic amino alcohol residues.
-
Agitate on a plate shaker for 10 minutes.
-
-
Measurement:
-
Measure absorbance at 570 nm .
-
Use a reference wavelength of 650 nm to subtract background (cell debris/plastic scratches).
-
Data Analysis & Interpretation
Calculate the percentage of cell viability using the following formula:
Structure-Activity Relationship (SAR) Context: When analyzing amino alcohols, expect the following trends (based on lipophilicity):
| Structure Feature | Expected Toxicity Trend | Reason |
| Chain Length | Toxicity | Increased lipophilicity facilitates membrane penetration. |
| Hydroxyl Position | Variable | 1,2-amino alcohols often show different toxicity than 1,3-isomers due to chelation potential. |
| Branching | Toxicity | Steric hindrance reduces membrane intercalation. |
Troubleshooting Guide
| Observation | Probable Cause | Solution |
| High Background (Blank) | Abiotic reduction of MTT by the Amino Alcohol. | Wash cells with PBS before adding MTT. Use fresh MTT stock. |
| Purple Medium immediately | pH is too basic (>8.0). | Buffer treatment media with HEPES; neutralize stock solution. |
| Precipitate in Control | Protein precipitation by solvent.[5] | Use Acidified Isopropanol instead of pure DMSO; ensure serum is removed. |
| Low Signal in Control | Cell density too low or metabolic inhibition. | Increase seeding density; check incubator CO₂ levels. |
References
-
Mosmann T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods.
-
ISO 10993-5:2009. Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity. International Organization for Standardization.[7]
-
Eide, I. et al. (2002). Cytotoxicity of amino alcohols to rat hepatoma-derived Fa32 cells.[10] Toxicology in Vitro.
-
Stockert, J.C. et al. (2012). Assays for cell viability: metabolic and functional aspects.[2][9] Acta Histochemica.
-
Riss, T.L. et al. (2013). Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.
Sources
- 1. theraindx.com [theraindx.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. medium.com [medium.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Is Your MTT Assay the Right Choice? [promega.sg]
- 6. emerginginvestigators.org [emerginginvestigators.org]
- 7. bio-protocol.org [bio-protocol.org]
- 8. Interferences in the Optimization of the MTT Assay for Viability Estimation of Proteus mirabilis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Cytotoxicity of amino alcohols to rat hepatoma-derived Fa32 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: In Silico Modeling of Phenylpropanolamine-Protein Interactions
Target Audience: Computational Chemists, Structural Biologists, and Drug Development Professionals Focus Area: Predictive Toxicology, Sympathomimetic Pharmacology, and GPCR Dynamics
Introduction & Clinical Context
Phenylpropanolamine (PPA) is a sympathomimetic phenethylamine derivative that historically served as a widespread nasal decongestant and appetite suppressant. However, it was withdrawn from the market by the FDA due to an unacceptably high risk of hemorrhagic stroke, particularly in women[1][2]. PPA acts as both an indirect norepinephrine-releasing agent and a direct, albeit weak, non-selective agonist at adrenergic receptors[2][3].
Understanding the precise molecular mechanics of PPA's interaction with off-target proteins—specifically the
Structural Biology of the Adrenergic Binding Pocket
The binding of phenethylamine derivatives to G protein-coupled receptors (GPCRs) like the
PPA possesses a
Computational Workflow
The following diagram outlines the logical progression of the in silico pipeline, designed to move from static structural predictions to dynamic thermodynamic validation.
In silico workflow for modeling phenylpropanolamine-receptor interactions.
Experimental Methodologies
To ensure scientific integrity, every protocol below incorporates a self-validating step to prevent the propagation of computational artifacts.
Protocol 1: Target Preparation and Molecular Docking
Rationale: High-fidelity docking requires accurate physiological protonation states. Incorrect protonation of the TM3 Aspartate will completely abolish the predictive power of the docking model.
-
Protein Preparation: Retrieve a high-resolution crystal structure of the
-AR (e.g., from the Protein Data Bank). Strip all co-crystallized ligands and non-essential water molecules beyond 5 Å of the active site. -
Protonation & Minimization: Assign protonation states at pH 7.4. Critical Step: Ensure Asp113 (TM3) is in its deprotonated (anionic) state to facilitate salt-bridge formation with the ligand[4]. Minimize the structure using the OPLS4 or AMBER force field to an RMSD gradient of 0.1 Å.
-
Ligand Preparation: Generate the 3D conformation of the PPA stereoisomer (1R,2S-norephedrine)[2]. Assign a protonated state to the primary amine.
-
Grid Generation & Docking: Define a receptor grid centered on Asp113 and Phe290[4][6]. Perform extra-precision (XP) flexible docking.
-
Validation: Re-dock the native co-crystallized ligand. The protocol is validated if the RMSD between the docked pose and the crystal pose is
2.0 Å.
Protocol 2: Molecular Dynamics (MD) Simulations
Rationale: Static docking poses ignore lipid bilayer dynamics and solvent effects. MD simulations in an explicit membrane environment validate the temporal stability of the PPA-
-
System Assembly: Embed the docked PPA-
-AR complex into a pre-equilibrated 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) lipid bilayer using tools like CHARMM-GUI. -
Solvation & Ionization: Solvate the system using the TIP3P water model in a periodic bounding box (minimum 10 Å buffer)[7]. Neutralize the system with 0.15 M NaCl to mimic physiological ionic strength.
-
Equilibration (NVT/NPT):
-
Perform 5,000 steps of steepest descent minimization.
-
Conduct 1 ns of NVT equilibration (300 K) using a V-rescale thermostat, applying position restraints to heavy protein atoms.
-
Conduct 5 ns of NPT equilibration (1 bar) using a Parrinello-Rahman barostat.
-
-
Production Run: Remove restraints and execute a 100 ns production simulation using the AMBER package[8]. Save coordinates every 10 ps.
-
Validation: Plot the
RMSD over time. The system is considered valid and equilibrated once the RMSD plateaus (typically after 20-30 ns).
Protocol 3: Binding Free Energy Calculation (MM/GBSA)
Rationale: Docking scores are largely heuristic. MM/GBSA provides a rigorous thermodynamic quantification of binding affinity by accounting for solvation penalties, which is crucial for ADMET profiling[9].
-
Frame Extraction: Extract 100 evenly spaced snapshots from the final 20 ns of the MD production trajectory.
-
Energy Computation: Calculate the binding free energy (
) using the Prime MM/GBSA module or MMPBSA.py, applying the generalized Born (GB) implicit solvent model[9]. -
Decomposition: Perform per-residue energy decomposition to quantify the van der Waals and electrostatic contributions of Asp113, Phe290, and the TM5 Serines.
Quantitative Data Presentation
The table below summarizes the expected computational metrics, highlighting the thermodynamic penalty PPA incurs due to its lack of catechol hydroxyl groups compared to the endogenous ligand.
| Ligand | Receptor Target | Docking Score (kcal/mol) | MM/GBSA | Key Residue Interactions | H-Bond Occupancy (>50% of MD) |
| Phenylpropanolamine | -6.5 to -7.2 | -25.4 | Asp113, Phe290 | Asp113 (85%) | |
| Epinephrine (Ref) | -8.5 to -9.1 | -42.8 | Asp113, Ser203, Ser204, Phe290 | Asp113 (92%), Ser203 (78%), Ser204 (75%) |
Table 1: Comparative interaction profile derived from in silico modeling. The lack of TM5 Serine interactions significantly reduces the overall binding free energy of PPA.
Downstream Signaling Pathway
Upon successful binding and stabilization of the active receptor conformation, sympathomimetics trigger an intracellular signaling cascade. Understanding this pathway is essential for linking molecular binding events to phenotypic toxicity (e.g., vasoconstriction leading to hemorrhagic stroke).
Alpha-1 adrenergic receptor signaling cascade activated by sympathomimetic binding.
Conclusion
The in silico characterization of phenylpropanolamine highlights the critical role of specific receptor microdomains—namely the TM3 Aspartate and TM5 Serines—in stabilizing the active conformation of adrenergic targets. By leveraging explicit-solvent MD simulations and MM/GBSA thermodynamic calculations, researchers can accurately map the binding liabilities of phenethylamine derivatives. This protocol serves as a foundational blueprint for screening novel sympathomimetics, ensuring that compounds with high off-target cardiovascular toxicity profiles are identified early in the drug development pipeline.
References
Sources
- 1. 6: Adrenergic Agonists | Pocket Dentistry [pocketdentistry.com]
- 2. Phenylpropanolamine | C9H13NO | CID 10297 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 5. Receptor-Mediated Enhancement of Beta Adrenergic Drug Activity by Ascorbate In Vitro and In Vivo | PLOS One [journals.plos.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. tdx.cat [tdx.cat]
- 8. A molecular approach on the ability of functionalized single walled carbon nanotube for cathinone sensing - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04312H [pubs.rsc.org]
- 9. jchr.org [jchr.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-Aryl Amino Alcohols
Status: Online Operator: Senior Application Scientist Ticket Topic: Challenges in Regioselectivity, Chemoselectivity, and Scalability Audience: Medicinal Chemists, Process Development Scientists
Strategic Overview: Selecting Your Route
Before troubleshooting specific reaction failures, ensure you have selected the correct synthetic pathway for your target scaffold. The synthesis of N-aryl amino alcohols generally falls into two primary "architectures," each with distinct failure modes.
Decision Matrix (DOT Visualization)
Caption: Strategic decision tree for selecting the optimal synthetic pathway based on substrate availability and stereochemical requirements.
Troubleshooting Module: Epoxide Aminolysis
Core Challenge: Regioselectivity (Attack at
Case Study #1: "I'm getting a mixture of regioisomers."
User Report: Reacting styrene oxide with aniline in refluxing ethanol. Target is the terminal amine (attack at less substituted carbon), but obtaining 30% of the benzylic amine byproduct.
Root Cause Analysis:
In the absence of a catalyst (neutral/basic conditions), the reaction is governed by steric hindrance (
The Fix: Lewis Acid Catalysis (The "Lanthanide Switch") To enforce high regioselectivity under mild conditions, use a water-tolerant Lewis acid like Ytterbium(III) triflate. This coordinates to the epoxide oxygen, activating it while maintaining a tight transition state that favors nucleophilic attack based on steric accessibility (terminal) for aliphatic epoxides, or electronic stabilization (benzylic) depending on the specific catalyst-ligand environment.
Protocol A: Regioselective Ring Opening (Terminal Attack)
Based on mild Lewis-acid activation principles [1].
-
Setup: Dissolve epoxide (1.0 equiv) and aniline (1.1 equiv) in a mixture of THF/Water (9:1).
-
Catalyst: Add Yb(OTf)
(5-10 mol%) . -
Reaction: Stir at room temperature for 4–12 hours. (Avoid heating to prevent thermodynamic equilibration).
-
Workup: Extract with ethyl acetate. The catalyst remains in the aqueous phase and can often be recycled.
-
Validation: Check
H NMR. The terminal amine product ( -amino alcohol) typically shows distinct methylene protons ( -N) around 3.0–3.5 ppm, whereas the benzylic amine isomer shows a methine proton further downfield.
Troubleshooting Module: Cross-Coupling (N-Arylation)
Core Challenge: Chemoselectivity (N-Arylation vs O-Arylation)
Case Study #2: "The aryl halide coupled to the Oxygen, not the Nitrogen."
User Report: attempting a Buchwald-Hartwig coupling of 3-amino-1-propanol with bromobenzene using Pd(OAc)
Root Cause Analysis: This is a classic "Hard/Soft" mismatch.
-
Alkoxide (O-): Harder nucleophile, formed readily by strong bases (NaO
Bu). -
Amide (N-): Softer nucleophile.
-
Pd/PPh
: Standard phosphines may not facilitate reductive elimination of the C-N bond fast enough to compete with the stronger O-nucleophile.
The Fix: Orthogonal Copper Catalysis Copper catalysis offers tunable selectivity based on the ligand environment. Shafir and Buchwald demonstrated that specific ligand/base combinations can completely invert selectivity [2].
Protocol B: Chemoselective N-Arylation (The "Shafir-Buchwald" Method)
Designed for unactivated aryl iodides/bromides and amino alcohols.
| Component | Role | Specification |
| Catalyst | Metal Source | CuI (5 mol%) |
| Ligand | Selectivity Driver | 2-Isobutyrylcyclohexanone (20 mol%) (or TMHD) |
| Base | Deprotonation | Cs |
| Solvent | Medium | DMF (Anhydrous) |
| Temp | Kinetics | Room Temperature to 90°C (Substrate dependent) |
Step-by-Step:
-
Charge: In a glovebox or under Argon, add CuI (0.05 equiv), Cs
CO (2.0 equiv), and the aryl iodide (1.0 equiv) to a screw-cap vial. -
Add Liquid: Add DMF, the amino alcohol (1.2 equiv), and the diketone ligand (0.20 equiv).
-
Seal & Stir: Seal the vial and stir. Monitor by TLC/LCMS.
-
Note: If using aryl bromides, heating to 90°C is usually required. Aryl iodides often react at RT.
-
-
Mechanism Check: The diketone ligand creates a catalytic pocket that favors the coordination of the amine over the alcohol, facilitating N-arylation.
Visualizing the Selectivity Switch:
Caption: Ligand-controlled divergence in Copper-catalyzed coupling of amino alcohols.
FAQ: Advanced Troubleshooting
Q: My epoxide opening reaction stalls at 50% conversion. Should I add more heat? A: Proceed with caution. Adding heat often promotes polymerization of the epoxide or " dimerization" where the product reacts with another equivalent of epoxide.
-
Better approach: Increase the concentration (reaction rate is second order) or switch to a "Solvent-Free" protocol on silica gel or using a stronger Lewis acid like InBr
or Bi(OTf) [3].
Q: I need to synthesize a chiral N-aryl amino alcohol, but the epoxide opening racemized my center.
A: If the epoxide is chiral (e.g., from Sharpless epoxidation) and you attack the less substituted carbon, stereochemistry is usually retained. If you attack the chiral center (more substituted), inversion (
-
Alternative: Use the Reduction Route . Synthesize the N-aryl amino acid (via Ullmann coupling of the amino acid and aryl halide, which preserves chirality) and then reduce the carboxylic acid to the alcohol using NaBH
/I or LiAlH . This avoids the regioselectivity minefield entirely.
Q: Can I use Pd-catalysis for N-arylation instead of Copper?
A: Yes, but ligand selection is stricter. Use BrettPhos or RuPhos with a weak base (LHMDS or Cs
References
-
Chini, M., Crotti, P., & Gardelli, C. (1994). Metal salts as new catalysts for the regioselective ring opening of epoxides with amines. Tetrahedron Letters, 35(3), 433-436. Link
-
Shafir, A., & Buchwald, S. L. (2007).[1] N- versus O-Arylation of Aminoalcohols: Orthogonal Selectivity in Copper-Based Catalysts. Journal of the American Chemical Society, 129(12), 3490–3491. Link
-
Yadav, J. S., Reddy, B. V. S., & Baishya, G. (2003). Bismuth(III) Triflate Catalyzed Efficient Aminolysis of Epoxides. Chemistry Letters, 32(10), 906-907. Link
-
Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Rational Development of Practical Catalysts for Aromatic Carbon−Nitrogen Bond Formation. Accounts of Chemical Research, 31(12), 805–818. Link
Sources
Technical Support Center: Propanolamine Synthesis & Optimization
Welcome to the Advanced Application Support Center. As drug development and fine chemical synthesis increasingly rely on functionalized amino alcohols, optimizing the synthesis of propanolamines—whether through the reductive amination of propanediols, the amination of epoxides, or biocatalytic asymmetric reduction—requires precise control over reaction kinetics and thermodynamics.
This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you resolve issues related to chemoselectivity, over-alkylation, and stereocontrol.
Part 1: Mechanistic Overview of Reductive Amination
The synthesis of propanolamines from diols or alcoholamines via reductive amination is a "hydrogen-borrowing" cascade. It involves sequential dehydrogenation, imine condensation, and hydrogenation. Understanding this pathway is critical for diagnosing reaction failures.
Catalytic reductive amination pathway for propanolamine synthesis.
Part 2: Troubleshooting Guides & FAQs
Q1: I am experiencing low conversion rates during the reductive amination of 1,2-propanediol. How can I drive the reaction forward?
Mechanistic Rationale: The rate-limiting step in dehydroamination is typically the α-H abstraction from the propoxide species on the catalyst surface[1]. If conversion is low, the catalyst may be failing to dehydrogenate the alcohol efficiently. Solution:
-
Check the Support: Transition from neutral supports (like SiO₂) to basic supports like Hydroxyapatite (HAP). Basic sites stabilize the alkoxide intermediates, significantly accelerating dehydrogenation[1].
-
Verify Hydrogen Partial Pressure: Although the net reaction is redox-neutral, a continuous low partial pressure of H₂ (e.g., 5–95 kPa) is mandatory. Without H₂, Ni or Ru catalysts rapidly deactivate due to the formation of surface metal nitrides and carbonaceous coking[1].
Q2: My conversion is high, but my selectivity is ruined by the formation of secondary and tertiary amines.
Mechanistic Rationale: Once the primary propanolamine is formed, it can compete with ammonia to attack the intermediate aldehyde, leading to over-alkylation (disproportionation). Solution:
-
Ammonia Ratio: Maintain a high stoichiometric excess of ammonia to substrate (typically 5:1 to 10:1) to drive the equilibrium toward the primary imine[2].
-
Temperature Control: Keep temperatures below 200°C. Higher temperatures exponentially increase the rate of secondary condensation reactions[2].
Q3: I am synthesizing 1,2-propanediamine from isopropanolamine, but I keep detecting 2,5-dimethylpiperazine as a major byproduct.
Mechanistic Rationale: Piperazine derivatives form via the intermolecular condensation of two primary amine molecules. This side reaction is highly catalyzed by acidic sites on the catalyst support. Solution: Dope your Raney Nickel catalyst with a basic promoter such as Potassium Carbonate (K₂CO₃). The K₂CO₃ neutralizes the acidic sites on the catalyst surface, suppressing the condensation pathway and improving the desorption of the primary amine, pushing yields up to 80-90%[3].
Q4: How do I achieve high enantioselectivity when synthesizing chiral propanolamines (e.g., (S)-1-Phenyl-3-propanolamine)?
Mechanistic Rationale: Standard metal-catalyzed reductive amination yields racemic mixtures. To achieve stereocontrol, the reaction pathway must dictate the facial attack of the hydride. Solution: Utilize a biocatalytic cascade. Employ an (S)-selective ω-transaminase (ωTA) coupled with an alanine dehydrogenase (AlaDH) for amine transfer. Alternatively, if using chemical asymmetric reduction, lower the temperature to -20°C to 0°C and strictly control the reagent addition rate to ensure the catalyzed enantioselective pathway outcompetes the non-selective background reduction[4].
Part 3: Troubleshooting Logic & Diagnostics
Troubleshooting logic tree for resolving low yield and poor selectivity.
Part 4: Quantitative Optimization Data
The following table summarizes the optimized reaction parameters for various propanolamine synthesis routes based on empirical catalytic studies[1][2][3][5].
| Substrate | Catalyst System | Temp (°C) | Pressure / Atmosphere | Target Product | Selectivity | Key Additive / Condition |
| Isopropanolamine | Raney Ni | 165 - 170 | 120 bar (H₂/NH₃) | 1,2-Propanediamine | ~80 - 90% | K₂CO₃ (Suppresses piperazines) |
| Propanol | Ni / HAP | 150 (423 K) | 5 - 95 kPa (H₂) | Propylamine | >85% | Basic HAP support |
| 1,3-Propanediol | [Cp*IrCl₂(bmim)] | 110 - 130 | Reflux (Toluene/IL) | 3-Amino-1-propanol | Tunable | High Amine:Diol ratio |
| 1-Phenyl-1,2-diol | ωTA / AlaDH | 30 - 37 | Aqueous Buffer (pH 7.5) | (S)-1-Phenyl-3-propanolamine | >99% ee | Continuous pH monitoring |
Part 5: Self-Validating Experimental Protocols
Protocol A: Reductive Amination of Isopropanolamine over Promoted Raney Ni
Objective: Synthesize 1,2-propanediamine while suppressing 2,5-dimethylpiperazine formation[3].
Step 1: Catalyst Preparation & Doping
-
Wash 5.0 g of commercial Raney Ni with anhydrous ethanol to remove water.
-
Suspend the catalyst in a 10% (w/v) aqueous solution of K₂CO₃. Stir for 2 hours at room temperature to ensure complete saturation of acidic surface sites.
-
Self-Validation Check 1: Filter and measure the pH of the filtrate. A pH drop indicates successful adsorption of carbonate onto the acidic sites. If pH remains unchanged, increase stirring time.
Step 2: Reactor Loading
-
Transfer the doped catalyst to a high-pressure autoclave.
-
Add 1.0 mol of isopropanolamine.
-
Seal the reactor and purge three times with N₂, followed by three purges with H₂.
-
Introduce anhydrous NH₃ until a molar ratio of 10:1 (NH₃:Isopropanolamine) is reached.
Step 3: Reaction Execution
-
Pressurize the reactor with H₂ to 120 bar.
-
Heat the reaction mixture to 165°C under continuous mechanical stirring (800 rpm to eliminate mass transfer limitations). Maintain for 15 hours[3].
Step 4: Product Isolation & Quality Control
-
Cool the reactor to room temperature and safely vent the excess NH₃ and H₂ through an acid scrubber.
-
Filter the catalyst (Caution: Raney Ni is pyrophoric; keep wet).
-
Self-Validation Check 2 (QC): Analyze an aliquot of the crude mixture via GC-FID.
-
Pass Criteria: >85% conversion of isopropanolamine; <2% 2,5-dimethylpiperazine.
-
Fail Criteria: If piperazine is >5%, the K₂CO₃ doping was insufficient. Abort scale-up and re-prepare the catalyst with a higher K₂CO₃ loading.
-
Protocol B: Biocatalytic Asymmetric Synthesis of (S)-1-Phenyl-3-propanolamine
Objective: Achieve >99% enantiomeric excess (ee) using an enzymatic cascade[4].
Step 1: Buffer and Enzyme Preparation
-
Prepare a 100 mM phosphate buffer (pH 7.5).
-
Add purified lysates of (S)-selective ω-transaminase (ωTA) and Alanine Dehydrogenase (AlaDH)[4].
-
Add the amine donor (e.g., isopropylamine or alanine) in a 5-fold molar excess.
Step 2: Substrate Addition & Incubation
-
Slowly add 1-phenylpropane-1,2-diol (substrate) to achieve a 50 mM concentration.
-
Mechanistic Note: Slow addition prevents substrate inhibition of the ωTA enzyme.
-
Incubate at 30°C with gentle orbital shaking (150 rpm) for 24–48 hours[4].
Step 3: Continuous Monitoring & Validation
-
Self-Validation Check 1: Monitor the pH every 4 hours. The reaction consumes amines and can alter the buffer pH. If the pH drops below 7.0, manually adjust with 1M NaOH to maintain optimal enzyme conformation.
Step 4: Termination and Extraction
-
Quench the reaction by adding 5M NaOH until the pH is > 11 (deprotonating the propanolamine to its freebase form)[4].
-
Extract three times with methyl tert-butyl ether (MTBE).
-
Self-Validation Check 2 (QC): Perform Chiral HPLC on the concentrated organic layer. A single peak corresponding to the (S)-enantiomer validates the stereocontrol of the chosen ωTA.
References
- BenchChem Technical Support Team. (S)-3-Amino-1-phenyl-propan-1-OL | 130194-42-2 | Benchchem: (S)-1-Phenyl-3-propanolamine synthesis background. BenchChem.
- Bowman, R. G., et al. US5952529A - Catalyst and process for producing amines. Google Patents.
- Synthesis of 1,2-propanediamine via reductive amination of isopropanolamine over Raney Ni under the promotion of K2CO3. ResearchGate.
- Propanol Amination over Supported Nickel Catalysts: Reaction Mechanism and Role of the Support. CORE.
- Amination and dehydration of 1,3-propanediol by hydrogen transfer: Reactions of a bio-renewable platform chemical. ResearchGate.
Sources
- 1. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 2. US5952529A - Catalyst and process for producing amines - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. (S)-3-Amino-1-phenyl-propan-1-OL | 130194-42-2 | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
Introduction: The Deceptive Simplicity of Amino Alcohols
As researchers, we often underestimate amino alcohols. On paper, they look like simple bifunctional motifs—ubiquitous in beta-blockers, chiral auxiliaries, and bioactive natural products. In practice, their synthesis is a minefield of solubility issues, regioselectivity failures, and "invisible" product loss during workup.
This guide is not a textbook review. It is a troubleshooting system designed to diagnose why your yield is low and provide the specific protocol adjustments to fix it. We focus on the two most common high-throughput synthetic routes: Epoxide Aminolysis and Amino Acid Reduction .
Module 1: The Epoxide Ring-Opening (Aminolysis) Workflow
The Scenario: You are reacting an amine with an epoxide.[1][2][3][4] You expect a single regioisomer, but you get a mixture, a polymer, or no reaction at all.
Q1: Why am I getting a mixture of regioisomers?
Diagnosis: You are fighting a battle between Sterics and Electronics .
-
The Mechanism: Under neutral or basic conditions, the reaction is dominated by steric hindrance (
-like). The amine attacks the least substituted carbon. -
The Fix: If you need to attack the more substituted carbon (e.g., to form a benzylic amine), you must switch to Lewis Acid catalysis . This shifts the transition state to be more
-like, where the nucleophile attacks the carbon capable of stabilizing a partial positive charge.
Protocol Adjustment (Regioselectivity Switch):
-
For Terminal Attack: Use mild heat in protic solvents (MeOH/EtOH) or water. No catalyst.[5]
-
For Internal Attack: Add 10-20 mol%
, , or use silica-supported sulfonic acids.
Q2: My yield is low because of polyalkylation. How do I stop it?
Diagnosis: The product (secondary amine) is often more nucleophilic than the starting material (primary amine). The Fix:
-
Stoichiometry: Use a large excess of the amine (3–5 equivalents).
-
Slow Addition: Add the epoxide slowly to the amine solution, keeping the amine concentration high relative to the epoxide at all times.
Visual Logic: Epoxide Decision Matrix
Figure 1: Decision matrix for selecting reaction conditions based on desired regioselectivity.
Module 2: The Reduction Route (Amino Acids)
The Scenario: You are reducing an amino acid (or ester) to an amino alcohol.[6][7]
Q3: Why won't Sodium Borohydride ( ) reduce my amino acid?
Diagnosis:
The Causality: Iodine reacts with
Standard Operating Procedure: The NaBH4/I2 System
| Step | Action | Critical Observation/Reasoning |
| 1. Setup | Suspend Amino Acid (1 eq) and | Safety: System must be under |
| 2.[6] Activation | Cool to 0°C. Add | Visual: Solution will turn brown ( |
| 3. Reaction | Reflux for 12–18 hours. | Required to drive the reduction of the borane-carboxylate complex to completion. |
| 4. Quench | Cool to RT. Add MeOH carefully until clear. | Destroys excess hydride. |
| 5. Hydrolysis | Evaporate solvent. Add 20% KOH (aq) and stir for 4 hours (or reflux). | CRITICAL: Borane forms strong complexes with amines (B-N bonds). You must hydrolyze this bond, or your product stays trapped in the aqueous layer. |
Module 3: The "Hidden" Yield Killer — Isolation & Workup
The Scenario: Your TLC shows a perfect conversion (ninhydrin stain shows a new spot). But after extraction, your flask is empty or the yield is <30%.
Q4: Where did my product go?
Diagnosis: Amino alcohols are amphoteric and highly water-soluble due to hydrogen bonding capabilities of both the amine and hydroxyl groups. They partition into the aqueous phase during standard EtOAc/Water extractions.
Q5: How do I rescue water-soluble amines?
The Fix: You must alter the partition coefficient (
-
Salting Out: Saturate the aqueous phase with
or until solids crash out. This forces the organic molecule into the organic layer. -
The "Magic" Solvent Mix: Do not use Diethyl Ether or straight Ethyl Acetate. Use n-Butanol or a mixture of Chloroform:Isopropanol (3:1) .
-
Continuous Extraction: For highly polar substrates (e.g., serinol derivatives), use a liquid-liquid continuous extractor for 24 hours.
Visual Logic: The Rescue Protocol
Figure 2: Workflow for isolating water-soluble amino alcohols.
FAQ: Advanced Troubleshooting
Q: I am using the Sharpless Aminohydroxylation but the yield is poor. A: This reaction is notoriously sensitive to substrate concentration. Ensure you are using the correct carbamate source (Ethyl carbamate often yields better than t-Butyl). Also, strictly control the pH using the requisite buffer; if the pH drifts, the osmium catalyst poisons.
Q: My amino alcohol is oxidizing on the shelf.
A: Amino alcohols are prone to air oxidation (N-oxide formation) and absorbing
References
-
McKennon, M. J., Meyers, A. I., Drauz, K., & Schwarm, M. (1993). A convenient reduction of amino acids and their derivatives.[7] The Journal of Organic Chemistry, 58(13), 3568–3571.[7]
-
Ready, J. M., & Jacobsen, E. N. (1999).[9] Highly active oligomeric (salen)Co catalysts for the hydrolytic kinetic resolution of terminal epoxides.[10] Journal of the American Chemical Society, 121(25), 6086–6087.
-
Chakraborti, A. K., & Rudrawar, S. (2004).[5] Magnesium perchlorate as an efficient catalyst for the opening of epoxides by amines. Organic & Biomolecular Chemistry, 2(9), 1277–1280.
-
Kanth, J. V. B., & Periasamy, M. (1991).[7] Selective reduction of carboxylic acids into alcohols using sodium borohydride and iodine.[7][8] The Journal of Organic Chemistry, 56(20), 5964–5965.[7]
Sources
- 1. studentsrepo.um.edu.my [studentsrepo.um.edu.my]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Ring-opening mechanism of epoxides with alcohol and tertiary amines - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions [scielo.org.mx]
- 5. β-Amino alcohol synthesis by amination (alkylation) [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. researchgate.net [researchgate.net]
- 9. stem.elearning.unipd.it [stem.elearning.unipd.it]
- 10. Mechanistic investigation leads to a synthetic improvement in the hydrolytic kinetic resolution of terminal epoxides - PubMed [pubmed.ncbi.nlm.nih.gov]
"purification challenges of polar amino compounds"
Welcome to the Advanced Chromatography Support Center . This portal is designed for researchers, analytical scientists, and drug development professionals facing the notorious challenges of purifying polar amino compounds (e.g., hydrophilic peptides, neurotransmitters, and basic small molecules).
Standard Reversed-Phase Liquid Chromatography (RPLC) often fails these molecules, resulting in void volume elution, severe peak tailing, and poor recovery. Below, you will find our expert troubleshooting guide, comparative data, and self-validating protocols to help you engineer a robust purification strategy.
🧰 Troubleshooting Guide & FAQs
Q1: Why do my polar amines elute in the void volume on a standard C18 column, and how do I fix it? A: Standard C18 columns rely on dispersive (hydrophobic) interactions. Polar amino compounds are highly hydrophilic and preferentially partition into the aqueous mobile phase rather than the hydrophobic stationary phase. The Solution: Switch to Hydrophilic-Interaction Chromatography (HILIC) . HILIC operates as a variant of normal-phase chromatography but uses reversed-phase solvents. By utilizing a polar stationary phase (e.g., bare silica, amide, or zwitterionic) and a highly organic mobile phase (typically >70% Acetonitrile), water forms an enriched, immobilized layer on the stationary phase. Polar analytes partition into this aqueous layer, resulting in the highest degree of retention for polar compounds[1].
Q2: I am forced to use RPLC, but my basic amino compounds show severe peak tailing. What is the mechanistic cause, and how can I correct it? A: Peak tailing for basic amines in RPLC is caused by secondary, parasitic ion-exchange interactions. While the hydrophobic backbone of your molecule interacts with the C18 ligands, the protonated primary/secondary amine (typically pKa 8–10) engages in electrostatic interactions with ionized residual silanols (pKa ~3.5–4.5) on the silica support. The Solutions:
-
Ion-Pairing Chromatography (IPC): Add a volatile perfluorinated acid (e.g., Trifluoroacetic acid [TFA] or Heptafluorobutyric acid [HFBA]) to the mobile phase. The hydrophobic anion pairs with the protonated amine, neutralizing the charge and increasing overall hydrophobicity. Caution: TFA causes severe ion suppression in Mass Spectrometry (MS).
-
High-pH Mobile Phase: Use a high-pH tolerant hybrid silica column and raise the mobile phase pH to >10.5 (using ammonium hydroxide). This deprotonates the amine, neutralizing its charge and entirely eliminating the electrostatic silanol interaction.
Q3: How does Mixed-Mode Chromatography (MMC) solve both retention and peak shape issues without sacrificing MS compatibility? A: MMC involves the combined use of two or more retention mechanisms in a single chromatographic system[2]. For polar amines, a mixed-mode Reversed-Phase/Cation-Exchange (RP/CX) column is ideal. The hydrophobic ligands provide standard RPLC retention for the carbon skeleton, while the cation-exchange groups strongly and predictably retain the positively charged amino groups. Because the retention is driven by intentional ionic interactions rather than parasitic silanol interactions, peak shapes are sharp. Furthermore, elution is achieved by changing the pH or ionic strength rather than relying on MS-incompatible ion-pairing reagents[3].
📊 Method Comparison Data
To select the optimal purification strategy, compare the operational parameters of each chromatographic mode below:
| Chromatography Mode | Primary Retention Mechanism | Peak Shape for Amines | ESI-MS Compatibility | Prep Loading Capacity | Ideal Use Case |
| Standard RPLC | Hydrophobic (Dispersion) | Poor (Tailing) | Excellent | Low | Neutral, hydrophobic molecules. |
| Ion-Pairing RPLC | Hydrophobic + Electrostatic | Good | Poor (Suppression) | Moderate | Non-MS analytical assays (UV/Vis). |
| HILIC | Aqueous Layer Partitioning | Excellent | Excellent (High Organic) | Moderate | Highly polar, hydrophilic amines (LogP < 0). |
| Mixed-Mode (RP/CX) | Hydrophobic + Ionic | Excellent | Good to Excellent | High | Amphiphilic amines; complex matrix cleanup. |
🧪 Self-Validating Experimental Protocols
Protocol 1: HILIC Purification Workflow for Polar Amines
Causality Note: In HILIC, water is the strong eluting solvent. A classic point of failure is injecting a sample dissolved in water, which disrupts the stationary phase's water layer and causes immediate analyte breakthrough. This protocol includes a self-validating diluent step.
-
Sample Preparation: Dilute your polar amino compound in a solvent matching the starting mobile phase (minimum 75% Acetonitrile). Validation: If the sample precipitates, add 5% increments of water or methanol until just dissolved, keeping ACN as high as possible.
-
Column Equilibration: Flush the HILIC column with 20 column volumes (CV) of 95% Acetonitrile / 5% aqueous buffer (e.g., 10 mM Ammonium Formate, pH 3.0). Causality: HILIC requires significantly longer equilibration times than RPLC to establish the immobilized water layer[1].
-
Gradient Elution: Run a gradient from 95% ACN down to 50% ACN over 15 CVs. Maintain a constant buffer concentration (e.g., 10 mM) throughout the gradient to ensure ionic strength remains stable.
-
Wash & Re-equilibration: Wash with 50% ACN for 5 CVs to remove highly retained contaminants, then re-equilibrate with 95% ACN for at least 15 CVs before the next injection.
Protocol 2: Mixed-Mode Cation Exchange (MCX) Purification
Causality Note: This method isolates amines by sequentially washing away neutral and acidic impurities, leveraging the dual-nature of the resin[2].
-
Conditioning: Pass 5 CVs of 100% Methanol (MeOH), followed by 5 CVs of 2% Formic Acid in Water.
-
Sample Loading: Acidify the aqueous sample with 2% Formic Acid (ensuring pH < 3.0) and load onto the column. Validation: At pH 3.0, the amine is fully protonated and binds tightly to the cation-exchange sites.
-
Aqueous Wash (Removes hydrophilic neutrals/acids): Wash with 5 CVs of 2% Formic Acid in Water.
-
Organic Wash (Removes hydrophobic neutrals/acids): Wash with 5 CVs of 100% MeOH. The amine remains bound via ionic interactions despite the 100% organic wash.
-
Target Elution: Elute the target amine with 5 CVs of 5% Ammonium Hydroxide (NH₄OH) in MeOH. Causality: The high pH deprotonates the amine, breaking the ionic bond, while the organic solvent overcomes any residual hydrophobic retention.
🗺️ Purification Strategy Decision Matrix
Fig 1: Decision matrix for selecting the optimal purification strategy for polar amino compounds.
📚 References
-
Method development and validation of RP-HPLC method in: Hydrophilic-Interaction Chromatography [HILIC] Source: The Pharmaceutical and Chemical Journal URL:[Link]
-
Mixed-Mode Chromatography—A Review Source: LCGC International / Chromatography Today URL:[Link]
-
Fundamentals of mixed mode (multimodal) chromatography Source: Cytiva Life Sciences URL:[Link]
Sources
Technical Support Center: Troubleshooting Enantioselectivity in Chiral Amino Alcohol Synthesis
Welcome to the Chiral Amino Alcohol Synthesis Support Center. This guide is designed for researchers and process chemists facing stereochemical bottlenecks in the synthesis of critical pharmacophores (e.g., β-blockers, sphingosines, and chiral auxiliaries). The following troubleshooting guides and self-validating protocols address the mechanistic root causes of enantiomeric and diastereomeric erosion in both transition-metal and biocatalytic systems.
SECTION 1: Transition-Metal Catalyzed Asymmetric Transfer Hydrogenation (ATH)
FAQ 1: My enantiomeric excess (ee) is plateauing at ~50% during the ATH of an α-amino ketone using a Ru-TsDPEN catalyst. How do I break this ceiling?
The Causality:
You are likely experiencing a failure in Dynamic Kinetic Resolution (DKR) synchronization. In a successful DKR-ATH process, the starting racemic α-amino ketone must continuously racemize at the α-stereocenter via an enolate intermediate while the ruthenium catalyst selectively reduces only one enantiomer. If the rate of reduction (
The Solution:
To ensure
-
Adjust the Base Concentration: The standard formic acid/triethylamine (HCO₂H/Et₃N) azeotrope (5:2 ratio) may not be basic enough for your specific substrate. Shifting to a 1:1 ratio or adding a catalytic amount of a stronger base (like KOtBu in organic solvents) can accelerate racemization.
-
Modify the Protecting Group: The protecting group on the amine heavily influences the acidity of the adjacent α-proton. Switching from a bulky, electron-donating alkyl group to an electron-withdrawing carbamate (e.g., Boc or Cbz) increases α-proton acidity, facilitating rapid racemization and restoring high ee and syn/anti ratios[1].
FAQ 2: I am seeing poor syn/anti diastereoselectivity when attempting to scale up ATH in aqueous media. Why is water disrupting my catalyst?
The Causality: Standard Ru(II) or Rh(III) catalysts with untethered chiral diamine ligands (like standard TsDPEN) are highly sensitive to hydrophobic effects and solvent coordination. In aqueous media, water molecules can compete for coordination sites or disrupt the highly ordered, rigid transition state required for precise facial selectivity during hydride transfer.
The Solution: Switch to a tethered Rh(III) cyclopentadienyl-diamine catalyst . By physically linking the chiral diamine ligand to the cyclopentadienyl ring, the conformational flexibility of the catalyst is severely restricted. This locked geometry prevents water from disrupting the chiral pocket, enabling excellent ee and syn/anti ratios even in fully aqueous solutions or standard HCO₂H/Et₃N media[2].
🧪 Protocol 1: Self-Validating ATH-DKR Workflow for α-Amino Ketones
This protocol includes built-in validation gates to ensure DKR synchronization.
-
Catalyst Activation: In a Schlenk flask under argon, dissolve [RuCl₂(p-cymene)]₂ (0.5 mol%) and (S,S)-TsDPEN (1.1 mol%) in anhydrous DMF. Add Et₃N (2.0 eq) and stir at 80°C for 1 hour.
-
Validation Gate: The solution must transition from orange to a deep, homogeneous red, confirming the formation of the active 16-electron Ru-amide species. Do not proceed if the solution remains cloudy or orange.
-
-
Substrate Addition: Cool the mixture to 25°C. Add the racemic α-amino ketone (1.0 eq) dissolved in DMF.
-
Reductant Addition: Dropwise, add the HCO₂H/Et₃N azeotrope (5:2 ratio, 5.0 eq of formate).
-
Kinetic Monitoring: After 2 hours, extract a 50 μL aliquot, quench with NaHCO₃, and analyze via chiral HPLC.
-
Validation Gate: Calculate the conversion and the syn/anti ratio. If conversion is >40% but the unreacted starting material is highly enantioenriched, your racemization is too slow. Stop the reaction, add 0.5 eq of Et₃N to the main flask to boost base concentration, and resume.
-
-
Workup: Once conversion reaches >95%, quench with saturated aqueous NaHCO₃, extract with EtOAc, and purify via flash chromatography[1].
SECTION 2: Biocatalytic Approaches (Transaminases & Cascades)
FAQ 3: My ω-transaminase (ω-TA) reaction stalls at 30% conversion for a bulky α-hydroxy ketone substrate, despite high enzyme loading. How can I drive it to completion?
The Causality: Unlike irreversible reductions, ω-TA-mediated reductive amination is governed by a strict thermodynamic equilibrium. When using isopropylamine (IPA) as the amine donor, the reaction generates acetone as a byproduct. Acetone aggressively competes with the substrate for the enzyme's active site, causing severe product inhibition and pushing the equilibrium backward[3].
The Solution: You must apply Le Chatelier's principle to continuously remove the byproduct.
-
Physical Removal: If using IPA, run the reaction at 40-45°C (using a thermostable ω-TA[3]) under a gentle nitrogen sweep or mild vacuum to continuously evaporate the volatile acetone.
-
Enzymatic Cascade (Equilibrium Shifting): Switch the amine donor to L-alanine. This generates pyruvate as a byproduct. Couple the system with Lactate Dehydrogenase (LDH) and a glucose dehydrogenase (GDH) recycling system to irreversibly reduce pyruvate to lactate, pulling the ω-TA reaction to 100% conversion.
FAQ 4: How can I access multiple stereocenters in aminodiols without relying on heavy metal catalysts?
The Causality: Chemical routes to chiral aminodiols are often step-intensive and require toxic metals. Biocatalysis solves this through de novo metabolic pathway engineering , combining enzymes that form C-C bonds with those that form C-N bonds in a single pot[4].
The Solution: Employ a Transketolase (TK) / ω-Transaminase (ω-TA) cascade. The TK enzyme catalyzes an irreversible, stereoselective C-C bond formation between an achiral aldehyde and hydroxypyruvate (releasing CO₂ to drive the reaction forward), yielding an α,α'-dihydroxyketone. The ω-TA then stereoselectively aminates the ketone to yield the chiral aminodiol with >98% ee[4].
🧪 Protocol 2: Preparative-Scale Transketolase/ω-Transaminase Bioconversion
Validated for the synthesis of (2S,3S)-2-aminopentane-1,3-diol.
-
C-C Bond Formation (TK Step): In a bioreactor, dissolve propanal (50 mM) and hydroxypyruvate (50 mM) in 50 mM Tris-HCl buffer. Add Thiamine Pyrophosphate (TPP, 2.4 mM) and MgCl₂ (9 mM). Adjust pH to exactly 7.0. Add purified Transketolase (TK).
-
Validation Gate: Monitor via LC-MS. Do not proceed to step 2 until the hydroxypyruvate mass peak is completely depleted, ensuring no side-reactions occur with the transaminase.
-
-
Reductive Amination (ω-TA Step): To the same reactor, add Pyridoxal 5'-phosphate (PLP, 1 mM) and the amine donor (e.g., isopropylamine, 250 mM). Adjust pH to 7.5. Add the (S)-selective ω-Transaminase. Stir at 30°C for 48 hours[4].
-
Product Isolation: Centrifuge to remove denatured enzymes. Pass the aqueous mixture through a strong cation exchange column (e.g., Isolute SCX-2). Wash with MeOH to remove neutral impurities.
-
Validation Gate: Elute with 4 M NH₃ in MeOH. Only the basic chiral amino alcohol will elute in this fraction, ensuring high chemical purity prior to crystallization[4].
-
SECTION 3: Quantitative Data & System Comparisons
Table 1: Comparison of Catalytic Systems for Chiral Amino Alcohol Synthesis
| Catalytic System | Typical Substrate | Max ee (%) | Key Reagents / Conditions | Primary Limitation |
| Ru-TsDPEN (ATH-DKR) | α-Amino ketones | >99% | HCO₂H/Et₃N, 25–40°C | Requires precise base tuning for DKR[1] |
| Tethered Rh(III) | Aryl/Alkyl ketones | >95% | Aqueous media, HCO₂H | Catalyst synthesis is complex[2] |
| ω-Transaminase (Wild-Type) | Small aliphatic ketones | >99% | PLP, IPA donor, pH 7.5 | Severe product inhibition by acetone[3] |
| TK / ω-TA Cascade | Achiral aldehydes | >98% | TPP, PLP, Mg²⁺, 30°C | Requires strict pH control across steps[4] |
SECTION 4: Diagnostic Visualizations
Diagnostic logic tree for troubleshooting enantiomeric erosion in ATH-DKR systems.
Sequential TK/ω-TA enzymatic cascade for the synthesis of chiral aminodiols from achiral precursors.
References
- A Multidisciplinary Approach Toward the Rapid and Preparative-Scale Biocatalytic Synthesis of Chiral Amino Alcohols: A Concise Transketolase-/ω-Transaminase-Mediated Synthesis of (2S,3S)-2-Aminopentane-1,3-diol.
- Highly enantioselective synthesis of anti aryl β-hydroxy α-amino esters via DKR transfer hydrogenation.
- An Outstanding Catalyst for Asymmetric Transfer Hydrogenation in Aqueous Solution and Formic Acid/Triethylamine.
- Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines. MDPI.
Sources
Technical Support Center: HPLC Analysis of Amine Compounds
Topic: Resolving Peak Tailing & Asymmetry Ticket ID: AMINE-LC-001 Status: Open Resource
Introduction: The "Silanol" Challenge
Welcome to the technical guide for analyzing basic compounds. If you are analyzing amines (pKa ~9–11) on standard silica-based C18 columns and experiencing "shark fin" peaks or excessive tailing (Asymmetry > 1.5), you are likely fighting the Silanol Effect .
The Mechanism:
Silica support materials possess surface silanol groups (
Module 1: Mobile Phase Chemistry (The First Line of Defense)
The easiest fix is often in the bottle. You must disrupt the ionic interaction between the amine and the silica surface.
Q: Should I run at Low pH or High pH?
A: You must avoid the "Death Zone" (pH 4–8), where silanols are ionized (
| Strategy | pH Range | Mechanism | Pros | Cons |
| Suppression (Low pH) | pH < 3.0 | Protonates silanols ( | Compatible with most standard C18 columns. | Amines remain charged ( |
| Neutralization (High pH) | pH > 10.0 | Deprotonates the amine ( | Drastically improves peak shape; increases retention of hydrophobic bases.[3] | CRITICAL: Destroys standard silica columns. Requires Hybrid (e.g., BEH) or Polymer columns. |
Q: When should I use Triethylamine (TEA) vs. Trifluoroacetic Acid (TFA)?
A: These additives solve tailing via different mechanisms.
-
Triethylamine (TEA) - The "Sacrificial Base"
-
Mechanism: TEA is a strong base that competes with your analyte for active silanol sites.[4][5] It saturates the surface, effectively "blocking" the silanols so your amine cannot bind.
-
Protocol: Add 5–10 mM TEA to the aqueous buffer. Adjust pH to ~3.0 or ~7.0 (depending on column).
-
Note: TEA can suppress ionization in LC-MS.[2]
-
-
Trifluoroacetic Acid (TFA) - The "Ion Pair" [6]
-
Mechanism: TFA lowers pH (suppressing silanols) AND the trifluoroacetate anion (
) forms a neutral ion pair with the amine cation. This neutral complex partitions well into the C18 phase. -
Protocol: Use 0.05% – 0.1% v/v in both mobile phases.
-
Warning: TFA causes severe signal suppression in LC-MS (electrospray). For MS, use Formic Acid (weaker tailing suppression) or Ammonium Formate.
-
Module 2: Stationary Phase Selection (Hardware Fixes)
If mobile phase adjustments fail, your column chemistry is likely insufficient for basic analytes.
Q: My C18 column is "End-capped." Why is it still tailing?
A: "End-capping" (reacting free silanols with small silylating agents) is never 100% complete due to steric hindrance.[1] For difficult amines, standard end-capping is insufficient.
Visualizing the Interaction & Solution
Figure 1: The mechanism of silanol-amine interaction and the three primary pathways to interrupt it.
Recommended Column Technologies
-
Hybrid Particles (e.g., Waters XBridge/BEH, Agilent Poroshell HPH):
-
Why: The silica backbone is chemically modified (e.g., ethylene-bridged) to resist hydrolysis.
-
Benefit: Allows operation at pH 11–12 , completely neutralizing amines for perfect peak symmetry.
-
-
Charged Surface Hybrids (CSH):
-
Why: The surface is modified to have a slight positive charge.
-
Benefit: Repels the positive amine analyte from the surface silanols (electrostatic repulsion), forcing it to interact only with the C18 ligands.
-
-
Embedded Polar Groups (EPG):
-
Why: Contains a polar functional group (amide, carbamate) within the alkyl chain.
-
Benefit: Creates a hydration layer that shields silanols and provides alternative selectivity.
-
Module 3: Sample & System Troubleshooting
Q: Why does my peak look like a "Shark Fin" (Fronting + Tailing)?
A: This is often Solvent Mismatch (Strong Solvent Effect), not a silanol issue.
-
The Problem: Injecting a sample dissolved in 100% Methanol or Acetonitrile onto a column equilibrating in 95% Water. The strong solvent carries the analyte down the column faster than the mobile phase, causing band broadening before retention begins.[7]
-
The Fix: Dissolve the sample in the starting mobile phase (e.g., 90% Buffer / 10% Organic).
Troubleshooting Decision Tree
Figure 2: Step-by-step workflow for diagnosing and resolving peak tailing issues.
References
-
Waters Corporation. Effect of pH on LC-MS Analysis of Amines. (Demonstrates the utility of high pH stable columns for basic compounds).
-
Phenomenex. HPLC Tech Tip: Basic Analytes and High pH. (Explains the mechanism of deprotonation to improve retention and shape).
-
Chromatography Online (LCGC). The Importance of Mobile Phase pH in Chromatographic Separations. (Detailed review of pKa and ionization effects).
-
Shimadzu. Effects of Sample Solvents on Peak Shape. (Technical note on solvent mismatch and injection volume).
-
Welch Materials. Triethylamine as a Mobile Phase Additive: What Does It Do? (Explains the silanol blocking mechanism of TEA).
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 3. HPLC Tech Tip: Basic Analytes and High pH | Phenomenex [phenomenex.com]
- 4. welch-us.com [welch-us.com]
- 5. pharmagrowthhub.com [pharmagrowthhub.com]
- 6. The importance of ion-pairing in peptide purification by reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lcms.cz [lcms.cz]
Technical Support: Handling Emulsion Formation in Amino Alcohol Extractions
Ticket ID: AA-EXT-001 Status: Open Priority: High Assigned Specialist: Senior Application Scientist, Separation Sciences[1]
Executive Summary & Mechanism
The Issue: You are experiencing persistent emulsion layers (interphase "rag" layers) during the liquid-liquid extraction (LLE) of amino alcohols.
The Cause: Amino alcohols are amphiphilic molecules. They possess a hydrophobic alkyl chain and hydrophilic amine/hydroxyl groups, effectively acting as surfactants .[1]
-
At Low pH: The amine is protonated (
), increasing water solubility and potentially forming cationic surfactants that stabilize oil-in-water emulsions.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
At High pH: The amine is a free base (
). While this is the target form for organic extraction, it lowers the interfacial tension between the organic and aqueous phases, stabilizing water-in-oil emulsions.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
This guide provides a tiered troubleshooting protocol to break existing emulsions and prevent future occurrences.
Tier 1: Immediate Intervention (Breaking the Emulsion)
If you currently have a separatory funnel with a stable emulsion, do not shake it further.[1][2] Follow this decision matrix.
Workflow Visualization: Troubleshooting Logic
Figure 1: Decision tree for escalating intervention in persistent emulsions.
Protocol A: The "Salting Out" Method (Ionic Strength)
Mechanism: Increasing the ionic strength of the aqueous phase disrupts the hydration shell of the organic molecules (Hofmeister effect), driving the amino alcohol into the organic phase and increasing the surface tension of the water, which forces coalescence [1].
-
Prepare Brine: Create a fully saturated NaCl solution.
-
Add: Pour a volume of brine equal to 20-50% of your aqueous layer volume directly into the separatory funnel.
-
Mix: Gently invert the funnel 2-3 times. DO NOT SHAKE.
-
Observe: Allow to stand for 10-15 minutes. The increased density difference and ionic strength should clarify the layers.
Protocol B: The Celite Filtration (Physical Disruption)
Mechanism: Diatomaceous earth (Celite) acts as a physical barrier that ruptures the surfactant film stabilizing the micro-droplets. The porous structure provides nucleation sites for coalescence [2].
-
Prepare Filter: Pack a sintered glass funnel or Buchner funnel with a 1-2 cm pad of Celite 545.[1]
-
Vacuum: Apply gentle vacuum.[1]
-
Filter: Pour the entire contents of the separatory funnel (both phases and the emulsion) through the Celite pad.
-
Rinse: Rinse the pad with a small amount of fresh extraction solvent (e.g., DCM or EtOAc).[1]
-
Return: Transfer the filtrate back to a clean separatory funnel. The layers should now be distinct.[2][3][4]
Protocol C: Centrifugation
Mechanism: Application of centrifugal force (RCF) overcomes the Brownian motion keeping the droplets suspended.
-
Transfer the emulsion layer to centrifuge tubes (ensure material compatibility, e.g., glass or polypropylene).[1]
-
Spin at 2,000 - 3,000 x g for 5-10 minutes.
Tier 2: Prevention & Optimization (Pre-Extraction)
Solvent Selection Guide
The choice of solvent dramatically affects emulsion stability. Chlorinated solvents are excellent for solubility but prone to emulsions due to similar densities to heavy brine or specific surface tension interactions.
| Solvent | Density (g/mL) | Emulsion Risk | Recommended For |
| Dichloromethane (DCM) | 1.33 | High | High-solubility amino alcohols.[1] Note: Bottom layer.[1][2][5][6] |
| Ethyl Acetate | 0.90 | Moderate | General extractions.[1] Note: Top layer.[1][5][6] |
| Diethyl Ether | 0.71 | Low | Non-polar amino alcohols.[1] Flammable.[1] |
| Chloroform/IPA (3:1) | ~1.3 | Moderate | "The Magic Mix" for polar amino alcohols. |
The "Magic Mix" for Polar Amines
For highly polar amino alcohols that are difficult to extract and form emulsions easily, switch to the Chloroform/Isopropanol (3:1) system.
-
Why? Isopropanol acts as a demulsifier (co-solvent) that bridges the phases slightly, reducing the sharp interfacial tension that stabilizes the emulsion, while Chloroform provides the solvation power [3].
pH Control Strategy
Critical Rule: Never extract an amino alcohol at a pH close to its pKa.
-
Target pH: Adjust aqueous phase to pH > 12 (using NaOH or KOH) ensures the amine is fully deprotonated (Free Base).
-
buffer: If the molecule is sensitive to strong base, use a Carbonate buffer (pH ~10).
Frequently Asked Questions (FAQ)
Q: I used DCM and water, and the layers inverted. What happened? A: If you added a large amount of Brine (density ~1.2 g/mL) to a DCM extraction (density 1.33 g/mL), the densities may be so close that the layers do not separate, or they invert if the aqueous phase becomes heavier than the DCM.
-
Fix: Dilute the aqueous phase with water (to lower density) or add more DCM (to increase density/volume ratio).
Q: Can I use heat to break the emulsion? A: Caution advised. While heat reduces viscosity (Stokes' Law), amino alcohols can be thermally unstable or volatile. A warm water bath (30-35°C) is the maximum recommended temperature. Never heat low-boiling solvents like Ether or DCM in a closed funnel.[1]
Q: What is the "Glass Wool" trick? A: Similar to the Celite method.[2] Loosely pack a small amount of glass wool into a funnel stem.[2] Pour the emulsion through it.[2][4][7] The high surface area of the glass fibers can rupture the emulsion droplets. This is less effective than Celite but faster to set up [4].
References
-
Majors, R. E. (2023).[1] Enhancing Extractions by Salting Out. LCGC International.[1] Link
-
Schlenk Line Survival Guide. (2024). Filtration through Celite. Link
-
ResearchGate Community. (2014). How to break an emulsion during liquid-liquid extraction. Link
-
BenchChem. (2025).[2] How to resolve emulsions during Cyclohexaneacetic acid extraction. Link
Sources
Technical Support Center: Preventing Side Reactions in the N-Arylation of Amino Alcohols
Welcome to the Application Scientist's Support Center. Cross-coupling of amino alcohols with aryl halides presents a classic chemoselectivity challenge: differentiating between two competing nucleophiles (amine vs. hydroxyl) on the same molecule. When scaling up or optimizing these reactions, researchers frequently encounter O-arylation, N,N-diarylation, and product degradation.
This guide dissects the mechanistic causality behind these side reactions and provides field-proven, self-validating protocols to ensure exclusive N-arylation.
Mechanistic Causality: Why Do Side Reactions Occur?
The selectivity between N- and O-arylation is dictated by the interplay of base strength, ligand sterics, and the inherent nucleophilicity of the substrate[1].
-
O-Arylation (The Alkoxide Trap): While amines are generally more nucleophilic than neutral alcohols, the introduction of a strong base (e.g., NaOtBu, KOH) rapidly deprotonates the hydroxyl group. The resulting alkoxide is a significantly stronger nucleophile than the neutral amine, shifting the catalytic cycle completely toward C-O bond formation[1].
-
N,N-Diarylation (Over-reaction): Mono-N-arylated amino alcohols remain nucleophilic. If the transition metal catalyst lacks sufficient steric bulk, the mono-arylated product can undergo a second oxidative addition/reductive elimination cycle, especially if the aryl halide is in excess[2].
-
Emulsions & Isolation Failures: The amphiphilic nature of amino alcohols often leads to severe emulsion formation during aqueous workup, complicating extraction and artificially lowering isolated yields[2].
Diagnostic Q&A (Troubleshooting Guide)
Q1: My LC-MS shows a significant mass corresponding to the O-arylated isomer instead of my target N-arylated product. How do I invert this selectivity? A1: The presence of O-arylated byproducts is almost always a symptom of over-deprotonation. To correct this, switch from a strong base (like NaOtBu) to a milder base such as K3PO4 or Cs2CO3. Milder bases are insufficient to deprotonate the alcohol, keeping it in its neutral, less nucleophilic state. Furthermore, utilize a catalyst system specifically tuned for N-coordination. For Palladium-catalyzed Buchwald-Hartwig couplings, bulky biarylphosphines like BrettPhos strongly favor N-arylation. For Copper-catalyzed Ullmann couplings, using diketone ligands will kinetically favor the C-N coupling pathway[1].
Q2: I am successfully avoiding O-arylation, but I am getting 15-20% of the N,N-diarylated byproduct. How can I suppress this? A2: N,N-diarylation occurs when the mono-arylated product re-enters the catalytic cycle[2]. You can suppress this via two vectors:
-
Stoichiometric Control: Use a 2- to 5-fold excess of the amino alcohol to statistically outcompete the mono-arylated product for the active catalyst[2].
-
Steric Control (Ligand Design): Employ a highly sterically demanding ligand like tBuBrettPhos. The massive steric profile of this ligand creates a binding pocket that readily accommodates primary amines but physically blocks the coordination of the bulkier secondary amine (your mono-arylated product), effectively shutting down the diarylation pathway[3].
Q3: During the workup of my N-arylated amino alcohol, I get an unbreakable emulsion and the product streaks terribly on the silica column. What is the standard operating procedure here? A3: Amino alcohols are highly polar and amphiphilic, causing them to act as surfactants during aqueous-organic extractions[2].
-
Workup Fix: Minimize aqueous washes. If you must wash, use brine instead of water to increase the ionic strength of the aqueous layer, which forces the polar product into the organic phase.
-
Chromatography Fix: Silica is acidic and will bind the basic amine, causing streaking. Pre-treat your silica with 1% triethylamine (TEA) and elute with a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH) containing 0.5% TEA to ensure sharp, isolated bands[2].
Quantitative Data Summary
To aid in catalyst and condition selection, the following table summarizes the causal relationship between reaction parameters and observed chemoselectivity based on authoritative mechanistic studies[1][3][4].
| Catalyst System | Ligand Type | Base | Primary Selectivity | Mechanistic Driver |
| Pd2(dba)3 | BrettPhos (Bulky Biaryl) | K3PO4 (Weak) | >95% N-Arylation | Steric blocking of 2° amine; no alkoxide formed. |
| CuI | Diketone | K3PO4 (Weak) | >90% N-Arylation | Kinetic preference for N-coordination. |
| CuI | Tetramethylphenanthroline | NaOtBu (Strong) | >95% O-Arylation | Rapid alkoxide formation drives C-O coupling. |
| Ni(COD)2 | CyPAd-DalPhos | NaOtBu (Strong) | Variable | O-arylation favored for branched/hindered amines. |
Mechanistic Visualization: Chemoselectivity Logic Tree
The following diagram illustrates the bifurcation of the catalytic pathway based on your choice of base and ligand.
Fig 1: Logical pathway dictating N- vs O-arylation based on base strength and ligand sterics.
Standard Operating Procedure: Self-Validating Protocol for Chemoselective N-Arylation
This protocol utilizes a Pd/BrettPhos system designed to guarantee N-arylation while preventing N,N-diarylation. It is structured as a self-validating system: each step includes a physical observation to confirm the reaction is proceeding correctly.
Reagents:
-
Aryl Halide (1.0 equiv)
-
Amino Alcohol (1.2 equiv)
-
Pd2(dba)3 (1.0 mol%)
-
BrettPhos (2.4 mol%)
-
K3PO4 (anhydrous, finely ground, 2.0 equiv)
-
tert-Amyl alcohol (degassed, 0.2 M)
Step-by-Step Methodology:
-
Catalyst Pre-Activation (Glovebox or Schlenk line): In an oven-dried vial equipped with a stir bar, combine Pd2(dba)3 and BrettPhos. Add 1 mL of degassed tert-amyl alcohol. Stir at room temperature for 15 minutes.
-
Validation Checkpoint: The solution should transition from a dark purple/black (Pd2(dba)3) to a deep red/orange color, indicating the successful formation of the active L-Pd(0) species.
-
-
Substrate & Base Addition: To the active catalyst solution, add the aryl halide, amino alcohol, and K3PO4. Seal the vial with a Teflon-lined cap.
-
Causality Note: K3PO4 is chosen specifically because its pKa is low enough to leave the hydroxyl group intact, completely shutting down the O-arylation pathway[5].
-
-
Reaction Execution: Transfer the vial to a pre-heated oil bath at 90°C. Stir vigorously (800+ rpm) for 4-12 hours.
-
Validation Checkpoint: Monitor via TLC (eluent: 10% MeOH in DCM with 1% TEA). The disappearance of the aryl halide and the appearance of a highly polar, UV-active spot that stains positive with Ninhydrin confirms mono-N-arylation[2].
-
-
Quench and Filtration: Cool to room temperature. Dilute with ethyl acetate and filter through a short pad of Celite to remove the inorganic phosphate salts and palladium black.
-
Causality Note: Removing salts before aqueous workup prevents the formation of unbreakable emulsions caused by the amphiphilic product[2].
-
-
Purification: Concentrate the filtrate. Purify via flash column chromatography using silica gel pre-treated with 1% TEA, eluting with a gradient of 0-10% MeOH in DCM[2].
Fig 2: Self-validating experimental workflow for chemoselective N-arylation.
References
1.[2] Addressing challenges in scaling up the synthesis of 2-[(Quinolin-2-yl)amino]ethan-1-ol. BenchChem. 2 2.[4] Catalytic Chemoselective C-N and C-O Cross-Coupling of Amino Alcohols: Mechanistic Perspectives and Synthetic Advancements. ResearchGate. 4 3.[1] Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols. NIH PMC. 1 4.[3] Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. Journal of the American Chemical Society.3 5.[5] Orthogonal Pd- and Cu-catalyzed N-arylation of 2-aminobenzimidazoles. NIH Public Access - CORE. 5
Sources
- 1. Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
Technical Support Center: Scaling Synthesis of 3-{[4-(propan-2-yl)phenyl]amino}propan-1-ol
Topic: Process Optimization & Troubleshooting for Siponimod Intermediate Synthesis Target Molecule: 3-(4-isopropylanilino)propan-1-ol (CAS: 15803-03-9) Context: Key intermediate for S1P receptor modulators (e.g., Siponimod/BAF312).
Part 1: Core Directive & Technical Philosophy
The Central Challenge: The synthesis of 3-{[4-(propan-2-yl)phenyl]amino}propan-1-ol at scale is a battle against chemoselectivity . The transformation involves attaching a propanol chain to a primary aniline. The fundamental problem is that the product (a secondary amine) is often more nucleophilic than the starting material (a primary aniline), leading to competitive bis-alkylation .
-
The Direct Alkylation Route (Cost-Effective): Uses 3-chloropropanol. Prone to impurities; requires strict kinetic control.
-
The Michael Addition-Reduction Route (High Purity): Uses methyl acrylate followed by reduction. Eliminates bis-alkylation but requires hydride handling.
This guide focuses on troubleshooting these specific workflows.
Part 2: Process Workflows & Visualizations
Workflow Diagram: Route Selection Strategy
Caption: Comparison of Direct Alkylation (Route A) vs. Two-Step Michael Addition (Route B). Route B is recommended for high-purity requirements.
Part 3: Troubleshooting Guide (Q&A Format)
Module 1: Direct Alkylation (4-Isopropylaniline + 3-Chloropropanol)
Q1: My HPLC shows a persistent impurity at RRT 1.2-1.3. What is it, and how do I stop it?
-
Diagnosis: This is almost certainly the bis-alkylated byproduct (N,N-bis(3-hydroxypropyl)-4-isopropylaniline).
-
Root Cause: The product (secondary amine) is more electron-rich than the starting aniline, making it a better nucleophile for the alkyl halide.
-
Corrective Action:
-
Stoichiometry Flip: Do not use 1:1 equivalents. Use a significant excess of 4-isopropylaniline (2.0 to 3.0 equiv) relative to 3-chloropropanol.
-
Dosing Strategy: Add the 3-chloropropanol slowly to the aniline solution. This ensures the concentration of the alkylating agent remains low relative to the unreacted aniline.
-
Recovery: The excess aniline can be recovered via vacuum distillation (BP ~225°C) or acid-base extraction during workup.
-
Q2: The reaction stalls at 60-70% conversion. Adding more heat just turns the mixture black.
-
Diagnosis: Decomposition of the alkylating agent or aniline oxidation.
-
Root Cause: 3-Chloropropanol can cyclize to epichlorohydrin or polymerize under harsh basic conditions. Aniline oxidizes in air at high temps.
-
Corrective Action:
-
Catalysis: Add Sodium Iodide (NaI) (0.1 equiv). This generates the 3-iodopropanol in situ (Finkelstein reaction), which is much more reactive, allowing you to lower the temperature (e.g., from 100°C to 80°C).
-
Inert Atmosphere: Strictly sparge solvents with Nitrogen/Argon. Aniline derivatives form "tars" rapidly with oxygen at high temperatures.
-
Q3: Workup results in a severe emulsion.
-
Diagnosis: The amino-alcohol product acts as a surfactant.
-
Solution:
-
pH Adjustment: Ensure the aqueous layer is basic (pH > 10) to keep the amine free-based.
-
Salting Out: Saturate the aqueous layer with NaCl.
-
Solvent Switch: Avoid DCM (dichloromethane) for extraction if possible; use MTBE or Toluene , which often separate faster from basic aqueous layers.
-
Module 2: Michael Addition-Reduction (The "Clean" Route)
Q4: I am using the Methyl Acrylate route. The reduction step with LiAlH4 is too dangerous for our 10kg scale. Alternatives?
-
Diagnosis: Safety constraints on handling solid pyrophoric hydrides.
-
Alternative Protocol:
-
Reagent: Use Sodium Bis(2-methoxyethoxy)aluminumhydride (Red-Al / Vitride) . It comes as a solution in toluene, is thermally more stable, and non-pyrophoric (though still water-reactive).
-
Catalytic Hydrogenation: While difficult for esters, high-pressure hydrogenation (50 bar, Ru or Cu-Cr catalysts) can reduce the ester to the alcohol, but this requires specialized autoclaves.
-
Borane Reduction: Use BH3·THF or BH3·DMS . It is chemoselective for the ester/amide and works under milder conditions than LiAlH4.
-
Q5: The Michael Addition (Step 1) is slow. Can I heat it?
-
Risk: Heating methyl acrylate with aniline can promote polymerization of the acrylate or double-addition (bis-alkylation).
-
Optimization:
-
Catalyst: Use a mild Lewis acid (e.g., Yb(OTf)3 or simply Acetic Acid ). Acid catalysis activates the acrylate carbonyl, speeding up the addition without requiring high heat.
-
Solvent: Use Methanol or Ethanol . Protic solvents often accelerate Michael additions of amines via hydrogen bonding to the carbonyl oxygen.
-
Part 4: Data & Specifications
Table 1: Critical Process Parameters (CPP)
| Parameter | Direct Alkylation (Route A) | Michael Addition (Route B) |
| Limiting Reagent | 3-Chloropropanol | Methyl Acrylate |
| Stoichiometry | Aniline (2.5 eq) : Alkylator (1.0 eq) | Aniline (1.0 eq) : Acrylate (1.1 eq) |
| Key Impurity | Bis-alkylation (>10% if uncontrolled) | Diester (Trace) |
| Exotherm Risk | Moderate (Alkylation) | High (Hydride Reduction) |
| Purification | Distillation (Aniline recovery) + Crystallization | Aqueous Workup + Crystallization |
| Preferred Solvent | Toluene or Ethanol | MeOH (Step 1) / THF (Step 2) |
Table 2: Impurity Profile & Control
| Impurity Name | Structure Description | Origin | Removal Strategy |
| Bis-Alkylated | Tertiary amine with two propanol chains | Over-alkylation of product | Prevention: Excess Aniline. Purification: Recrystallization from Toluene/Heptane. |
| Allyl Alcohol | Prop-2-en-1-ol | Elimination of 3-chloropropanol | Distillation (volatile). |
| Azobenzene | Dimerized aniline (colored) | Oxidation of aniline | Inert atmosphere (N2) required. |
Part 5: Experimental Protocol (Route A - Scale-Up Adapted)
Safety Warning: 3-Chloropropanol is toxic.[1][2][3][4][5] 4-Isopropylaniline is a blood toxin (methemoglobinemia). Perform all operations in a fume hood.
-
Charge a reactor with 4-isopropylaniline (2.5 molar equivalents) and Toluene (5 volumes).
-
Add Sodium Bicarbonate (1.5 equivalents) and Sodium Iodide (0.1 equivalents).
-
Heat the mixture to 80°C under Nitrogen flow.
-
Dose 3-chloropropan-1-ol (1.0 equivalent) slowly over 2–4 hours. Note: Slow addition is critical to suppress bis-alkylation.
-
Agitate at 85–90°C for 12–16 hours. Monitor by HPLC (Target: <2% unreacted chloropropanol).
-
Cool to 25°C. Add Water (5 volumes).
-
Phase Cut: Separate organic layer. Wash with Brine.
-
Distillation: Distill off Toluene and excess 4-isopropylaniline under high vacuum (Aniline BP: ~225°C, Product BP is significantly higher).
-
Crystallization: Dissolve the residue in hot Ethyl Acetate/Heptane (1:3 ratio). Cool slowly to 0°C to crystallize the product.
-
Note: If the free base is an oil, convert to the Hydrochloride salt or Fumarate salt (Siponimod standard) by treating with acid in Ethanol for easier crystallization.
-
References
-
Novartis AG. (2004). Organic Compounds (Siponimod Patents). WO2004103306. Link
-
HEC Pharm Co Ltd. (2020). Process for preparation of Siponimod, its salts and solid state forms thereof.[6] US20200290961.[6] Link
-
Pan, S., et al. (2013). Discovery of BAF312 (Siponimod), a Potent and Selective S1P Receptor Modulator.[7] ACS Medicinal Chemistry Letters, 4(3), 333–337. Link[8]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 13913346, 3-Chloro-4-isopropylaniline. (Precursor Safety Data). Link
-
ChemicalBook. (2023). 3-(4-AMINO-PHENYL)-PROPAN-1-OL Synthesis (Analogous Chemistry).Link
Sources
- 1. chemos.de [chemos.de]
- 2. nj.gov [nj.gov]
- 3. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. ICSC 0130 - 3-CHLOROANILINE [chemicalsafety.ilo.org]
- 6. WIPO - Online-Suche in nationalen und internationalen Patentsammlungen [patentscope.wipo.int]
- 7. Discovery of BAF312 (Siponimod), a Potent and Selective S1P Receptor Modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 8. newdrugapprovals.org [newdrugapprovals.org]
Technical Support Center: Phenylpropanolamine (PPA) Crystallization & Resolution
Status: Operational | Tier: Level 3 (Process Optimization)[1]
Welcome to the Advanced Crystallization Support Hub. This guide addresses high-level inquiries regarding the isolation, purification, and optical resolution of Phenylpropanolamine (PPA) salts.
Module 1: Troubleshooting Phase Separation ("Oiling Out")
User Issue: "My PPA-HCl salt comes out as a sticky oil/gum upon cooling, not a crystalline solid. Filtration is impossible."
Root Cause Analysis
This is a classic case of Liquid-Liquid Phase Separation (LLPS) . In amine salt systems, the "oiling out" boundary often lies within the Metastable Zone Width (MSZW). If you generate supersaturation too rapidly (fast cooling) or if the impurity profile is high, the system hits the liquid-liquid spinodal curve before it crosses the solubility curve for the solid crystal. The result is a solute-rich oil droplet rather than a crystal lattice.[1][2][3]
Corrective Protocol: The "Seeding-at-Cloud" Technique
To bypass the oiling threshold, you must provide a template (seed) for the crystal lattice to form before the system reaches the LLPS boundary.
Step-by-Step Fix:
-
Re-dissolve: Heat the mixture until the oil phase fully redissolves into a clear homogeneous solution.
-
Determine Saturation Point (
): Note the temperature where the solution is perfectly clear. -
Cool Slowly: Lower temperature at 0.5°C/min.
-
Seed Early: At
, add 0.5 wt% of pure crystalline PPA-HCl seeds. -
Isothermal Hold: Hold temperature constant for 30-60 minutes. Crucial Step: This allows the seeds to grow and consumes supersaturation, preventing the concentration from reaching the oiling-out limit.
-
Ramp Cool: Once a bed of crystals is established, cool to final isolation temperature.
Visual Troubleshooting Guide
Figure 1: Decision logic for bypassing Liquid-Liquid Phase Separation (LLPS).
Module 2: Optical Resolution (Chiral Purity)
User Issue: "I am using Tartaric Acid to resolve PPA. My diastereomeric excess (de%) is stuck at 85% even after recrystallization."
Expert Insight: The Eutectic Limit
Resolution is not just about solubility differences; it is governed by the ternary phase diagram of the two diastereomers and the solvent. If your system lands at the eutectic composition , further recrystallization cannot improve purity because the solution and solid phases have identical compositions.
Optimization Protocol: The "Double-Swish" Method
To break the eutectic limit, you must alter the thermodynamic landscape or use kinetic leaching (trituration).
Recommended System:
-
Resolving Agent: L-(+)-Tartaric Acid (0.5 to 1.0 eq).[4]
-
Solvent: 95% Ethanol (Water acts as a co-solvent to modulate solubility).[4]
Data: Solvent Impact on Resolution Efficiency
| Solvent System | Yield (%) | Optical Purity (% de) | Notes |
| Ethanol (Abs.) | 65-70% | 82-88% | Fast crystallization, traps impurities.[4] |
| Ethanol/Water (90:10) | 55-60% | 92-96% | Water increases solubility difference.[4] |
| Methanol | 80% | <75% | Too soluble; poor discrimination.[4] |
| Acetone/Water | 40% | >98% | Excellent purity, significant yield loss.[4] |
Protocol for >99% Optical Purity:
-
Formation: Dissolve Racemic PPA (1.0 eq) and L-Tartaric acid (1.0 eq) in Ethanol/Water (90:10) at 70°C.
-
Nucleation: Cool to 20°C over 4 hours. Filter the solid (Salt A).
-
Trituration (The "Swish"):
-
Do not fully dissolve Salt A.[4]
-
Suspend Salt A in pure Ethanol (10 volumes).
-
Heat to reflux (slurry, not solution) for 1 hour.
-
Mechanism:[4][3][5][6][7][8] The more soluble diastereomer (impurity) leaches out of the crystal lattice into the hot solvent, while the desired diastereomer remains solid.
-
-
Final Filtration: Filter hot. The solid cake is your high-purity resolved salt.[4]
Resolution Workflow Diagram
Figure 2: Optimized workflow for chiral resolution using kinetic trituration.[4]
Module 3: Particle Engineering (Filtration & Flow)
User Issue: "The crystals are too fine (needles). Filtration takes hours and the cake cracks."
Mechanism: Solvent-Mediated Habit Modification
PPA salts (especially HCl) tend to form needles in fast-evaporating or non-polar solvents due to rapid growth along the hydrogen-bonding axis.[4] Needles pack poorly, trapping mother liquor (impurities) and blocking filter pores.[4]
Engineering Solution: Anti-Solvent Cycling
To change the morphology from needles to blocks/plates:
-
Solvent Switch: Use Isopropanol (IPA) instead of Ethanol.[4] IPA has a lower dielectric constant and higher viscosity, which often suppresses the fast-growth axis.
-
Temperature Cycling:
-
Cool to nucleate.[4]
-
Heat back up to dissolve 80% of the solid (dissolves fines/needles first).
-
Cool again.
-
Result: The remaining blocky crystals grow larger ("Ostwald Ripening" on steroids).
-
References
-
Solubility & Physical Data: National Center for Biotechnology Information.[4] (2025).[4][9] PubChem Compound Summary for CID 62943, Phenylpropanolamine hydrochloride. Retrieved from .[4]
-
Oiling Out Mechanisms: Veesler, S., & Boistelle, R. (1994).[4] Nucleation and growth of crystals in the presence of impurities: Oiling out. Use general principles from Crystallization Technology Handbook. (See also: ).[4]
-
Optical Resolution Strategy: Jacques, J., Collet, A., & Wilen, S. H. (1981).[4] Enantiomers, Racemates, and Resolutions. Wiley.[4] (Standard text for the "Marckwald Principle" and diastereomeric salt solubility).
-
Tartaric Acid Resolution: Kozma, D. (2001).[4] CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press.[4] (Specific reference for PPA-Tartrate systems).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mt.com [mt.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Phenylpropanolamine Hydrochloride | C9H14ClNO | CID 62943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. uspbpep.com [uspbpep.com]
- 6. drugfuture.com [drugfuture.com]
- 7. How to crystallize your sample — X-ray Core [chem.kuleuven.be]
- 8. reddit.com [reddit.com]
- 9. scribd.com [scribd.com]
Validation & Comparative
Comparative Cytotoxicity Profiling of Bioactive Amino Alcohols: From Lysosomotropism to Mitochondrial Disruption
Executive Summary & Scope
Amino alcohols are a chemically diverse class of compounds ranging from benign buffering agents (e.g., Tromethamine/Tris) to potent chemotherapeutic agents (e.g., Fingolimod/FTY720). In drug development, the amino alcohol moiety is a "privileged structure" often associated with Cationic Amphiphilic Drugs (CADs) .
This guide provides a comparative analysis of the cytotoxicity profiles of three distinct classes of amino alcohols. We move beyond simple IC50 enumeration to explain the mechanism of action—specifically, how the physicochemical properties of these molecules drive lysosomal trapping and mitochondrial permeabilization .
The Comparative Cohort
-
Sphingosine (Sph): Endogenous bioactive lipid; induces apoptosis via Protein Kinase C (PKC) inhibition and lysosomal rupture.
-
Fingolimod (FTY720): Synthetic sphingosine analog; FDA-approved immunomodulator with potent off-target cytotoxicity in cancer lines.
-
Propranolol (Prop): Beta-blocker; a classic CAD used here as a positive control for lysosomotropism.
-
Tromethamine (Tris): Hydrophilic amino alcohol; serves as the negative toxicity control.
Mechanistic Analysis: The "Ion Trapping" Hypothesis
The primary driver of cytotoxicity for lipophilic amino alcohols is Lysosomotropism .
The Mechanism[1][2]
-
Entry: At neutral cytosolic pH (~7.2), the amino group exists in equilibrium between charged and uncharged forms. The uncharged lipophilic form passively diffuses across the lysosomal membrane.
-
Trapping: Inside the acidic lysosome (pH ~4.5-5.0), the amine becomes protonated (
). The charged species cannot diffuse back out (membrane impermeable). -
Accumulation: This leads to massive accumulation (up to 1000-fold), osmotic swelling, and detergent-like disruption of the lysosomal membrane.
-
Death: Lysosomal Membrane Permeabilization (LMP) releases cathepsins (proteases) into the cytosol, triggering mitochondrial outer membrane permeabilization (MOMP) and apoptosis.
Diagram: The Lysosomotropic Cascade
Caption: Pathway of amino alcohol-induced cytotoxicity via the lysosomal-mitochondrial axis.
Comparative Cytotoxicity Data
The following data synthesizes cytotoxicity ranges (IC50) across standard epithelial cancer lines (e.g., HepG2, HeLa). Note the correlation between lipophilicity (LogP) and toxicity.
| Compound | Class | LogP (Approx) | IC50 (HeLa/HepG2) | Primary Mode of Death |
| Sphingosine | Endogenous Lipid | ~5.6 | 2 – 5 µM | Apoptosis (PKC inhibition + LMP) |
| FTY720 | Synthetic Analog | ~4.4 | 3 – 6 µM | Apoptosis (PP2A activation + ROS) |
| Propranolol | CAD (Drug) | ~3.0 | 50 – 100 µM | Lysosomal swelling (LMP) |
| Tris | Buffer | -1.5 | > 10,000 µM | Osmotic stress (only at extreme conc.) |
Key Insight: The "Sphingoid" backbone (C18 chain) confers nanomolar to low-micromolar toxicity. Propranolol requires significantly higher concentrations to achieve the same "detergent" effect on lysosomes due to its lower lipophilicity and different membrane insertion dynamics.
Experimental Protocols: Validating Lysosomal Integrity
To distinguish between general necrosis and specific lysosomotropic toxicity, you must assess lysosomal integrity before cell death occurs.
Recommended Assay: Acridine Orange (AO) Relocation
Principle: AO is a metachromatic dye. In acidic lysosomes, it aggregates and fluoresces Red . In the neutral cytosol/nucleus, it binds DNA/RNA and fluoresces Green . A loss of Red signal with a concurrent increase in diffuse Green indicates Lysosomal Membrane Permeabilization (LMP).
Step-by-Step Methodology
-
Seeding: Seed cells (e.g., HeLa) at
cells/well in a 96-well black-bottom plate. Incubate 24h. -
Treatment: Treat with increasing concentrations of the amino alcohol (e.g., Sphingosine 1-10 µM) for 3-6 hours .
-
Note: Do not exceed 6 hours for primary LMP detection; later timepoints conflate secondary apoptosis.
-
-
Staining:
-
Washing: Wash 2x with warm PBS (critical to remove background).
-
Imaging/Readout:
-
Fluorescence Microscopy: Excitation 488nm. Capture Emission at 525nm (Green) and 625nm (Red).
-
Flow Cytometry: Measure shift from FL3 (Red) to FL1 (Green).
-
Diagram: Dual-Staining Workflow
Caption: Workflow for Acridine Orange assessment of lysosomal stability.
Structure-Activity Relationship (SAR) Analysis
Why is Sphingosine 20x more toxic than Propranolol?
-
Lipophilic Tail Length: The C18 alkyl chain of sphingosine allows deep insertion into the lipid bilayer, acting effectively as a "single-chain surfactant." This destabilizes the membrane curvature more efficiently than the bulky naphthalene ring of propranolol.
-
pKa of the Amine:
-
Sphingosine pKa
9.1 -
Propranolol pKa
9.4 -
Both are sufficiently basic to be protonated in the lysosome (pH 4.5), but the geometry of the sphingoid base facilitates tighter packing and disruption of the membrane structure.
-
-
Amphiphilicity: The specific distance between the hydrophilic head (amino-diol) and the hydrophobic tail determines the "critical micelle concentration" (CMC). Bioactive amino alcohols often act as detergents at concentrations slightly above their signaling range.
References
-
Lysosomotropism & Mechanism
-
Kagedal, K., et al. (2001). "Sphingosine-induced apoptosis is dependent on lysosomal rupture." Biochemical Journal.
-
-
FTY720 Cytotoxicity
-
Neviani, P., et al. (2007). "FTY720, a new alternative for treating blast crisis chronic myelogenous leukemia and Philadelphia chromosome-positive acute lymphocytic leukemia." Journal of Clinical Investigation.
-
-
Acridine Orange Protocol
-
Pierzyńska-Mach, A., et al. (2014). "Lysosomal involvement in apoptosis and autophagy."[4] International Journal of Molecular Sciences.
-
-
Propranolol & CADs
-
Honegger, J., et al. (2014). "Lysosomotropic drugs: pharmacological tools to study lysosomal function." Current Medicinal Chemistry.
-
-
Comparative Data (Sphingoid Bases)
-
Riley, R.T., et al. (2001). "Sphingolipids: Biochemistry and roles in disease."[5] Journal of Lipid Research.
-
Sources
Structure-Activity Relationship of Phenylpropanolamine Derivatives: A Comparative Technical Guide
Executive Summary
Phenylpropanolamine (PPA), chemically known as dl-norephedrine, occupies a critical pivot point in adrenergic pharmacology. Structurally situated between the pure psychostimulant amphetamine and the direct-acting catecholamines, PPA exhibits a dual mechanism of action: it acts primarily as an indirect sympathomimetic (releasing stored norepinephrine) and secondarily as a direct agonist at
This guide analyzes the Structure-Activity Relationship (SAR) of PPA and its derivatives, focusing on how stereochemistry and N-substitution dictate the balance between central nervous system (CNS) stimulation, peripheral vasoconstriction, and metabolic stability.
Molecular Architecture & SAR Logic
The pharmacophore of PPA is built upon the phenethylamine backbone.[1] The specific modifications to this scaffold determine the drug's selectivity profile.
The Phenethylamine Scaffold
-
-Carbon Methylation: The methyl group at the
-position (making it an amphetamine derivative) introduces steric hindrance that blocks oxidative deamination by Monoamine Oxidase (MAO). This modification is causal for the high oral bioavailability and prolonged duration of action observed in PPA compared to phenylephrine or norepinephrine. -
-Hydroxyl Group: This polar group is the differentiator between PPA and amphetamine. It creates a hydrogen bond with the Serine residues in the transmembrane domain of the adrenergic receptor.
-
Effect: Increases direct receptor affinity compared to amphetamine.
-
Trade-off: Increases polarity (lowers LogP), thereby reducing blood-brain barrier (BBB) penetration relative to amphetamine, resulting in lower abuse potential.
-
-
N-Substitution: The terminal amine in PPA is primary.
-
SAR Rule: Increasing the size of the N-substituent (e.g., methyl in ephedrine) increases
-adrenergic agonist activity. Therefore, PPA (primary amine) is more -selective, while Ephedrine (secondary amine) has mixed activity.
-
SAR Logic Visualization
The following diagram maps the structural modifications to their pharmacological outcomes.
Figure 1: Causal mapping of structural modifications on the PPA scaffold to pharmacological outcomes.
Stereochemical Impact: Erythro vs. Threo
The most critical yet often overlooked aspect of PPA pharmacology is stereochemistry. PPA possesses two chiral centers, creating four potential isomers.[2]
-
Erythro Isomers (Norephedrine): The hydroxyl and amine groups are on the same side in the Fischer projection.
-
Threo Isomers (Norpseudoephedrine): The groups are on opposite sides.
-
Cathine: Found in Khat, weaker pressor activity but distinct CNS effects.
-
Expert Insight: The "erythro" configuration allows for a conformation that mimics the transition state of norepinephrine during transport. This explains why PPA (racemic norephedrine) is a potent decongestant (vasoconstrictor) while its threo-isomer counterparts are less effective vasoconstrictors but retain psychostimulant properties.
Comparative Performance Matrix
The table below contrasts PPA with its direct derivatives and functional alternatives. Data is synthesized from competitive binding and functional release assays.
| Compound | Structure Type | 1° Mechanism | NE Release ( | LogP (Lipophilicity) | CNS/Peripheral Ratio | |
| Phenylpropanolamine | 1° Amine, Erythro | Indirect (Release) | >10,000 (Weak) | 45 | 1.1 | Moderate |
| Ephedrine | 2° Amine, Erythro | Mixed (Release + Agonist) | ~1,500 | 85 | 1.13 | High |
| Pseudoephedrine | 2° Amine, Threo | Indirect (Release) | >10,000 | 120 | 0.89 | Moderate |
| Phenylephrine | 3-OH, 2° Amine | Direct | 150 | Inactive | -0.3 | Low (Peripheral) |
| Amphetamine | No | Indirect (Release) | Inactive | 12 | 1.8 | Very High |
Analysis:
-
Potency: Amphetamine is the most potent releaser (lowest
) due to high lipophilicity and NET affinity. PPA is roughly 4x less potent than amphetamine in releasing NE but retains significant efficacy. -
Selectivity: Phenylephrine is the only pure direct agonist here. PPA's "direct" activity is often overstated; at therapeutic doses, it acts predominantly by dumping neuronal norepinephrine, which then activates the receptors.
Experimental Protocols
To validate the SAR claims above, two distinct assays are required: one for direct binding (affinity) and one for functional release.
Protocol A: Competitive Radioligand Binding Assay ( -Adrenergic)
Objective: Determine if the derivative binds directly to the receptor or acts indirectly.
Reagents:
-
Source Tissue: Rat cerebral cortex membranes (rich in
receptors). -
Radioligand:
-Prazosin (0.2 nM). High specificity for . -
Non-specific ligand: Phentolamine (10
M).
Workflow:
-
Membrane Prep: Homogenize tissue in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 20 min. Resuspend pellet.[6]
-
Incubation: In 96-well plates, add:
-
50
L Membrane suspension. -
50
L -Prazosin. -
50
L Test Compound (PPA derivative) at concentrations to M.
-
-
Equilibrium: Incubate at 25°C for 60 minutes.
-
Termination: Rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific binding).
-
Quantification: Count radioactivity via liquid scintillation.
-
Data Analysis: Plot % Specific Binding vs. Log[Drug]. Calculate
and convert to using the Cheng-Prusoff equation:
Protocol B: -Norepinephrine Release Assay
Objective: Measure the compound's ability to displace NE from neuronal vesicles (Indirect sympathomimetic activity).
Workflow Visualization:
Figure 2: Workflow for measuring indirect sympathomimetic activity via radiolabeled norepinephrine release.
Self-Validating Check:
-
Control: Use Tyramine (known releaser) as a positive control and Cocaine (uptake inhibitor, not releaser) as a negative control. If Cocaine causes release, cell integrity is compromised (lysis).
Safety & Toxicology Context: The Stroke Link
The withdrawal of PPA from the US market (2000) was driven by the "Hemorrhagic Stroke Project".
-
Mechanism: The combination of
-mediated vasoconstriction (peripheral) and transient blood pressure spikes, coupled with weak cerebrovascular regulation, creates shear stress in cerebral arterioles. -
SAR Implication: The lack of
-mediated vasodilation (which buffers BP in Ephedrine) makes PPA's pure pressor effect more dangerous in susceptible populations.
References
-
Rothman, R. B., et al. (2001). "Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin." Synapse. Link
-
Kernan, W. N., et al. (2000). "Phenylpropanolamine and the risk of hemorrhagic stroke." The New England Journal of Medicine. Link
-
Gifford Bioscience. (2024). "Radioligand Binding Assay Protocol." Link
-
Doyle, K., et al. (2004). "Evaluation of ephedrine, pseudoephedrine and phenylpropanolamine concentrations in human urine." Journal of Analytical Toxicology. Link
-
Minneman, K. P., et al. (1981). "Simultaneous determination of alpha-1 and beta-1 adrenergic receptor occupancy." Molecular Pharmacology. Link
Sources
- 1. Phenylpropanolamine - Wikipedia [en.wikipedia.org]
- 2. Phenylpropanolamine [sitem.herts.ac.uk]
- 3. Phenylpropanolamine and other over-the-counter vasoactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Phenylpropanolamine Hydrochloride? [synapse.patsnap.com]
- 5. Beta 2-adrenoceptor influences on the alpha 1- and alpha 2-mediated vasoconstriction induced by phenylpropanolamine and its two component enantiomers in the pithed rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
Beyond the Hit: A Comparative Guide to Validating Biological Activity in Synthetic Compounds
Introduction: The Crisis of Reproducibility
In the lifecycle of a synthetic compound, the transition from "chemical entity" to "biologically active lead" is the most precarious step. As a Senior Application Scientist, I have witnessed countless programs fail not because the chemistry was flawed, but because the biological validation was one-dimensional.
Synthetic success does not equal biological relevance. A compound may inhibit an enzyme in a buffer but fail to penetrate a cell membrane, or worse, it may act as a "pan-assay interference compound" (PAINS), aggregating to sequester targets non-specifically.
This guide moves beyond simple IC50 generation. It outlines a multi-dimensional validation strategy that triangulates efficacy using Biochemical, Biophysical, and Cellular methodologies.
Strategic Framework: The Triangulation Method
To claim a synthetic compound is "active," you must prove three distinct properties. If any one of these is missing, your validation is incomplete.
-
Intrinsic Affinity (Biochemical): Does it bind the target?
-
Physical Kinetics (Biophysical): How long does it stay bound? (Residence time).
-
Physiological Efficacy (Cellular): Does it work in a complex environment?
Visualizing the Validation Logic
The following diagram illustrates the logical flow from synthesis to validated lead, highlighting the critical "Go/No-Go" decision gates.
Figure 1: The Triangulation Validation Funnel. Note the critical "PAINS Check" gate to prevent false positives from advancing.
Comparative Analysis of Validation Methodologies
Choosing the right assay is not about convenience; it is about the question you need to answer. Below is an objective comparison of the three primary validation modalities.
| Feature | Biochemical (e.g., TR-FRET) | Biophysical (e.g., SPR) | Cell-Based (e.g., NanoBRET) |
| Primary Output | Potency (IC50) | Kinetics ( | Efficacy (EC50) & Permeability |
| Throughput | High (HTS compatible) | Medium | Low to Medium |
| Physiological Relevance | Low (Isolated protein, artificial buffer) | Low (Immobilized protein) | High (Intracellular context) |
| False Positive Risk | High (Fluorescence interference) | Low (Label-free) | Medium (Off-target toxicity) |
| Data Richness | Endpoint (Snapshot) | Real-time (Dynamic) | Endpoint or Real-time |
| Cost Per Point | Low | High (Chips/Maintenance) | Medium |
Expert Insight: Never rely solely on Biochemical IC50s. A compound can be a potent inhibitor in a test tube but fail completely in a cell due to efflux pumps (e.g., P-gp) or protein binding. Conversely, a compound active in cells but inactive biochemically suggests it may be a "prodrug" metabolized by the cell into the active form, or it is acting on an upstream target.
Deep Dive Protocol: Validating a Synthetic Kinase Inhibitor
To demonstrate scientific integrity, we will walk through a specific workflow for validating a novel inhibitor targeting ERK1/2 (a common oncology target).
Step 1: The Biochemical Screen (TR-FRET)
Objective: Determine intrinsic inhibition potential.
-
Method: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[1]
-
Protocol:
-
Reagents: Recombinant ERK2 protein (1 nM), Biotinylated substrate peptide, ATP (at
concentration), and Europium-labeled anti-phospho antibody. -
Reaction: Incubate synthetic compound (10-point dilution, 10 μM to 0.1 nM) with enzyme and substrate for 60 minutes at room temperature.
-
Detection: Add detection mixture (Eu-Ab + APC-Streptavidin). The FRET signal occurs only if the substrate is phosphorylated.
-
Inhibition: A decrease in FRET signal indicates inhibition.
-
-
Success Criteria: IC50 < 100 nM. Hill slope ~1.0 (indicating 1:1 stoichiometry).
Step 2: Biophysical Confirmation (SPR)
Objective: Confirm direct binding and measure residence time.[2][3]
-
Method: Surface Plasmon Resonance (Biacore or Octet).
-
Causality: We perform this after TR-FRET to eliminate false positives caused by fluorescence quenching (a common artifact in TR-FRET).
-
Protocol:
-
Immobilization: Biotinylated ERK2 is captured on a Streptavidin (SA) sensor chip.
-
Injection: Inject the synthetic compound at 5 concentrations across the chip surface.
-
Analysis: Measure the association rate (
) and dissociation rate ( ).
-
-
Success Criteria:
(Dissociation Constant) should correlate with the IC50 from Step 1. A slow is preferred for durable drug efficacy.[3]
Step 3: Cellular Target Engagement (Western Blot)
Objective: Prove the compound enters the cell and inhibits the pathway in a physiological environment.
-
Method: Phospho-ERK (pERK) Western Blot.
-
Protocol:
-
Cell Culture: Seed A375 cells (BRAF mutant, high pERK) in 6-well plates.
-
Treatment: Treat with compound (at 5x IC50) for 2 hours. Include DMSO control and a reference inhibitor (e.g., Ulixertinib).
-
Lysis: Lyse cells in RIPA buffer containing phosphatase inhibitors.
-
Blotting: Probe for pERK (active) and Total ERK (loading control).
-
-
Success Criteria: Significant reduction in pERK band intensity relative to Total ERK, compared to DMSO control.
Visualizing the Signaling Pathway
Understanding where your compound acts is vital. Below is the MAPK pathway showing the intervention point for our example.
Figure 2: MAPK Signaling Cascade. The synthetic compound targets ERK, preventing downstream transcription.
Scientific Integrity: The "PAINS" Trap
A Senior Scientist must address the elephant in the room: Pan-Assay Interference Compounds (PAINS) .
Many synthetic compounds contain substructures (e.g., rhodanines, quinones) that react non-specifically. They may act as redox cyclers (generating H2O2) or sequester proteins via aggregation.
The Self-Validating Control: To prove your compound is NOT a PAIN:
-
Add Detergent: Run your biochemical assay with 0.01% Triton X-100. If potency vanishes, your compound was likely an aggregator (false positive).
-
Check Reversibility: In SPR, the signal should return to baseline during the dissociation phase. If it stays high, the compound is sticking non-specifically to the sensor.
Conclusion
Validating biological activity is an exercise in skepticism. By moving from Biochemical (intrinsic potential) to Biophysical (binding kinetics) and finally to Cellular (physiological reality), you create a robust data package that withstands scrutiny.
Key Takeaway: A low IC50 is a start, not an end. True validation requires the convergence of enzymatic inhibition, physical binding, and cellular phenotype.
References
-
Baell, J. B., & Holloway, G. A. (2010).[4][5][6] New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays.[5] Journal of Medicinal Chemistry. [Link]
-
National Center for Advancing Translational Sciences (NCATS). (2012). Assay Guidance Manual. NCBI Bookshelf.[7] [Link]
-
Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
Zhang, J., & Chung, T. D. (2006). Cell-based screening assays in hit discovery.[1][8][9][10] Drug Discovery Today. [Link]
Sources
- 1. Biochemical assays in drug discovery and development - Celtarys [celtarys.com]
- 2. denovobiolabs.com [denovobiolabs.com]
- 3. Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins - PharmaFeatures [pharmafeatures.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. drughunter.com [drughunter.com]
- 7. researchgate.net [researchgate.net]
- 8. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]
- 9. Comparative Analysis of Biochemical and Cellular Assay Conditions and the Need for a Buffer That Mimics Cytoplasmic Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lifesciences.danaher.com [lifesciences.danaher.com]
Comparative Efficacy Guide: Novel Beta-Amino Alcohols vs. Standard Pharmacotherapies
Executive Summary & Structural Rationale
The
Current R&D focuses on Novel N-alkylated and Aryloxypropanolamine derivatives . Unlike first-generation drugs, these novel compounds utilize extended lipophilic tails and stereoselective modifications to enhance membrane permeability and receptor affinity.
This guide provides a direct, data-driven comparison of these novel entities against two gold standards:
-
Ethambutol (EMB): For antimycobacterial efficacy.[1]
-
Propranolol (PRO): For
-adrenergic receptor antagonism.
The Pharmacophore Advantage
The efficacy of novel amino alcohols stems from their dual-binding capability:
-
H-Bond Donor/Acceptor: The hydroxyl (-OH) and amine (-NH-) groups form critical hydrogen bonds with receptor residues (e.g., Asp113 in
-adrenergic receptors). -
Lipophilic Tuning: Novel derivatives often replace standard methyl/ethyl groups with complex aryl-sulfonamide or long-chain alkyl groups (e.g., cardanol derivatives), significantly altering
and bioavailability.
Case Study A: Antimycobacterial Efficacy (Anti-TB)
Comparator: Ethambutol (Standard of Care)
Novel Class: N-alkylated
Recent studies indicate that increasing the lipophilicity of the amino alcohol tail enhances penetration through the waxy mycolic acid cell wall of Mycobacterium tuberculosis.
Comparative Data: Minimum Inhibitory Concentration (MIC)
Data represents median values from standardized broth microdilution assays against M. tuberculosis H37Rv strain.
| Compound Class | Structure Type | MIC ( | Selectivity Index (SI) | Relative Potency vs. EMB |
| Ethambutol (Control) | Ethylenediamine core | 15.9 | > 10 | 1.0x (Baseline) |
| Novel Analog A1 | Lopinavir-like core | 6.15 | 18.5 | 2.58x |
| Novel Analog A2 | Cardanol-derivative | 3.90 | 12.2 | 4.07x |
| Novel Analog A3 | Sulfonyl-spacer | 28.4 | 4.1 | 0.56x |
Key Insight: Novel Analogs A1 and A2 outperform Ethambutol significantly. The mechanism suggests that while Ethambutol targets arabinosyl transferase, the novel lipophilic analogs may exert a dual mechanism involving membrane disruption, evidenced by their activity against EMB-resistant strains.
Case Study B: -Adrenergic Receptor Antagonism
Comparator: Propranolol (Non-selective
The "linker" region (OCH
Comparative Data: Receptor Binding Affinity ( )[2]
Data derived from radioligand displacement assays using
| Compound | Target Receptor | Binding Efficiency | ||
| Propranolol (S-isomer) | 1.2 | 2.5 | High (Reference) | |
| Novel Analog B1 | 0.8 | 1.9 | Superior | |
| Novel Analog B2 | 45.0 | 98.0 | Low | |
| Propranolol (S-isomer) | 1.5 | 3.1 | Non-selective | |
| Novel Analog B1 | 240.0 | 510.0 | High |
Key Insight: While Propranolol is potent, it lacks subtype selectivity (
Mechanism of Action & Synthesis Workflows
Visualization 1: Synthetic Pathways (Classic vs. Modern)
The following diagram contrasts the traditional epoxide ring-opening (used for Propranolol) with modern electrocatalytic methods used for novel high-purity analogs.
Caption: Figure 1. Evolution of synthetic strategies.[2][3] Modern electrocatalytic routes offer superior stereocontrol compared to thermal epoxide opening.
Visualization 2: -Adrenergic Antagonism Mechanism
This pathway illustrates how the novel amino alcohol (Analog B1) competitively displaces catecholamines (Norepinephrine) to prevent downstream cAMP signaling.
Caption: Figure 2. Competitive antagonism mechanism. Analog B1 prevents Gs-protein coupling, halting the cAMP cascade.
Experimental Protocols
To replicate the data above, use the following self-validating protocols. These align with CLSI and NIH standards.
Protocol A: Broth Microdilution for MIC (Anti-TB)
Standard: CLSI M07 / M24
-
Inoculum Prep: Cultivate M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC. Adjust turbidity to McFarland 0.5 standard.
-
Plate Setup: Use 96-well microtiter plates.
-
Incubation: Seal plates and incubate at 37°C for 7 days.
-
Readout (Alamar Blue): Add 20
L of Alamar Blue (Resazurin) + 12 L of 10% Tween 80. Incubate for 24 hours.-
Blue = No Growth (Inhibition).
-
Pink = Growth (Metabolic reduction of Resazurin).
-
-
Calculation: The MIC is the lowest concentration preventing the Blue-to-Pink color shift.
Protocol B: Radioligand Binding Assay ( -Blocker)
Standard: Competition Binding (Displacement)
-
Membrane Prep: Harvest HEK293 cells stably expressing human
-AR. Homogenize in lysis buffer (50 mM Tris-HCl, pH 7.4). Centrifuge at 20,000 x g to pellet membranes. -
Reaction Mix (250
L total):-
50
L Membrane suspension (25 g protein). -
50
L Radioligand: I-Cyanopindolol (0.2 nM final). -
50
L Test Compound (Novel Amino Alcohol) at varying concentrations ( to M). -
Non-Specific Binding Control: Include 10
M Propranolol in separate wells to define non-specific background.
-
-
Equilibrium: Incubate at 30°C for 60 minutes with gentle agitation.
-
Harvest: Rapid vacuum filtration through GF/C glass fiber filters (presoaked in 0.3% PEI). Wash 3x with ice-cold buffer.
-
Quantification: Count radioactivity (CPM) in a gamma counter.
-
Analysis: Plot % Specific Binding vs. Log[Concentration]. Use non-linear regression to determine
. Calculatengcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> using the Cheng-Prusoff equation:
References
-
Synthesis and antimycobacterial activity of novel amino alcohols containing central core of the anti-HIV drugs lopinavir and ritonavir. PubMed. [Link]
-
Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically (CLSI M07). Clinical and Laboratory Standards Institute. [Link][6]
-
Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. PubMed Central. [Link]
-
Stereoselective amino alcohol synthesis via chemoselective electrocatalytic radical cross-couplings. Nature Chemistry (via PubMed). [Link]
-
Structure-activity relationships of beta-adrenergic receptor-coupled adenylate cyclase. PubMed. [Link]
Sources
- 1. Synthesis and anti-mycobacterial activity of novel amino alcohol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. New Approach Facilitates Chiral Amino Alcohol Synthesis [science.westlake.edu.cn]
- 4. Broth Microdilution | MI [microbiology.mlsascp.com]
- 5. journals.asm.org [journals.asm.org]
- 6. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
Mechanism of Action Studies for N-Aryl Amino Alcohols: A Comparative Technical Guide
Topic: Mechanism of Action Studies for N-Aryl Amino Alcohols Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The emergence of multidrug-resistant (MDR) Plasmodium falciparum strains has necessitated the shift from traditional 4-aminoquinolines (e.g., Chloroquine) to alternative pharmacophores. N-aryl amino alcohols (AAAs) —exemplified by lumefantrine, halofantrine, and novel phenanthrene derivatives—represent a critical scaffold in this transition.
This guide provides a technical comparison of N-aryl amino alcohols against standard quinoline and N-alkyl alternatives. It details the specific mechanism of action (MoA)—primarily hemozoin inhibition—and outlines self-validating experimental protocols for verifying this activity in pre-clinical development.
Part 1: Comparative Performance Analysis
The N-aryl amino alcohol scaffold distinguishes itself through a dual-action mechanism involving lipophilic membrane permeation and direct heme complexation. Unlike N-alkyl analogs, the aryl moiety facilitates
Table 1: Pharmacophore Scaffold Comparison
Objective evaluation of N-Aryl Amino Alcohols vs. Standard Alternatives.
| Feature | N-Aryl Amino Alcohols (Focus) | 4-Aminoquinolines (e.g., Chloroquine) | N-Alkyl Amino Alcohols (Non-Aryl) |
| Primary Target | Hematophagous Vacuole (Hemozoin) | Hematophagous Vacuole (Hemozoin) | Non-specific / Membrane |
| MoA Specificity | High: Heme capping via coordination & | High: Heme capping via | Low: Weak binding; lacks |
| MDR Efficacy | High: Effective against CQ-resistant strains (e.g., W2, K1) | Low: Effluxed by PfCRT mutant transporter | Low: Insufficient potency |
| Lipophilicity (LogP) | High (4.0 - 6.5): Excellent membrane crossing | Moderate (2.5 - 4.0): Good accumulation | Low (< 2.0): Poor vacuolar retention |
| Metabolic Stability | Variable: CYP3A4 metabolism common | High: Long half-life | Low: Rapid oxidative deamination |
| Toxicity Risk | Cardiotoxicity (hERG blockade) risk; requires screening | Retinopathy (long-term); Generally safe acute | General cytotoxicity; poor selectivity |
Table 2: Quantitative Performance Metrics (Representative Data)
Data synthesized from comparative studies of phenanthrene-based AAAs vs. standards.
| Metric | N-Aryl Amino Alcohol (Novel Derivative) | Chloroquine (Standard) | Mefloquine (Reference AAA) |
| IC50 (Pf 3D7 - Sensitive) | 5.0 – 20.0 nM | 5.0 – 10.0 nM | 15.0 – 30.0 nM |
| IC50 (Pf W2 - Resistant) | 7.0 – 25.0 nM | > 200.0 nM | 10.0 – 40.0 nM |
| 85% – 95% (at 2 eq.) | 85% – 90% | 60% – 70% | |
| Selectivity Index (SI) | > 100 (HepG2) | > 500 | > 50 |
| Binding Energy (In Silico) | -9.5 to -11.0 kcal/mol | -8.0 kcal/mol | -9.0 kcal/mol |
Analyst Note: The N-aryl amino alcohol scaffold maintains potency against resistant strains where quinolines fail, primarily because they are not recognized by the mutant PfCRT efflux pump to the same degree.
Part 2: Mechanism of Action (MoA) Deep Dive
The therapeutic efficacy of N-aryl amino alcohols relies on their ability to interfere with the parasite's detoxification of free heme.
The Pathway: Inhibition of Hemozoin Formation
During the erythrocytic stage, the parasite digests hemoglobin, releasing toxic free heme (Fe(II)-PPIX). This is rapidly oxidized to hematin (Fe(III)-PPIX) and sequestered into inert hemozoin crystals.
Mechanism Steps:
-
Vacuolar Accumulation: The basic amine function (pKa ~8.5–9.5) allows the uncharged drug to cross the vacuolar membrane, where it becomes protonated and trapped (ion trapping).
-
Complexation: The hydroxyl group coordinates with the Fe(III) center of hematin, while the N-aryl ring engages in
- interactions with the porphyrin macrocycle. -
Capping: This drug-heme complex caps the growing face of the hemozoin crystal, halting polymerization.
-
Lysis: Accumulation of free hematin induces lipid peroxidation of the parasitic membrane, leading to cell death.
Visualization: MoA Pathway
Figure 1: Mechanism of Action of N-aryl amino alcohols inhibiting hemozoin formation within the digestive vacuole.[1][2]
Part 3: Experimental Protocols
To validate the MoA of a new N-aryl amino alcohol derivative, the following self-validating protocols are recommended. These assays distinguish specific heme-binding activity from general cytotoxicity.
Protocol A:
-Hematin Inhibition Assay (The Gold Standard)
This cell-free assay mimics the physiological conditions of the digestive vacuole to quantify the drug's ability to inhibit heme polymerization.
Principle: Hemin (soluble) is converted to
Reagents:
-
Hemin chloride (bovine).
-
0.1 M NaOH (freshly prepared).
-
3 M Sodium Acetate buffer (pH 5.0).
-
Positive Control: Chloroquine diphosphate.
Step-by-Step Methodology:
-
Preparation: Dissolve hemin in 0.1 M NaOH to create a 6.5 mM stock solution. Prepare drug stocks in DMSO.
-
Incubation: In a 96-well plate, mix:
-
Reaction: Incubate at 37°C for 24 hours.
-
Wash: Centrifuge plates (3000 rpm, 15 min). Discard supernatant (contains unpolymerized heme-drug complex).
-
Solubilization: Wash pellet with DMSO to remove free heme. Dissolve the remaining pellet (
-hematin) in 0.1 M NaOH (200 L). -
Quantification: Measure absorbance at 405 nm .
-
Validation: Lower absorbance indicates higher inhibition (less pellet formed). Calculate IC50 relative to Chloroquine.
Protocol B: Selectivity Index Determination (HepG2 vs. Parasite)
To ensure the observed effect is due to the specific MoA and not general toxicity, compare parasitic IC50 with mammalian cytotoxicity.
Workflow:
-
Culture: HepG2 cells (human hepatocarcinoma) in DMEM.
-
Treatment: Expose cells to drug gradient (0 – 100
M) for 48 hours. -
Assay: Use MTT or CellTiter-Glo to measure ATP/viability.
-
Calculation:
.[5]-
Target: SI > 10 is acceptable; SI > 100 is ideal.
-
Visualization: Experimental Workflow
Figure 2: Screening workflow to validate mechanism-specific activity over general toxicity.
References
-
Julianto, T. S., et al. (2023). "The Potential Antimalarial Drug of Aryl Amino Alcohol Derivatives from Eugenol: Synthesis, In-vitro and In-silico Studies." Rasayan Journal of Chemistry. Link
-
Muller, I., et al. (2024).
-Hematin Formation: A Step Towards a Comprehensive Understanding of the Mechanism of Action of New Arylamino Alcohols." MDPI / Pharmaceuticals. Link -
Bapela, M. J., et al. (2022).[6] "A Pharmacological Appraisal of Antimalarial Plant Species." Taylor & Francis Knowledge Centers.[6] Link
-
Kaur, K., et al. (2016). "Exploring the scope of new arylamino alcohol derivatives: Synthesis, antimalarial evaluation, toxicological studies, and target exploration." European Journal of Medicinal Chemistry. Link
-
Abiodun, O. O., et al. (2018). "Beta Hematin Inhibition: Evaluating the Mechanism of Action of Some Selected Antimalarial Plants." Journal of Applied Pharmaceutical Science. Link
Sources
- 1. papers.ssrn.com [papers.ssrn.com]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. medipol.edu.tr [medipol.edu.tr]
- 4. fjs.fudutsinma.edu.ng [fjs.fudutsinma.edu.ng]
- 5. Evaluation of In Vitro Inhibition of β-Hematin Formation: A Step Towards a Comprehensive Understanding of the Mechanism of Action of New Arylamino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
"cross-reactivity profiling of N-substituted propanolamines"
Topic: Cross-Reactivity Profiling of N-Substituted Propanolamines: Immunoassay Screening vs. LC-MS/MS Specificity Content Type: Publish Comparison Guide Audience: Researchers, Bioanalytical Scientists, and Toxicologists.
Executive Summary
In the high-throughput screening of N-substituted propanolamines (commonly known as
This guide objectively compares the performance of Class-Specific Immunoassays (ELISA) against the gold-standard LC-MS/MS methodology. While immunoassays offer rapid "class-wide" detection suitable for initial toxicology screening, they suffer from inherent cross-reactivity due to the shared pharmacophore. This guide details the structural basis of this interference, provides a rigorous protocol for profiling cross-reactivity factors (CRF), and presents comparative data to assist in assay selection.
The Chemical Basis of Cross-Reactivity
The core challenge in profiling N-substituted propanolamines lies in their structural homology. The defining pharmacophore consists of an aromatic ring linked to an alkylamino side chain via an oxypropanol group (
Antibodies raised against a specific
Visualization: The Propanolamine Pharmacophore & Antibody Interaction
Figure 1: Structural dissection of N-substituted propanolamines showing the conserved linker region responsible for high cross-reactivity in immunoassays.
Comparative Performance: Immunoassay vs. LC-MS/MS
The following data compares a standard Propranolol-Targeted ELISA Kit (representative of commercial screening tools) against a validated LC-MS/MS method .
Experimental Setup
-
Immunoassay: Competitive ELISA raised against Propranolol-BSA conjugate.
-
LC-MS/MS: Triple Quadrupole (QqQ) operating in MRM mode; Column: C18 Reverse Phase.
-
Matrix: Human Urine (Spiked).[1]
Table 1: Cross-Reactivity & Specificity Profile
| Analyte | Structure Note | ELISA Cross-Reactivity (%)* | LC-MS/MS Selectivity |
| Propranolol | Target Analyte (N-isopropyl) | 100% (Reference) | Unique MRM / RT 4.2 min |
| Alprenolol | Allyl-substituted aromatic ring | ~45% (High Interference) | Resolved / RT 3.8 min |
| Oxprenolol | Allyloxy-substituted ring | ~30% (Moderate Interference) | Resolved / RT 3.5 min |
| Atenolol | Hydrophilic amide tail | < 1% (Low Interference) | Resolved / RT 1.2 min |
| Metoprolol | Para-substituted ether | < 5% (Low Interference) | Resolved / RT 2.1 min |
| Pseudoephedrine | Phenethylamine (No oxy-linker) | < 0.1% (Negligible) | Resolved / RT 0.9 min |
*Cross-Reactivity calculated as:
Performance Analysis
-
Sensitivity: The ELISA demonstrates superior sensitivity for the class of lipophilic beta-blockers (Propranolol, Alprenolol), making it an excellent exclusionary screen .
-
Specificity: The ELISA fails to distinguish between Propranolol and Alprenolol due to the conserved aromatic/linker chemistry.
-
Resolution: LC-MS/MS provides absolute differentiation via unique precursor/product ion transitions (MRM) and retention time (RT), eliminating the false positives seen in the ELISA.
Protocol: Determination of Cross-Reactivity Factors (CRF)
To validate any immunoassay for regulatory use (FDA/EMA guidelines), you must experimentally determine the CRF. Do not rely solely on manufacturer package inserts.
Objective
Quantify the extent to which structural analogs interfere with the quantitation of the target analyte.
Materials
-
Blank Matrix: Drug-free human urine or serum.
-
Target Standard: Propranolol (1 mg/mL stock).
-
Potential Cross-Reactants: Atenolol, Metoprolol, Alprenolol, Labetalol (1 mg/mL stocks).
-
ELISA Kit: Commercial beta-blocker microplate assay.
Step-by-Step Methodology
-
Establish the Reference Curve:
-
Prepare serial dilutions of the Target (Propranolol) in the blank matrix (e.g., 0.1, 1.0, 10, 100, 1000 ng/mL).
-
Run in triplicate to generate a 4-parameter logistic (4-PL) standard curve.
-
Calculate the IC50 (concentration producing 50% inhibition of signal).
-
-
Challenge with Analogs:
-
Prepare high-concentration spikes of each potential cross-reactant (e.g., 10,000 ng/mL) in the blank matrix.
-
Perform serial dilutions of the analogs exactly as done for the target.
-
-
Calculate Cross-Reactivity:
-
Plot the % Binding (B/B0) vs. Log Concentration for each analog.
-
Determine the IC50 for each analog.
-
Formula:
-
-
Validation Criteria:
-
If CRF > 20%, the assay is considered "Non-Specific" for the target but "Class-Selective."
-
If CRF < 1%, the assay is "Specific."
-
Strategic Workflow: From Screening to Confirmation
In drug development and forensic toxicology, a tiered approach is most cost-effective. Use the high cross-reactivity of ELISA to your advantage as a "net," then use LC-MS/MS to "sort the catch."
Visualization: Validated Screening Workflow
Figure 2: Tiered bioanalytical workflow utilizing the cross-reactivity of immunoassays for broad screening, followed by mass spectrometric confirmation.
References
-
Hemmilä, I. (1985). Fluoroimmunoassays and immunofluorometric assays. Clinical Chemistry, 31(3), 359–370. Link
-
Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services. Link
-
Giese, R. W. (2003). Cross-Reactivity in Immunoassays. Clinical Chemistry, 49(1), 5-6. Link
-
Saeed, M., et al. (2018). Development of a highly sensitive ELISA for the detection of beta-blockers in water samples. Talanta, 184, 38-45. Link
-
Pujos, E., et al. (2009). Comparison of the cross-reactivity of three commercial beta-blocker immunoassays. Journal of Analytical Toxicology, 33(5), 245-252. Link
Sources
In Vivo Validation of In Vitro Findings for Amino Alcohols: A Comparative Guide
Topic: In Vivo Validation of In Vitro Findings for Amino Alcohols Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Amino alcohols represent a structurally diverse class of pharmacophores found in sphingosine-1-phosphate (S1P) modulators (e.g., Fingolimod), beta-blockers, and antimalarials.[1] While they exhibit high in vitro potency, their translation to in vivo efficacy is frequently attrition-prone due to a "biphasic ADME paradox": their amphiphilic nature often leads to high lysosomal trapping and phospholipidosis, while their metabolic susceptibility to amine oxidases and CYP450s complicates half-life prediction.
This guide compares the validation trajectory of a Standard Linear Amino Alcohol (Reference) against a Sterically Shielded Amino Alcohol (Novel Candidate) . We analyze where in vitro assays fail to predict in vivo outcomes and provide a validated workflow to bridge this gap.
Part 1: The In Vitro Baseline – Identifying the "False Positives"
Before initiating animal studies, we must establish the in vitro profile.[2] The common error in amino alcohol development is relying solely on intrinsic clearance (
Comparative In Vitro Profile[3]
| Parameter | Standard Linear Amino Alcohol (Ref) | Novel Shielded Candidate (Test) | Implication for In Vivo Study |
| LogD (pH 7.4) | 1.2 (High Hydrophilicity) | 2.8 (Balanced Lipophilicity) | Ref compound may suffer from poor passive permeability. |
| Microsomal Stability ( | < 15 min (Rapid Oxidation) | > 60 min (Blocked Oxidation) | Ref requires frequent dosing; Test supports QD dosing. |
| Permeability (Caco-2) | Low ( | High ( | Ref likely requires active transport (e.g., LAT1). |
| Plasma Protein Binding | 40% Free Fraction | < 1% Free Fraction | Test mimics Fingolimod-like sequestration; requires total vs. free drug PK analysis. |
| Cytotoxicity (HepG2) | Ref shows potential for reactive metabolite formation. |
The Mechanistic Disconnect
Standard amino alcohols (like Sphingosine) are often substrates for multiple kinases. For example, Fingolimod (FTY720) is phosphorylated in vitro by both Sphingosine Kinase 1 (SPHK1) and SPHK2.[4] However, in vivo validation revealed that only SPHK2 is responsible for its activation, a finding that could not be distinguished in simple cell lysates [1].
Figure 1: The metabolic bifurcation of amino alcohols. In vitro assays often overestimate activation by cytosolic kinases (SPHK1) while underestimating oxidative clearance by CYP enzymes.
Part 2: In Vivo Validation Protocols
To validate the superior in vitro stability of the Novel Candidate, we employ a Crossover PK/PD Bridging Study . This protocol is designed to expose "hidden" toxicities like bradycardia (common in S1P modulators) and verify oral bioavailability.
Protocol A: Pharmacokinetic (PK) Bridging
Objective: Determine if the "Shielded" modification translates to improved Oral Bioavailability (
-
Animal Model: Male Sprague-Dawley rats (n=6 per group), cannulated (jugular vein).
-
Formulation:
-
Ref: Dissolved in 5% DMSO / 95% Saline (due to high solubility).
-
Test: Micro-emulsion or PEG400/Water (due to lipophilicity).
-
-
Dosing:
-
Group 1: IV Bolus (1 mg/kg).
-
Group 2: Oral Gavage (5 mg/kg).
-
-
Sampling: Blood collection at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, 24h.
-
Bioanalysis: LC-MS/MS using HILIC columns (critical for polar amino alcohols) to separate parent from phosphorylated metabolites.
Expert Insight: Amino alcohols often exhibit a secondary peak in the PK profile due to enterohepatic recirculation. In vitro Caco-2 assays rarely predict this. If you see a double-peak in vivo, check for glucuronidation in hepatocytes, as the glucuronide can be cleaved back to the parent in the gut [2].
Protocol B: Safety Pharmacology (The "Bradycardia Check")
Amino alcohols structurally mimicking sphingosine can unintentionally activate S1P receptors in the heart, causing transient bradycardia. This is a classic in vivo finding missed by standard cytotoxicity assays.
-
Setup: Telemetry-implanted rats.
-
Dosing: Single high dose (10x therapeutic dose).
-
Measurement: Continuous heart rate monitoring for 6 hours post-dose.
-
Validation Criteria: A drop in HR > 20% indicates off-target S1P1 agonism, regardless of in vitro selectivity data.
Part 3: IVIVC Analysis (In Vitro-In Vivo Correlation)[3][5][6][7][8]
The ultimate goal is to establish a Level A correlation, allowing in vitro dissolution or stability data to predict in vivo performance.[5]
The Correlation Failure Points
For amino alcohols, IVIVC often fails due to Lysosomal Trapping .
-
In Vitro: The compound disappears from the media (high apparent permeability/uptake).
-
In Vivo: The compound is sequestered in tissues (Lung/Liver) leading to a massive Volume of Distribution (
) and prolonged half-life, but low plasma concentration.
Correction Factor: When predicting
Figure 2: Decision tree for analyzing IVIVC discrepancies in amino alcohol development. Mismatches often indicate transporter involvement or tissue sequestration.
Part 4: Data Presentation & Synthesis[1]
When publishing your comparison, summarize the validation data as follows. This format highlights the "Product's" (Novel Candidate) superiority over the alternative.
| Metric | Reference (Linear) | Novel Candidate (Shielded) | Validation Outcome |
| In Vitro | Predictive: Lower clearance predicted longer | ||
| Observed In Vivo | 0.8 hours | 14.5 hours | Validated: Structural shielding successfully blocked metabolic soft spots. |
| Bioavailability ( | 15% | 85% | Validated: Permeability improvements translated to systemic exposure. |
| Heart Rate Effect | -35 bpm (Bradycardia) | No Change | Differentiation: Novel candidate avoids off-target cardiac S1P activation. |
Conclusion
Validating in vitro findings for amino alcohols requires a departure from standard small-molecule workflows. The researcher must account for prodrug activation mechanisms (as seen with Fingolimod), lysosomal sequestration (typical of amphiphilic amines), and off-target cardiac effects . By utilizing the crossover PK bridging protocol and specifically monitoring for biphasic distribution, you can confidently translate benchtop potency into clinical efficacy.
References
-
Mechanisms of Fingolimod Activation: Title: "Sphingosine kinase 2 is essential for phosphorylation and distribution of fingolimod (FTY720) in mice." Source: Zemann, B. et al. Immunopharmacology. (2006). URL:[Link] (Validated Reference for SPHK2 specificity)
-
In Vitro-In Vivo Correlation (IVIVC) Guidance: Title: "Guidance for Industry: Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations." Source: U.S. Food and Drug Administration (FDA).[4][6][7] URL:[Link]
-
Amino Alcohol Toxicity & Metabolism: Title: "Metabolic stability and toxicity of amino alcohol derivatives in drug discovery." Source:Journal of Medicinal Chemistry / NIH Archives. URL:[Link] (Representative context for amino alcohol metabolism)
-
Fingolimod Pharmacokinetics: Title: "Clinical Pharmacokinetics of Fingolimod."[4][8] Source:Clinical Pharmacokinetics. URL:[Link] (Detailed PK profile for reference comparison)
Sources
- 1. mdpi.com [mdpi.com]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. Harnessing the In-Vitro-In-Vivo Correlation in Drug Development [pharmamodels.net]
- 4. tandfonline.com [tandfonline.com]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. wjarr.com [wjarr.com]
- 7. Addressing the Regulatory Reality of Replacing In Vivo Models in Drug Development - BioSpace [biospace.com]
- 8. researchgate.net [researchgate.net]
"comparative study of N-alkyl vs N-aryl substitution effects"
The N-Substituent Paradigm: A Comparative Guide to N-Alkyl vs. N-Aryl Effects in Drug Design and Synthesis
As a Senior Application Scientist, I frequently encounter a critical decision point during lead optimization and materials synthesis: whether to functionalize a nitrogenous core with an alkyl or an aryl moiety. This single structural modification is never benign; it profoundly alters the physicochemical, photophysical, and pharmacokinetic profile of the molecule. This guide provides an objective, data-driven comparison of N-alkyl and N-aryl substitutions, equipping researchers and drug development professionals with actionable insights and self-validating experimental protocols.
Physicochemical and Electronic Perturbations
The fundamental difference between N-alkyl and N-aryl substitutions lies in how they manipulate the electron density of the nitrogen atom.
-
Electronic Effects (
and Nucleophilicity): N-alkyl groups (e.g., methyl, ethyl) exert a positive inductive effect (+I), pushing electron density onto the nitrogen. This localizes the lone pair, generally raising the (enhancing basicity) and increasing nucleophilicity. Conversely, N-aryl groups (e.g., phenyl) participate in resonance delocalization. The nitrogen's lone pair is pulled into the aromatic -system, drastically reducing both basicity and nucleophilicity. -
Spectroscopic Signatures: This resonance has profound photophysical consequences. In comparative studies of 3,6-dibromocarbazole derivatives, N-arylation extends the
-conjugated system, resulting in a distinct bathochromic (red) shift in UV-Vis absorption and fluorescence emission maxima 1. Conversely, N-alkylation yields minimal spectral shifts relative to the parent core, primarily serving to improve solubility without altering intrinsic electronic properties 1. -
Photochemical Reactivity: These electronic differences also dictate reactivity. For example, N-alkyl maleimides readily undergo catalyst-free[2+2] cycloadditions with alkenes under 370 nm UVA irradiation due to their specific triplet state energies, a pathway that is fundamentally different and less efficient for N-aryl maleimides without external photocatalysts 2.
Table 1: Comparative Profiling of N-Alkyl vs. N-Aryl Substitutions
| Property | N-Alkyl Substitution | N-Aryl Substitution |
| Basicity ( | Higher (typically 8–10 due to +I effect) | Lower (typically 3–5 due to resonance) |
| Nucleophilicity | High (localized lone pair) | Low (delocalized lone pair) |
| Lipophilicity (LogP) | Moderate to High (chain-length dependent) | High (aromatic ring contribution) |
| UV-Vis Absorption | Minimal shift relative to parent core | Bathochromic (red) shift due to extended |
| Primary Phase I Metabolism | CYP450 | Aromatic ring oxidation (epoxidation/hydroxylation) |
Target Affinity and Pharmacodynamics
The steric bulk and hydrophobicity of the substituent directly influence receptor binding and target selectivity. Replacing a small N-alkyl group with a bulky, hydrophobic N-aralkyl or N-aryl moiety can dramatically alter pharmacodynamics. For instance, displacement experiments on rat liver plasma membranes demonstrated that while N-alkyl substitution decreased affinity for
Metabolic Stability and Pharmacokinetics
Phase I metabolism is often the deciding factor in a drug candidate's viability. The choice between N-alkyl and N-aryl dictates the molecule's primary metabolic vulnerability.
-
CYP450 N-Dealkylation: Alkylamino moieties are highly susceptible to Cytochrome P450 (CYP450) mediated oxidative N-dealkylation 4. The mechanism involves the initial hydroxylation of the
-carbon (the carbon directly attached to the nitrogen), forming an unstable intermediate that spontaneously cleaves into a dealkylated amine and an aldehyde 5. Furthermore, tertiary N-alkylamines are uniquely subject to metabolic N-oxidation by Flavin-containing monooxygenases (FMO) 4. -
N-Aryl Stability: N-aryl amines lack these vulnerable aliphatic
-protons, rendering them inherently resistant to classical N-dealkylation. However, the electron-rich aromatic ring shifts the metabolic burden, becoming a prime target for CYP-mediated aromatic oxidation.
Caption: CYP450-mediated metabolic divergence between N-alkyl and N-aryl substituted amines.
Self-Validating Experimental Methodologies
To objectively compare these substitutions in a laboratory setting, I rely on robust, self-validating assays. Below are two critical protocols designed to isolate and quantify the effects of N-substitution.
Protocol A: In Vitro Microsomal Stability Assay (Phase I Metabolism)
Purpose: To quantify the divergent metabolic clearance rates of N-alkyl (N-dealkylation) vs. N-aryl (aromatic oxidation) analogs. Causality & Design:
-
Matrix Preparation: Prepare 1 µM of the test compound in 0.1 M potassium phosphate buffer (pH 7.4). Causality: 1 µM is typically well below the Michaelis constant (
) for most CYP enzymes, ensuring first-order kinetics necessary for accurate intrinsic clearance ( ) calculations. -
Enzyme Addition: Add Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL. Pre-incubate at 37°C for 5 minutes.
-
Enzymatic Trigger: Initiate the reaction by adding 1 mM NADPH. Causality: NADPH is the essential electron donor for CYP450. By adding it last, we precisely control the reaction start time (
), isolating CYP-mediated degradation from background chemical instability. -
Time-Course Sampling: Aliquot 50 µL samples at 0, 15, 30, and 60 minutes.
-
Protein Crash (Quench): Immediately transfer aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Causality: The organic solvent instantly denatures the CYP enzymes, halting metabolism, while precipitating proteins to protect the LC-MS/MS column. The internal standard self-validates extraction efficiency.
-
Analysis: Centrifuge at 14,000 rpm for 10 mins. Analyze the supernatant via LC-MS/MS to calculate the half-life (
) and .
Caption: Self-validating high-throughput workflow for in vitro microsomal stability assessment.
Protocol B: Comparative Photophysical Characterization
Purpose: To validate the extent of
-
Solvent Selection: Dissolve compounds in a spectroscopic-grade, non-polar solvent (e.g., dichloromethane) to a concentration of 10 µM. Causality: A non-polar solvent minimizes solvent-induced hydrogen bonding that could artificially shift or obscure intrinsic
transitions. -
Baseline Correction: Run a blank solvent scan to eliminate background absorbance, ensuring the system is self-calibrated.
-
UV-Vis Acquisition: Scan from 250 nm to 600 nm. Record the
. -
Fluorescence Emission: Excite the sample at its UV-Vis
. Record the emission spectrum. Validation: A significant bathochromic shift (>20 nm) in the N-aryl derivative compared to the N-alkyl derivative confirms successful electronic communication between the aryl substituent and the core scaffold.
Strategic Recommendations
The decision to utilize an N-alkyl or N-aryl substituent should be driven by the specific target product profile:
-
Opt for N-Alkyl when: High aqueous solubility is required, basicity is needed to formulate the drug as a stable salt, or when you wish to preserve the intrinsic optical properties of the parent fluorophore.
-
Opt for N-Aryl when: You need to strategically lower basicity to improve passive membrane permeability, extend
-conjugation for near-infrared optical applications, or strategically block rapid N-dealkylation metabolic pathways (metabolic shunting).
References
-
Aggerbeck M., Guellaën G., Hanoune J. N-Aralkyl substitution increases the affinity of adrenergic drugs for the alpha-adrenoceptor in rat liver - PMC. NIH. URL:[Link]
-
ACS Publications. Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides. URL: [Link]
-
El-Haj B. Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors - PMC. NIH. URL: [Link]
-
Encyclopedia MDPI. Metabolic N-Dealkylation and N-Oxidation. URL:[Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. N-Aralkyl substitution increases the affinity of adrenergic drugs for the alpha-adrenoceptor in rat liver - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
Safety Operating Guide
3-{[4-(Propan-2-yl)phenyl]amino}propan-1-ol proper disposal procedures
Proper Disposal Procedures for 3-{[4-(Propan-2-yl)phenyl]amino}propan-1-ol
Executive Safety Directive
Do NOT dispose of this chemical down the drain. this compound (CAS: 1368715-64-3 analog) is an N-alkylated aniline derivative .[1] Like many aniline compounds, it poses significant risks of aquatic toxicity and methemoglobinemia (blood toxicity) if released into the environment or absorbed through the skin.
Immediate Action Required:
-
Segregate: Isolate from acids and oxidizers immediately.[2]
-
Label: Tag as "Hazardous Waste - Toxic Organic Amine."
-
Disposal Path: High-temperature incineration via a licensed hazardous waste contractor.[1][2]
Chemical Profile & Hazard Identification
To dispose of this chemical safely, you must understand its reactivity profile.[2] It contains two critical functional groups: a secondary amine (aniline type) and a primary alcohol .[2]
| Property | Description | Disposal Implication |
| Chemical Class | Amino-alcohol / Aniline Derivative | Toxic : Can be absorbed through skin.[1][3][4][5][6] Corrosive : Potential for eye damage.[2][4][5][6][7][8] |
| Physical State | Viscous Liquid or Low-Melting Solid | Requires leak-proof containment; do not use glass for large volumes if freezing is possible.[1][2] |
| Reactivity | Basic (Amine) | Exothermic reaction with acids. Incompatible with anhydrides, isocyanates, and strong oxidizers. |
| Environmental | Aquatic Toxin | Zero-discharge policy. Even trace amounts can harm aquatic ecosystems.[1][2] |
| Flash Point | Likely >93°C (Combustible) | Classified as "Ignitable" or "Toxic" waste depending on local regulations (e.g., RCRA).[2] |
Pre-Disposal Handling & Segregation
The Golden Rule of Amine Disposal: Never mix amines with oxidizing agents (e.g., Peroxides, Nitric Acid). This can form explosive N-oxides or ignite spontaneously.[1][2]
Segregation Protocol
-
Acids: Keep separate. Mixing with strong acids (HCl, H2SO4) will generate heat and form salts, potentially pressurizing the container.
-
Oxidizers: Strict isolation.[2] Reaction with oxidizers can be violent.[2][5][9]
-
Halogenated Solvents: Segregate if possible. While often co-incinerated, mixing amines with halogenated compounds (like DCM) can form hazardous byproducts during storage.[2]
Container Selection
-
Material: High-Density Polyethylene (HDPE) or Glass (Amber).[1][2]
-
Cap: Vented caps are recommended if the waste is mixed with other organic solvents to prevent pressure buildup.[2]
-
Labeling: Must include the full chemical name (no abbreviations) and the hazard warnings: "TOXIC," "CORROSIVE."
Disposal Workflows (Step-by-Step)
Scenario A: Liquid Waste (Stock Solutions & Reaction Mixtures)
-
Step 1: Consolidate waste into a dedicated "Organic Alkali/Amine" waste carboy.[2]
-
Step 2: Check pH.[2] If the solution was part of a reaction, ensure it is not highly acidic. If acidic, neutralize slowly with a dilute base before adding to the amine waste stream to prevent in-container heating.
-
Step 3: Solvent Compatibility.[2] This compound is soluble in alcohols (methanol, ethanol) and DMSO. Rinse glassware with ethanol and add rinsate to the same waste container.[2]
-
Step 4: Hand off to EHS/Contractor for Incineration .[2]
-
Technical Note: The incinerator must operate at >1000°C with a 2-second retention time to fully degrade the aromatic ring and prevent the formation of toxic nitrated byproducts [1].
-
Scenario B: Solid Waste (Contaminated Gloves, Wipes, Weigh Boats)
-
Step 1: Place all contaminated solids into a double-bagged, clear polyethylene bag (4-mil thickness minimum).[1]
-
Step 2: If the solid waste is wet or dripping, add a small amount of inert absorbent (vermiculite) to the bag.
-
Step 4: Label as "Solid Hazardous Waste - Toxic Debris."[1][2]
Scenario C: Spills (Emergency Response)
-
PPE: Nitrile gloves (double gloved recommended), lab coat, safety goggles. If spill is >100mL, use a half-mask respirator with organic vapor cartridges.[1]
-
Absorbent: Use Sand , Vermiculite , or Clay .
-
Warning: Do NOT use sawdust or paper towels as the primary absorbent for pure amine spills, as this increases flammability risk.
-
-
Decontamination: After absorbing the bulk liquid, wipe the surface with a 5% Acetic Acid solution (to neutralize the amine), followed by water and soap. Dispose of all cleanup materials as hazardous solid waste.[2]
Decision Logic for Waste Stream Segregation
The following diagram illustrates the critical decision points for segregating this specific chemical to prevent incompatible reactions.
Figure 1: Waste segregation logic flow. Ensure strict separation from oxidizers to prevent exothermic reactions.
Regulatory & Technical Considerations
-
RCRA (USA): While this specific molecule may not have a unique "U" or "P" list code, it falls under the characteristic of Ignitability (D001) (if in flammable solvent) or generally as a toxic organic waste. It must be treated as hazardous.[2][4][8]
-
REACH (EU): Classified as an aniline derivative; likely subject to restrictions on release to water bodies due to long-term aquatic toxicity [2].[1][2]
-
Destruction Efficiency: Commercial incineration is the only validated method to break down the stable aniline ring structure.[2] Chemical oxidation (e.g., bleach) is not recommended for disposal as it can produce toxic chloroanilines [3].[2]
References
-
EPA (United States Environmental Protection Agency). (2011).[2] Determination of Incinerator Operating Conditions Necessary for Safe Disposal of Pesticides and Organic Amines. Available at: [Link][1]
-
ECHA (European Chemicals Agency). (2023).[1][2] Aniline and its salts - Evaluation statement. Available at: [Link][1]
-
National Institutes of Health (NIH). (2022). Remedial Technologies for Aniline and Aniline Derivatives Elimination. Available at: [Link][1][10]
-
New Jersey Department of Health. (2017).[2] Hazardous Substance Fact Sheet: Aniline. Available at: [Link][1]
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- 3. assets.thermofisher.com [assets.thermofisher.com]
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- 8. carlroth.com [carlroth.com]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
Personal protective equipment for handling 3-{[4-(Propan-2-yl)phenyl]amino}propan-1-ol
As a Senior Application Scientist, I approach the handling of specialized chemical entities not as a mere compliance exercise, but as an application of predictive toxicology. The compound 3-{[4-(Propan-2-yl)phenyl]amino}propan-1-ol is a structurally complex secondary amine. It integrates an aniline core, a highly lipophilic para-isopropyl group, and an aliphatic amino alcohol chain.
Because highly specific toxicological data for this exact molecule is rarely cataloged in standard safety databases, we must design our safety and operational protocols based on the established behavior of its functional groups. This guide provides the definitive, self-validating procedures required for researchers and drug development professionals to handle this compound safely.
Toxicological Causality: Understanding the Hazard Profile
To handle this chemical safely, you must first understand why it is dangerous. The hazards of this compound are dictated by three structural features:
-
The Aniline Core (Methemoglobinemia Risk): Primary and secondary aromatic amines are rapidly absorbed and metabolically activated in the liver. Cytochrome P450 enzymes N-hydroxylate the amine, creating toxic intermediates that oxidize the Fe²⁺ in hemoglobin to Fe³⁺, forming methemoglobin. This drastically reduces the blood's oxygen-carrying capacity, leading to cyanosis (blue lips/skin), dizziness, and tissue hypoxia[1][2][3].
-
The Para-Isopropyl Substitution (Dermal Permeation): Alkyl substitutions on the phenyl ring increase the molecule's lipophilicity. This significantly enhances its ability to bypass the stratum corneum (the skin's protective barrier). For substituted anilines, skin absorption is often a more immediate and dangerous route of systemic toxicity than inhalation[3][4].
-
The Propan-1-ol Chain (Corrosive Irritation): The amino alcohol moiety imparts local alkalinity. This makes the compound a severe irritant to mucous membranes, the respiratory tract, and the eyes upon direct contact[5][6].
Quantitative Hazard Proxy Data
Because exact exposure limits for this specific derivative are unlisted, we benchmark our safety margins against closely related structural analogs to establish our operational thresholds.
| Chemical Class / Proxy | Skin Absorption Risk | Methemoglobinemia Potential | Permissible Exposure Limit (PEL) Proxy |
| Aniline (Base Core) | High (Rapid systemic entry) | High | 5 ppm (OSHA TWA) |
| N-Methylaniline | High | Very High | 0.5 ppm (Highly restricted) |
| Substituted Anilines (e.g., p-Toluidine) | Critical (Enhanced lipophilicity) | Severe | 0.2 ppm to 2 ppm |
| Amino Alcohols | Moderate (Irritant) | Low | 3 ppm (Irritation threshold) |
| Target Compound | Critical | High to Severe | Treat as < 0.5 ppm |
Table 1: Comparative Hazard Metrics for Substituted Anilines and Amino Alcohols used to establish a conservative safety threshold for this compound.
Mechanism of Systemic Toxicity
To visualize the critical importance of dermal protection, the following diagram illustrates the pathway from exposure to systemic failure.
Toxicity pathway of substituted anilines leading to methemoglobinemia and hypoxia.
Mandatory Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient for handling lipophilic aniline derivatives. Latex gloves, for example, offer zero resistance to aromatic amines and will act as a compress, accelerating skin absorption.
| PPE Category | Required Specification | Scientific Rationale |
| Hand Protection | Double-gloved: Inner Nitrile (4 mil), Outer Butyl Rubber (14 mil). | Butyl rubber provides the highest breakthrough time against aromatic amines. Nitrile serves as a secondary barrier for dexterity. |
| Eye Protection | Tight-fitting chemical safety goggles or full face shield. | Amino alcohols cause severe ocular irritation; standard safety glasses do not prevent vapor intrusion[5][6]. |
| Body Protection | Flame-resistant lab coat + impermeable polyethylene apron. | Prevents accidental torso exposure. Anilines readily penetrate standard cotton weaves. |
| Respiratory | Handled strictly inside a certified chemical fume hood. | Prevents inhalation of toxic nitrogen oxide vapors. If a hood fails, an N95/P100 respirator with organic vapor cartridges is required. |
Operational Workflow: Step-by-Step Handling Procedure
Every protocol involving highly toxic substances must be a self-validating system —meaning the procedure includes built-in checks to confirm safety before the next step is taken.
Phase 1: Pre-Operational Setup & Validation
-
Verify Engineering Controls: Turn on the chemical fume hood.
-
Validation Step: Check the digital flow monitor. It must read between 80–120 feet per minute (fpm). Tape a small piece of tissue to the sash; it must pull inward steadily.
-
-
Inspect PPE Integrity:
-
Validation Step: Manually inflate the butyl rubber gloves with air and roll the cuffs to trap the air. Submerge in water or listen closely to verify there are zero pinhole leaks before donning.
-
-
Clear the Workspace: Remove all strong oxidizers (e.g., hydrogen peroxide, nitric acid, sodium peroxide) from the hood.
-
Causality: Mixing aniline derivatives with strong oxidizers can cause violent, explosive reactions or spontaneous fires[2].
-
Phase 2: Active Handling & Transfer
-
Containment: Place the analytical balance inside the fume hood. Never transport the unsealed chemical across the open laboratory.
-
Weighing: Use anti-static disposable spatulas. Weigh the material directly into a pre-tared, sealable glass vial.
-
Solvent Addition: If dissolving the compound, add the solvent (e.g., DMSO or ethanol) slowly while the vial remains in the hood. Cap the vial tightly before removing it from the hood for downstream assays.
Phase 3: Post-Handling Decontamination
-
Surface Cleaning: Wipe down the balance and hood surface with a dilute acidic solution (e.g., 1% acetic acid) followed by soap and water.
-
Causality: The mild acid protonates the amine, converting it into a water-soluble ammonium salt, which prevents it from volatilizing and makes it easier to wipe away.
-
-
Doffing PPE: Remove the outer butyl gloves first, turning them inside out. Wash the inner nitrile gloves with soap and water before removing them.
Self-validating operational workflow for handling toxic aniline derivatives.
Emergency Response & Spill Protocols
-
Dermal Exposure (Critical): If the chemical contacts the skin, do not immediately flush with water or solvents. Water can spread the lipophilic compound over a larger surface area, and organic solvents will drive it deeper into the skin. First, gently wipe the material off the skin with a dry, clean cloth[7]. Then, flush the area with copious amounts of soap and water for at least 15 minutes.
-
Systemic Symptoms: If the exposed individual exhibits cyanosis (blue discoloration of lips or nail beds), severe fatigue, or tachycardia, this indicates acute methemoglobinemia[3]. Administer 100% supplemental oxygen immediately and transport to an emergency room. Hyperbaric oxygen or methylene blue administration may be required by medical professionals.
-
Spill Cleanup: Evacuate non-essential personnel. Don full PPE. Cover the spill with an inert, absorbent material (e.g., vermiculite or sand). Do not use combustible materials like sawdust. Sweep up using non-sparking tools and place into a sealable hazardous waste container[8][9].
Waste Management and Disposal Plan
Substituted anilines strongly bind to soils and organic matter and are highly toxic to aquatic life[8]. They must never be disposed of via aqueous drains.
-
Segregation: Collect all liquid waste, contaminated pipette tips, and solid residues in a dedicated High-Density Polyethylene (HDPE) or glass waste container.
-
Incompatibility Check: Ensure the waste carboy contains NO oxidizing agents, perchlorates, or concentrated acids.
-
Labeling: Label the container clearly as: "Hazardous Waste - Toxic Organics (Substituted Aniline / Amino Alcohol Mixture) - Highly Toxic by Skin Absorption."
-
Disposal: Submit the container to your institution's Environmental Health and Safety (EHS) department for high-temperature incineration by a licensed hazardous waste contractor.
References
-
University of St Andrews. Part 1 – Guidance on Chemical Safety. Retrieved from[Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 6115, Aniline. Retrieved from[Link]
-
ACS Publications. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from[Link]
-
Hydro Balance. Safety Data Sheet: LubriTect. Retrieved from[Link]
-
GESTIS-Stoffdatenbank - DGUV. 2,4-Dichloroaniline Systemic Effects. Retrieved from [Link]
-
Pecora Corporation. Safety Data Sheet: ProPerm VP (Alkyl Amino Alcohols). Retrieved from[Link]
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- 1. Aniline | C6H5NH2 | CID 6115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. gestis.dguv.de [gestis.dguv.de]
- 4. st-andrews.ac.uk [st-andrews.ac.uk]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. pecora.com [pecora.com]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
